Stearic acid-PEG-NHS, MW 2000
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C27H50N2O6 |
|---|---|
Peso molecular |
498.7 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-[2-(octadecanoylamino)ethoxy]acetate;methane |
InChI |
InChI=1S/C26H46N2O6.CH4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(29)27-20-21-33-22-26(32)34-28-24(30)18-19-25(28)31;/h2-22H2,1H3,(H,27,29);1H4 |
Clave InChI |
TZQUQPGVSPMWEB-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Amphiphilic Architect: A Technical Guide to Stearic Acid-PEG-NHS MW 2000
For researchers, scientists, and professionals in drug development, the precise engineering of delivery vehicles is paramount to therapeutic success. Stearic acid-PEG-NHS MW 2000 is a key player in this field, offering a versatile platform for the creation of advanced drug delivery systems. This technical guide delves into the core structure, properties, and applications of this amphiphilic polymer, providing the detailed information necessary for its effective implementation in research and development.
Core Structure and Properties
Stearic acid-PEG-NHS MW 2000 is a linear amphiphilic block copolymer. Its structure is composed of three key functional units:
-
Stearic Acid: A saturated fatty acid with an 18-carbon chain (CH₃(CH₂)₁₆COOH), which constitutes the hydrophobic lipid tail of the molecule.[1][2][3] This lipophilic segment is crucial for the formation of the core of micelles or for anchoring within the lipid bilayer of liposomes.[1][4]
-
Polyethylene Glycol (PEG): A hydrophilic polymer chain with an average molecular weight of 2000 Daltons. The PEG linker serves as a flexible, water-soluble spacer, imparting stealth characteristics to nanoparticles, which helps to reduce renal clearance and prevent recognition by the reticuloendothelial system, thereby prolonging circulation time.
-
N-hydroxysuccinimide (NHS) Ester: A reactive group at the terminus of the PEG chain.[1][5][6][7] This functional group is highly reactive towards primary amine groups (-NH₂) present on proteins, peptides, antibodies, or other targeting ligands, forming a stable and covalent amide bond.[5][6][7][8]
This tripartite structure results in an amphiphilic molecule that can self-assemble in aqueous environments into supramolecular structures such as micelles and liposomes.[1][5][6][7][8][] These assemblies can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.[1][3]
Physicochemical Properties
A summary of the key quantitative and qualitative properties of Stearic acid-PEG-NHS MW 2000 is presented below.
| Property | Value | Source(s) |
| PEG Molecular Weight | 2000 Da | [2][5][10] |
| Appearance | Off-white/white solid or viscous liquid (depending on MW) | [2][4] |
| Solubility | Soluble in water and most organic solvents (e.g., DMSO, DMF) | [2][4] |
| Reactive Group | N-hydroxysuccinimide (NHS) Ester | [1][10] |
| Reactive Towards | Primary amines (-NH₂) | [1][11] |
| Storage Conditions | -20°C, desiccated, protected from light | [2][4][] |
Structural and Workflow Diagrams
To visualize the molecular architecture and its application, the following diagrams are provided.
Experimental Protocols
The following provides a generalized methodology for the conjugation of Stearic acid-PEG-NHS to amine-containing molecules, such as proteins or peptides. This protocol is synthesized from standard procedures for NHS-ester chemistry.[11][12][13]
Materials
-
Stearic acid-PEG-NHS MW 2000
-
Amine-containing molecule (e.g., antibody, peptide)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS): 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Quenching buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine
-
Purification system: Dialysis cassettes (e.g., Slide-A-Lyzer) or desalting columns (e.g., Zeba)
Procedure
-
Reagent Preparation:
-
Allow the vial of Stearic acid-PEG-NHS to equilibrate to room temperature before opening to prevent moisture condensation.[11][12]
-
Immediately before use, prepare a stock solution (e.g., 10 mM) of the PEG reagent by dissolving it in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester readily hydrolyzes in the presence of moisture.[11][12][13]
-
Dissolve the amine-containing molecule in an amine-free buffer, such as PBS, at a suitable concentration (e.g., 1-10 mg/mL for an antibody).[12][13]
-
-
Conjugation Reaction:
-
Calculate the required volume of the Stearic acid-PEG-NHS stock solution to achieve the desired molar excess. A 20-fold molar excess is a common starting point for labeling antibodies.[12][13]
-
Add the calculated volume of the PEG reagent to the protein solution while gently vortexing. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to maintain protein integrity.[11][12]
-
Incubate the reaction mixture. Typical incubation times are 30-60 minutes at room temperature or 2 hours on ice.[11][12][13]
-
-
Quenching and Purification:
-
(Optional) To stop the reaction, a quenching buffer containing primary amines (e.g., Tris or glycine) can be added to a final concentration of 20-50 mM.
-
Remove the unreacted Stearic acid-PEG-NHS and reaction byproducts using dialysis or a desalting column equilibrated with a suitable buffer (e.g., PBS).[12][13]
-
-
Storage:
-
Store the resulting PEGylated conjugate under conditions that are optimal for the unmodified protein. For long-term storage, -20°C or -80°C is generally recommended.
-
This guide provides a foundational understanding of Stearic acid-PEG-NHS MW 2000. For specific applications, optimization of molar ratios, reaction times, and purification methods is recommended to achieve the desired degree of labeling and final product purity.
References
- 1. Stearic acid-PEG-NHS - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 2. Stearic acid PEG NHS-2000 Da - CD Formulation [formulationbio.com]
- 3. Stearic acid | Polymer PEG | AxisPharm [axispharm.com]
- 4. Stearic acid PEG NHS [nanocs.net]
- 5. Stearic acid-PEG-NHS, MW 2,000 | BroadPharm [broadpharm.com]
- 6. tebubio.com [tebubio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Stearic acid-PEG-NHS, MW 1,000 | BroadPharm [broadpharm.com]
- 10. Stearic acid-PEG-NHS - CD Bioparticles [cd-bioparticles.net]
- 11. broadpharm.com [broadpharm.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
A Technical Guide to the Critical Micelle Concentration of Stearic Acid-PEG-NHS 2000
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical micelle concentration (CMC) of Stearic acid-PEG-NHS 2000, a key parameter for its application in drug delivery and nanotechnology. While a definitive, universally applicable CMC value is not available due to its dependency on experimental conditions, this document outlines the fundamental principles, common experimental protocols for its determination, and comparative data from structurally similar compounds.
Introduction to Stearic Acid-PEG-NHS 2000
Stearic acid-PEG-NHS 2000 is an amphiphilic block copolymer. It consists of a hydrophobic stearic acid tail and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a molecular weight of 2000 Da.[1][2][3][4] The PEG chain is terminated with an N-hydroxysuccinimide (NHS) ester, an amine-reactive functional group that allows for the conjugation of proteins, peptides, or other targeting ligands.[1][2][5] This structure enables the self-assembly of the polymer into micelles in aqueous solutions, making it an excellent candidate for encapsulating hydrophobic drugs and forming nanoparticles for targeted drug delivery.[2][4][5][]
The formation of micelles is a concentration-dependent phenomenon. Below a certain concentration, the polymer chains exist as individual monomers. As the concentration increases, they reach a point where they spontaneously assemble into micelles. This concentration is known as the Critical Micelle Concentration (CMC).
The Importance of the Critical Micelle Concentration (CMC)
The CMC is a critical parameter for several reasons:
-
Stability of Micelles: The CMC indicates the concentration at which stable micelles will form. Below the CMC, the formulation will primarily consist of unimers, which are incapable of encapsulating drugs.
-
Drug Loading and Release: The CMC influences the drug loading capacity and the stability of the drug-loaded micelles upon dilution in the bloodstream. A low CMC is often desirable as it means the micelles will remain stable even after significant dilution.
-
Formulation Development: Knowledge of the CMC is essential for designing and optimizing drug formulations, ensuring reproducibility and efficacy.
Quantitative Data on CMC
As the CMC of Stearic acid-PEG-NHS 2000 is highly sensitive to the experimental conditions (e.g., temperature, pH, ionic strength of the buffer), a single value cannot be provided. However, data from closely related compounds can serve as a valuable reference point. The table below provides the CMC for DSPE-PEG 2000, another widely used PEGylated lipid in drug delivery, and a template for recording experimental values for Stearic acid-PEG-NHS 2000.
| Compound | Molecular Weight (Da) | Method | Conditions | CMC | Reference |
| DSPE-PEG 2000 | ~2750 | Fluorescence | Aqueous Buffer | 0.5 - 1 mM | [7] |
| Stearic acid-PEG-NHS 2000 | ~2285 | (User Defined) | (User Defined) | (To be determined) |
Experimental Protocols for CMC Determination
Several techniques can be used to determine the CMC of surfactants and polymers.[8] The most common and accessible methods for Stearic acid-PEG-NHS 2000 are fluorescence spectroscopy and surface tensiometry.
4.1. Fluorescence Spectroscopy using a Pyrene (B120774) Probe
This is a highly sensitive method based on the change in the fluorescence spectrum of a hydrophobic probe, such as pyrene, as it partitions from a polar aqueous environment into the nonpolar core of the micelles.[9][10][11]
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of Stearic acid-PEG-NHS 2000 in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone (B3395972) or ethanol) at a concentration of approximately 0.2 mM.[12]
-
-
Sample Preparation:
-
Prepare a series of vials with varying concentrations of Stearic acid-PEG-NHS 2000 in the desired buffer.
-
Add a small aliquot of the pyrene stock solution to each vial to achieve a final pyrene concentration of around 0.5 µM.[9] The volume of the organic solvent should be kept to a minimum (<1% of the total volume) to avoid affecting the micellization.
-
Allow the organic solvent to evaporate completely, or mix thoroughly to ensure dissolution.
-
Incubate the solutions to allow for equilibration.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
From the emission spectra, determine the fluorescence intensities of the first (~372 nm, I₁) and third (~383 nm, I₃) vibronic peaks.[12]
-
Plot the ratio of the intensities (I₁/I₃ or I₃/I₁) as a function of the logarithm of the Stearic acid-PEG-NHS 2000 concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve.
-
4.2. Surface Tensiometry
This method relies on the principle that surfactants lower the surface tension of a liquid. Below the CMC, the surface tension decreases with increasing surfactant concentration. Once micelles form, the surface becomes saturated with monomers, and the surface tension remains relatively constant.[13]
Methodology:
-
Preparation of Solutions:
-
Prepare a series of solutions of Stearic acid-PEG-NHS 2000 in deionized water or a suitable buffer at a range of concentrations.
-
-
Surface Tension Measurement:
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring, Wilhelmy plate, or pendant drop method).[14]
-
Ensure the equipment is properly calibrated and that measurements are taken at a constant temperature.
-
-
Data Analysis:
-
Plot the surface tension as a function of the logarithm of the Stearic acid-PEG-NHS 2000 concentration.
-
The plot will typically show two linear regions. The CMC is the concentration at the intersection of these two lines.[8]
-
Visualizations
5.1. Logical Flow of Micellization
The following diagram illustrates the process of micelle formation as the concentration of Stearic acid-PEG-NHS 2000 increases.
Caption: The process of micelle formation with increasing polymer concentration.
5.2. Experimental Workflow for CMC Determination by Fluorescence
This diagram outlines the key steps in determining the CMC using the pyrene fluorescence probe method.
Caption: Workflow for CMC determination via pyrene fluorescence spectroscopy.
5.3. Experimental Workflow for CMC Determination by Tensiometry
The following diagram illustrates the workflow for determining the CMC using surface tension measurements.
Caption: Workflow for CMC determination using surface tensiometry.
References
- 1. Stearic acid-PEG-NHS - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 2. Stearic acid-PEG-NHS, MW 2,000 | BroadPharm [broadpharm.com]
- 3. Stearic acid PEG NHS-2000 Da - CD Formulation [formulationbio.com]
- 4. tebubio.com [tebubio.com]
- 5. Stearic acid-PEG-NHS, MW 1,000 | BroadPharm [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Determination of the Critical Micelle Concentration of Gelatin, ι-Carrageenan, Pectin, Gellan Gum and Xanthan Gum by Mid Infrared Spectroscopy Among Other Techniques [mdpi.com]
- 14. tegewa.de [tegewa.de]
Navigating the Solubility of Stearic Acid-PEG-NHS MW 2000 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Stearic acid-PEG-NHS with a molecular weight of 2000 Da. This amphiphilic polymer is a critical tool in bioconjugation and drug delivery systems, where its solubility directly impacts the efficiency of nanoparticle formulation and surface modification of substrates. This document offers a compilation of available solubility data, detailed experimental protocols for determining solubility, and a logical workflow for solvent selection.
Core Concepts in Solubility
Stearic acid-PEG-NHS MW 2000 is an amphiphilic molecule, possessing a hydrophobic 18-carbon stearic acid lipid tail and a hydrophilic polyethylene (B3416737) glycol (PEG) chain.[1] This dual nature governs its solubility, allowing it to be soluble in aqueous solutions as well as a range of organic solvents.[1] The N-hydroxysuccinimide (NHS) ester is a reactive group designed to form stable amide bonds with primary amines, making this reagent ideal for conjugating to proteins, peptides, and other amine-containing molecules.[2][3]
A critical consideration for handling this reagent is the moisture sensitivity of the NHS ester group.[4][5][6] In the presence of water, the NHS ester will readily hydrolyze, rendering the molecule inactive for conjugation. Therefore, the use of anhydrous (dry) organic solvents is imperative when preparing stock solutions for conjugation reactions.[4]
Qualitative Solubility Profile
While specific quantitative solubility data is not widely published in academic literature, manufacturer technical data sheets provide qualitative guidance on suitable organic solvents. The compound is generally described as a white to off-white solid.[7]
Table 1: Qualitative Solubility of Stearic Acid-PEG-NHS MW 2000 in Various Solvents
| Solvent Type | Solvent Name | Reported Solubility | Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble[4][5][8] | Recommended as a primary solvent for creating stock solutions.[4][5] Must be anhydrous. |
| Dimethylformamide (DMF) | Soluble[4][5] | Recommended as a primary solvent for creating stock solutions.[4][5] Must be anhydrous. | |
| Chlorinated | Chloroform | Soluble[7][8] | A common solvent for lipids and polymers. |
| Dichloromethane (DCM) | Soluble[4] | Often used in organic synthesis and polymer processing. | |
| Aromatic | Toluene | Soluble[7] | |
| Polar Protic | Hot Water | Soluble[7][8] | NHS ester will hydrolyze rapidly. Not suitable for preparing solutions for conjugation reactions. |
| Methanol (MeOH) | Soluble[4] | Potential for reaction with the NHS ester (methanolysis). Use with caution. | |
| Ethanol (EtOH) | Soluble[4] | Potential for reaction with the NHS ester (ethanolysis). Use with caution. | |
| Ethers | Tetrahydrofuran (THF) | Soluble (for similar molecules)[5] | |
| Nitriles | Acetonitrile (ACN) | Soluble[4] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility values (e.g., in mg/mL or molarity), a systematic experimental approach is necessary. The following protocol outlines a gravimetric method for determining the solubility of Stearic acid-PEG-NHS MW 2000 in a chosen anhydrous organic solvent.
Materials:
-
Stearic acid-PEG-NHS MW 2000
-
Anhydrous organic solvent of interest (e.g., DMSO, DMF, Chloroform)
-
Analytical balance (accuracy ±0.0001 g)
-
Vials with airtight caps
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Syringe with a syringe filter (e.g., 0.22 µm PTFE)
-
Pre-weighed sample collection vials
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of Stearic acid-PEG-NHS MW 2000 to a series of vials.
-
Pipette a known volume of the selected anhydrous organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation and moisture ingress.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a set period (e.g., 24-48 hours), ensuring constant agitation to facilitate dissolution. This allows the solution to reach a state of saturation.
-
-
Sample Collection:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to let any undissolved solid settle.
-
Carefully draw a clear aliquot of the supernatant using a syringe fitted with a syringe filter to ensure no solid particles are transferred.
-
-
Gravimetric Analysis:
-
Dispense the filtered aliquot into a pre-weighed sample collection vial.
-
Record the total weight of the vial and the aliquot.
-
Evaporate the solvent from the aliquot. This can be achieved by using a gentle stream of nitrogen, a vacuum oven, or a fume hood, depending on the solvent's volatility. Ensure complete removal of the solvent.
-
Once the solvent is fully evaporated, weigh the vial containing the dried solute (the remaining Stearic acid-PEG-NHS).
-
-
Calculation:
-
Calculate the weight of the aliquot by subtracting the weight of the empty pre-weighed vial from the total weight of the vial and the aliquot.
-
The weight of the dissolved solid is determined by subtracting the weight of the empty pre-weighed vial from the final weight of the vial with the dried solute.
-
The solubility can then be expressed as:
-
mg/mL: (Weight of dissolved solid in mg) / (Volume of the aliquot in mL). The volume can be calculated from the weight of the aliquot and the density of the solvent at the experimental temperature.
-
Molarity (mol/L): (Weight of dissolved solid in g / Molecular Weight of 2000 g/mol ) / (Volume of the aliquot in L).
-
-
-
Replicates:
-
It is recommended to perform the experiment in triplicate to ensure the reliability and accuracy of the results.[9]
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical steps for assessing the solubility of Stearic acid-PEG-NHS MW 2000.
References
- 1. Stearic acid PEG NHS-2000 Da - CD Formulation [formulationbio.com]
- 2. Stearic acid-PEG-NHS, MW 2,000 | BroadPharm [broadpharm.com]
- 3. tebubio.com [tebubio.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. nanocs.net [nanocs.net]
- 8. nanocs.net [nanocs.net]
- 9. scienceasia.org [scienceasia.org]
An In-Depth Technical Guide on the Self-Assembly of Stearic Acid-PEG-NHS (MW 2000)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architecture of an Amphiphilic Polymer
Stearic acid-polyethylene glycol-N-hydroxysuccinimide with a PEG molecular weight of 2000 Da (Stearic acid-PEG-NHS, MW 2000) is a functionalized, amphiphilic block copolymer designed for advanced applications in drug delivery and bioconjugation.[1][2] Its structure is tripartite, consisting of:
-
A Hydrophobic Tail: The stearic acid component, an 18-carbon saturated fatty acid, provides a highly hydrophobic domain.[3][4]
-
A Hydrophilic Chain: A polyethylene (B3416737) glycol (PEG) chain with an average molecular weight of 2000 Daltons. This segment imparts water solubility and creates a steric barrier, which is crucial for biological applications.[2][4]
-
A Reactive Head Group: An N-hydroxysuccinimide (NHS) ester at the terminus of the PEG chain. This group is highly reactive toward primary amine groups, enabling the covalent conjugation of proteins, peptides, antibodies, or other targeting ligands to the polymer's surface.[1][5]
This unique amphiphilic nature drives the polymer's spontaneous self-assembly in aqueous environments into core-shell nanostructures known as micelles.[3][6][7] These micelles serve as effective nanocarriers for hydrophobic therapeutic agents, enhancing their solubility and bioavailability.[2][4]
Core Principles and Thermodynamics of Self-Assembly
The self-assembly of Stearic acid-PEG-NHS into micelles is a thermodynamically driven process governed primarily by the hydrophobic effect.[8] When dispersed in water, the polymer chains organize themselves to minimize the energetically unfavorable interactions between the hydrophobic stearic acid tails and the surrounding polar water molecules.[9]
This process is characterized by a critical concentration known as the Critical Micelle Concentration (CMC) . Below the CMC, the polymer chains exist predominantly as individual molecules (unimers). As the concentration increases to and surpasses the CMC, the unimers spontaneously aggregate to form stable micellar structures.[8]
The resulting micelles adopt a core-shell architecture:
-
Hydrophobic Core: The stearic acid tails aggregate to form a dense, nonpolar core, creating a microenvironment suitable for encapsulating hydrophobic drugs.[10]
-
Hydrophilic Corona (Shell): The PEG chains orient themselves toward the aqueous phase, forming a hydrated outer shell. This PEG corona provides colloidal stability by preventing aggregation and confers "stealth" properties, reducing opsonization and clearance by the reticuloendothelial system in vivo.[11][12]
The thermodynamics of micellization can be described by the standard Gibbs free energy change (ΔG°mic), which is negative for this spontaneous process.[9] The equation is:
ΔG°mic = ΔH°mic - TΔS°mic
The primary driving force is a large positive change in entropy (ΔS°mic). This is not due to the ordering of the polymer chains into micelles, but rather the release of highly ordered water molecules that were surrounding the hydrophobic stearic acid chains, leading to an overall increase in the entropy of the system.[8][9] The enthalpy change (ΔH°mic) is often small and can be endothermic or exothermic depending on the temperature.[13][14]
Factors Influencing Micelle Formation and Stability
Several physicochemical factors can influence the self-assembly process and the resulting micellar properties:
-
Polymer Concentration: The most fundamental factor. Micellization occurs only at concentrations above the CMC.
-
PEG Chain Length: The molecular weight of the PEG chain affects the CMC, micelle size, and drug loading capacity. Longer PEG chains can lead to a higher CMC and may decrease the encapsulation efficiency of water-soluble drugs by occupying more volume.[15] However, they can also form a thicker hydrophilic shell that better prevents drug leakage from the core.[15]
-
Ionic Strength: The presence of salts in the aqueous medium can significantly impact micelle formation. Ions can screen the electrostatic repulsion between charged headgroups (if any are present after conjugation), which typically leads to a decrease in the CMC and an increase in micelle size and stability.[16]
-
pH: The pH of the solution is critical for the stability of the NHS ester group, which is prone to hydrolysis. For conjugation reactions, the pH is typically maintained between 7 and 9. After conjugation or for non-conjugation applications, the pH can affect the charge of the conjugated ligand and thus the zeta potential and stability of the micelles.
-
Temperature: Temperature can influence the hydration of the PEG chains and the hydrophobic interactions, thereby affecting the CMC and micelle stability. For some amphiphilic copolymers, an increase in temperature can lead to dehydration of the polymer chains, favoring micellization and lowering the CMC.[8][13]
Quantitative Data on Micellar Characteristics
The following table summarizes typical quantitative parameters for nanoparticles formed from stearic acid-PEG and similar PEGylated lipid conjugates. The exact values for Stearic acid-PEG-NHS MW 2000 can vary based on the experimental conditions outlined above.
| Parameter | Typical Value Range | Significance |
| Critical Micelle Concentration (CMC) | 0.5 - 10 µM | Indicates the concentration required for micelle formation and reflects the stability of the micelles upon dilution.[16] |
| Particle Size (Hydrodynamic Diameter) | 15 - 100 nm | Influences biodistribution, cellular uptake, and clearance. Sizes in this range are often ideal for exploiting the Enhanced Permeability and Retention (EPR) effect in tumors.[17][18] |
| Polydispersity Index (PDI) | < 0.3 | A measure of the homogeneity of the particle size distribution. Lower values indicate a more uniform and monodisperse population.[18] |
| Zeta Potential | -30 mV to +10 mV (can be near neutral) | Indicates the surface charge and predicts the colloidal stability of the suspension. A near-neutral or slightly negative charge is common for PEGylated particles.[15][18][19] |
| Drug Loading Capacity (DLC) | 5 - 20% (w/w) | Represents the weight percentage of the encapsulated drug relative to the total weight of the nanoparticle. Highly dependent on the drug's properties.[17][20] |
| Encapsulation Efficiency (EE) | > 80% | The percentage of the initial drug that is successfully encapsulated within the micelles.[17] |
Experimental Protocols
Accurate characterization of the self-assembled micelles is critical for their application. Below are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC) via Fluorescence Spectroscopy
This method utilizes a fluorescent probe, typically pyrene (B120774), whose emission spectrum is sensitive to the polarity of its microenvironment.[21]
-
Principle: Below the CMC, pyrene is in a polar aqueous environment. Above the CMC, pyrene partitions into the nonpolar, hydrophobic core of the micelles. This change in microenvironment causes a characteristic shift in the intensity ratio of the first (I₁) and third (I₃) vibronic peaks in its emission spectrum.[21][22]
-
Materials: Stearic acid-PEG-NHS MW 2000, pyrene, acetone (B3395972) (or ethanol), high-purity water, volumetric flasks, micropipettes, fluorometer.
-
Procedure:
-
Prepare a Pyrene Stock Solution: Dissolve pyrene in acetone to a concentration of 0.2 mM.
-
Prepare Polymer Solutions: Create a series of aqueous solutions of Stearic acid-PEG-NHS MW 2000 with concentrations spanning the expected CMC range (e.g., from 10⁻⁴ mg/mL to 1.0 mg/mL) using serial dilutions.
-
Add Pyrene Probe: To a fixed volume of each polymer solution (e.g., 1 mL), add a small, constant aliquot of the pyrene stock solution (e.g., 1.5 µL) to achieve a final pyrene concentration in the micromolar range (e.g., 0.3 µM).[23] Mix thoroughly.
-
Fluorescence Measurement: Excite the samples at a wavelength of approximately 334 nm.[23] Record the emission spectra from 350 nm to 450 nm.
-
Data Analysis: Extract the fluorescence intensities of the first peak (I₁, ~372 nm) and the third peak (I₃, ~383 nm).[23] Plot the intensity ratio (I₁/I₃ or I₃/I₁) as a function of the logarithm of the polymer concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve, often calculated as the intersection of the two linear portions of the plot.[24]
-
Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
DLS measures the hydrodynamic diameter of particles by analyzing the intensity fluctuations of scattered light caused by their Brownian motion.[25][26]
-
Principle: Smaller particles diffuse more rapidly in suspension, leading to faster fluctuations in scattered light intensity. The DLS instrument's correlator measures these fluctuations, and the Stokes-Einstein equation is used to calculate the particle size.[27]
-
Materials: Micelle suspension, high-purity water (or buffer), disposable cuvettes, DLS instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Sample Preparation: Dilute the micelle suspension with filtered (0.22 µm filter) high-purity water or an appropriate buffer to a suitable concentration (typically 0.1-1.0 mg/mL) to avoid multiple scattering effects. Ensure the solution is free of dust and large aggregates by filtration or gentle centrifugation if necessary.
-
Instrument Setup: Set the instrument parameters, including the solvent viscosity and refractive index, measurement temperature (e.g., 25°C), and scattering angle (e.g., 173°).
-
Measurement: Transfer the diluted sample to a clean, dust-free cuvette. Allow the sample to equilibrate to the instrument's temperature for a few minutes. Perform the measurement, typically consisting of multiple runs averaged to ensure reproducibility.
-
Data Analysis: The software will generate a particle size distribution report, providing the intensity-weighted mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).
-
Morphological Characterization by Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the nanoparticles, offering information on their size, shape, and uniformity.[28]
-
Principle: A high-energy electron beam is transmitted through an ultrathin sample. The interactions of the electrons with the sample form an image, which is magnified and focused onto an imaging device.
-
Materials: Micelle suspension, TEM grid (e.g., carbon-coated copper grid), negative staining agent (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid), filter paper, micropipette.
-
Procedure (Negative Staining):
-
Sample Adsorption: Place a drop (5-10 µL) of the diluted micelle suspension onto the surface of a glow-discharged TEM grid. Allow it to adsorb for 1-2 minutes.
-
Blotting: Carefully blot away the excess liquid from the edge of the grid using filter paper.
-
Staining: Apply a drop of the negative staining agent to the grid for 30-60 seconds. The stain will embed the particles, which have low electron density, in a high-electron-density matrix.
-
Final Blotting: Blot away the excess stain completely.
-
Drying: Allow the grid to air-dry thoroughly before loading it into the TEM.
-
Imaging: Observe the sample under the TEM at an appropriate accelerating voltage (e.g., 80-120 kV). The micelles will appear as light objects against a dark background.
-
-
Alternative Method (Cryo-TEM): For observing micelles in their native, hydrated state, cryo-TEM is preferred. This involves flash-freezing a thin film of the sample suspension in liquid ethane (B1197151) to vitrify the water, followed by imaging at cryogenic temperatures. This avoids artifacts from drying and staining but is a more complex procedure.
Visualizations: Mechanisms and Workflows
Diagram 1: Self-Assembly Mechanism
Caption: Logical flow of micelle formation from unimers driven by the hydrophobic effect.
Diagram 2: Workflow for CMC Determination
Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC).
Diagram 3: Workflow for Particle Characterization
Caption: Workflow for nanoparticle characterization using DLS and TEM techniques.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stearic acid-PEG-NHS - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 3. Stearic acid | Polymer PEG | AxisPharm [axispharm.com]
- 4. Stearic acid-MPEG - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 5. Stearic acid-PEG-NHS, MW 2,000 | BroadPharm [broadpharm.com]
- 6. Stearic acid-mPEG, MW 2,000 | BroadPharm [broadpharm.com]
- 7. Stearic acid-PEG-Mal, MW 2,000 | BroadPharm [broadpharm.com]
- 8. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PEGylated Lipid Nanoparticle Formulations: Immunological Safety and Efficiency Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. openaccesspub.org [openaccesspub.org]
- 13. Micellization Thermodynamics of Pluronic P123 (EO20PO70EO20) Amphiphilic Block Copolymer in Aqueous Ethylammonium Nitrate (EAN) Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 16. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. dovepress.com [dovepress.com]
- 19. Dual-Acting Zeta-Potential-Changing Micelles for Optimal Mucus Diffusion and Enhanced Cellular Uptake after Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Stearic acid-based nanoparticles loaded with antibacterial peptides - Bacitracin and LL-37: Selection of manufacturing parameters, cytocompatibility, and antibacterial efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. usc.gal [usc.gal]
- 22. Fluorescence probes for critical micelle concentration determination. | Semantic Scholar [semanticscholar.org]
- 23. rsc.org [rsc.org]
- 24. agilent.com [agilent.com]
- 25. researchgate.net [researchgate.net]
- 26. Dynamic light scattering: A useful technique to characterize nanoparticles [journals.iau.ir]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
Stearic Acid-PEG-NHS MW 2000: A Comprehensive Technical Guide to its Amphiphilic Characteristics for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core amphiphilic characteristics of Stearic acid-PEG-NHS with a molecular weight of 2000 Da. This polymer stands as a critical component in the development of novel drug delivery systems, leveraging its unique properties to enhance the therapeutic efficacy of various pharmaceutical agents. This document provides a detailed overview of its synthesis, physicochemical properties, and applications in forming micellar nanocarriers, supported by experimental protocols and data-driven insights.
Introduction to Stearic Acid-PEG-NHS MW 2000
Stearic acid-poly(ethylene glycol)-N-hydroxysuccinimide ester (Stearic acid-PEG-NHS) MW 2000 is an amphiphilic block copolymer. It consists of a hydrophobic stearic acid tail and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a molecular weight of 2000 Da, terminally functionalized with a reactive N-hydroxysuccinimide (NHS) ester group.[1][2] This architecture allows the polymer to self-assemble in aqueous environments into core-shell structures known as micelles.[3] The hydrophobic stearic acid core serves as a reservoir for poorly water-soluble drugs, while the hydrophilic PEG corona provides a steric barrier, enhancing stability and prolonging circulation time in the body.[3][4] The terminal NHS ester enables the conjugation of targeting ligands, such as antibodies or peptides, for site-specific drug delivery.[2]
Physicochemical Characteristics
The amphiphilic nature of Stearic acid-PEG-NHS MW 2000 is defined by several key parameters that govern its self-assembly and interaction with biological systems.
Amphiphilic Properties: Quantitative Data
The following table summarizes the key quantitative data related to the amphiphilic characteristics of Stearic acid-PEG conjugates. It is important to note that direct experimental values for Stearic acid-PEG-NHS MW 2000 are not always available in the literature. In such cases, data from closely related structures, such as DSPE-PEG 2000, are provided as a reasonable approximation.
| Property | Value | Remarks and References |
| Molecular Weight (MW) | ~2000 Da | Comprised of Stearic Acid (~284 Da) and PEG (~2000 Da) and an NHS ester group. |
| Critical Micelle Concentration (CMC) | ~1-10 µM (estimated) | Estimated based on values for DSPE-PEG 2000, which are in the micromolar range.[5] The actual CMC may vary based on the hydrophobic chain and experimental conditions. |
| Hydrophilic-Lipophilic Balance (HLB) | ~15-18 (estimated) | Calculated based on the weight percentage of the hydrophilic PEG portion. A higher HLB value indicates greater hydrophilicity, making it suitable for forming oil-in-water emulsions and micelles.[6][7] |
| Micelle Particle Size | 10 - 100 nm | The size is dependent on factors such as polymer concentration, drug loading, and the method of preparation.[4] |
| Zeta Potential | Near neutral to slightly negative | The PEG corona shields surface charges, resulting in a zeta potential close to neutral, which helps in avoiding rapid clearance by the reticuloendothelial system (RES).[4] |
Synthesis of Stearic Acid-PEG-NHS MW 2000
The synthesis of Stearic acid-PEG-NHS MW 2000 is a multi-step process that involves the conjugation of stearic acid to a PEG molecule, followed by the activation of the terminal end with an NHS ester.
Synthesis Workflow
Caption: Synthesis pathway of Stearic acid-PEG-NHS MW 2000.
Experimental Protocol: Synthesis
Step 1: Synthesis of Stearic acid-PEG-COOH
-
Dissolve Stearic Acid (1.1 equivalents) and HO-PEG-COOH MW 2000 (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the product by precipitation in a non-solvent like cold diethyl ether or by column chromatography.
-
Dry the purified Stearic acid-PEG-COOH under vacuum.
Step 2: Synthesis of Stearic acid-PEG-NHS
-
Dissolve the synthesized Stearic acid-PEG-COOH (1 equivalent) and N-hydroxysuccinimide (NHS) (1.2 equivalents) in an anhydrous solvent (e.g., DCM or DMF).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the final product, Stearic acid-PEG-NHS MW 2000, by precipitation in cold diethyl ether.
-
Dry the product under vacuum and store it under desiccated conditions at a low temperature (-20°C).
Micelle Formation and Characterization
The amphiphilic nature of Stearic acid-PEG-NHS allows it to spontaneously self-assemble into micelles in an aqueous solution above its critical micelle concentration (CMC).
Micelle Formation Process
Caption: Self-assembly of Stearic acid-PEG-NHS into micelles.
Experimental Protocol: Micelle Characterization
4.2.1. Determination of Critical Micelle Concentration (CMC) The CMC can be determined using a fluorescence probe method with pyrene (B120774).
-
Prepare a stock solution of pyrene in acetone.
-
Prepare a series of aqueous solutions of Stearic acid-PEG-NHS with concentrations ranging from 10⁻⁴ to 10² µM.
-
Add a small aliquot of the pyrene stock solution to each polymer solution to achieve a final pyrene concentration of approximately 0.6 µM.
-
Incubate the solutions in the dark for 24 hours to allow for equilibration.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer with an excitation wavelength of 334 nm.
-
Record the intensities at the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (around 373 nm and 384 nm, respectively).
-
Plot the ratio of I₁/I₃ against the logarithm of the polymer concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve, where a sharp decrease in the I₁/I₃ ratio is observed.[8]
4.2.2. Particle Size and Zeta Potential Analysis
-
Prepare a solution of Stearic acid-PEG-NHS in a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS) at a concentration above the CMC.
-
Analyze the micellar solution using Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and polydispersity index (PDI).
-
Measure the zeta potential of the micelles using Laser Doppler Velocimetry (LDV) to assess their surface charge and stability.
Drug Delivery Applications
Stearic acid-PEG-NHS micelles are extensively used for the encapsulation and delivery of hydrophobic drugs.
Drug Encapsulation and Release Workflow
Caption: Workflow for drug encapsulation and release using micelles.
Experimental Protocols: Drug Loading and Release
5.2.1. Drug Encapsulation Efficiency (EE) and Drug Loading (DL) Measurement
-
Prepare drug-loaded micelles using a suitable method such as thin-film hydration, dialysis, or emulsion-solvent evaporation.
-
Separate the drug-loaded micelles from the unencapsulated drug by centrifugation, dialysis, or size exclusion chromatography.
-
Lyse the purified drug-loaded micelles using a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) to release the encapsulated drug.
-
Quantify the amount of encapsulated drug using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculate the Drug Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = (Mass of drug in micelles / Total mass of drug used) x 100
-
DL (%) = (Mass of drug in micelles / Total mass of polymer and drug) x 100
-
5.2.2. In Vitro Drug Release Assay
-
Place a known amount of drug-loaded micelle solution into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the micelles.
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4, simulating physiological conditions, or an acidic buffer to mimic the tumor microenvironment) maintained at 37°C with constant stirring.[6]
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the collected samples using HPLC or UV-Vis spectrophotometry.
-
Plot the cumulative percentage of drug released as a function of time to obtain the in vitro drug release profile.
Biocompatibility and Cytotoxicity
The biocompatibility of Stearic acid-PEG-NHS is a critical factor for its in vivo applications. Both stearic acid and PEG are generally recognized as safe (GRAS) by the FDA.
Biocompatibility Assessment
The biocompatibility of the polymer is attributed to:
-
PEG Corona: The hydrophilic PEG shell minimizes interactions with blood components, reducing opsonization and clearance by the mononuclear phagocyte system (MPS).
-
Stearic Acid Core: Stearic acid is a naturally occurring saturated fatty acid, which is generally well-tolerated by the body.
Experimental Protocol: Cytotoxicity Assessment
The in vitro cytotoxicity of the polymer and drug-loaded micelles can be evaluated using the MTT assay.
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.[4]
-
Treat the cells with various concentrations of the blank micelles, the free drug, and the drug-loaded micelles for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control cells. This allows for the determination of the IC50 (half-maximal inhibitory concentration) values for the different formulations.
Conclusion
Stearic acid-PEG-NHS MW 2000 is a versatile and highly valuable amphiphilic polymer for the development of advanced drug delivery systems. Its well-defined hydrophobic and hydrophilic blocks enable the formation of stable micelles capable of encapsulating a wide range of hydrophobic drugs. The presence of a terminal NHS ester provides a convenient handle for surface functionalization, allowing for targeted drug delivery. The favorable biocompatibility profile of its components further enhances its potential for clinical applications. This guide provides a foundational understanding and practical protocols for researchers and scientists working to harness the potential of this promising biomaterial in the field of nanomedicine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stearic acid-mPEG, MW 2,000 | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. emerald.com [emerald.com]
- 5. Polymorphism, crystallinity and hydrophilic-lipophilic balance of stearic acid and stearic acid-capric/caprylic triglyceride matrices for production of stable nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Lynchpin of Bioconjugation: An In-depth Technical Guide to the Role of the NHS Ester
For Researchers, Scientists, and Drug Development Professionals
N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, enabling the covalent attachment of molecules to proteins, antibodies, and other biomolecules with high efficiency and specificity.[1][2] Their utility in creating everything from fluorescently labeled proteins for imaging to antibody-drug conjugates (ADCs) for targeted cancer therapy has made them an indispensable tool in research, diagnostics, and therapeutics.[1] This technical guide provides an in-depth exploration of the core function of NHS esters in bioconjugation, complete with quantitative data, detailed experimental protocols, and visual diagrams to illuminate the underlying chemical principles and workflows.
Core Chemistry: The Power of Amine Reactivity
The primary function of an NHS ester is to act as an amine-reactive chemical handle. It facilitates the formation of a stable amide bond between a molecule of interest (e.g., a drug, a dye) and a primary amine (-NH₂) on a biomolecule.[3] In proteins, the most common targets are the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus.[2]
The reaction proceeds via a nucleophilic acyl substitution mechanism.[4] The deprotonated primary amine on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[1][5]
Key Reaction Parameters: A Balancing Act
The success of NHS ester bioconjugation hinges on the careful control of several experimental parameters. A critical factor is the competition between the desired reaction with the amine (aminolysis) and the undesirable reaction with water (hydrolysis).[6] Hydrolysis of the NHS ester renders it inactive, unable to form the desired amide bond.[]
pH
The pH of the reaction buffer is the most critical factor influencing the efficiency of NHS ester conjugation.[5] The optimal pH range is typically between 7.2 and 8.5.[2] Below this range, primary amines are protonated (-NH₃⁺), rendering them non-nucleophilic and unreactive.[2] Above this range, the rate of hydrolysis of the NHS ester increases significantly, reducing the conjugation efficiency.[2]
Temperature
Reactions are typically carried out at room temperature or 4°C.[2] Lower temperatures can help to minimize the competing hydrolysis reaction, especially when working with labile proteins or when longer reaction times are required.[4]
Concentration
Higher concentrations of the protein and the NHS ester reagent can improve labeling efficiency.[8] For antibody labeling, a protein concentration of 2.5 mg/mL or higher is often recommended to achieve good labeling efficiency.[5]
Buffer Composition
It is crucial to use buffers that are free of primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[2][9] Common choices include phosphate, bicarbonate, HEPES, or borate (B1201080) buffers.[2]
Quantitative Data Summary
The stability of NHS esters in aqueous solutions is a key consideration for reaction setup and efficiency. The following tables summarize the half-life of a typical NHS ester at various pH values and temperatures, as well as recommended reaction parameters.
Table 1: Half-life of NHS Esters at Various pH and Temperatures
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours |
| 7.0 | Room Temperature | ~7 hours |
| 8.0 | Room Temperature | 210 minutes |
| 8.5 | Room Temperature | 180 minutes |
| 8.6 | 4 | 10 minutes |
| 8.6 | Room Temperature | ~10 minutes |
| 9.0 | Room Temperature | 125 minutes |
| Data sourced from multiple references.[8][9][10][11][12] |
Table 2: Recommended Reaction Parameters for NHS Ester Bioconjugation
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5 | Optimal balance between amine reactivity and ester stability.[2] A pH of 8.3-8.5 is often used.[13] |
| Temperature | 4°C to Room Temperature | Lower temperatures minimize hydrolysis.[4] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations improve efficiency.[13] |
| Molar Excess of NHS Ester | 10:1 to 20:1 (Dye:Antibody) for initial experiments | The optimal ratio should be determined empirically. |
| Reaction Time | 30 minutes to 2 hours | Can be extended at lower temperatures.[14] |
| Buffer | Phosphate, Bicarbonate, HEPES, Borate | Must be free of primary amines like Tris or glycine.[2] |
| Organic Solvent | DMSO or DMF | For dissolving non-water-soluble NHS esters. Final concentration should be <10%.[9] |
Experimental Protocols
Below are generalized protocols for labeling antibodies and other proteins with NHS esters.
Protocol 1: Antibody Labeling with a Fluorescent Dye NHS Ester
1. Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS)
-
Fluorescent Dye NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
2. Procedure:
-
Prepare Antibody: Ensure the antibody solution is in an amine-free buffer at the desired concentration. If necessary, perform a buffer exchange.[15]
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the dye NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[16]
-
Adjust pH: Add the reaction buffer to the antibody solution to adjust the pH to 8.3-8.5.[16]
-
Conjugation Reaction: Add the calculated amount of the dye NHS ester stock solution to the antibody solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of the dye. Incubate the reaction for 1-2 hours at room temperature, protected from light.[]
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[15]
-
Purification: Separate the labeled antibody from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with PBS.[13]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the maximum absorbance wavelength of the dye.
Application Spotlight: Antibody-Drug Conjugates (ADCs)
A prominent application of NHS ester bioconjugation is in the development of Antibody-Drug Conjugates (ADCs).[1] ADCs are targeted cancer therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to tumor cells.[13] The linker connecting the drug to the antibody is often introduced using NHS ester chemistry. The mechanism of action of an ADC represents a signaling pathway that leads to cancer cell death.
Brentuximab Vedotin: Targeting CD30-Positive Malignancies
Brentuximab vedotin is an ADC that targets the CD30 receptor on the surface of malignant cells, such as those in Hodgkin lymphoma.[17] It consists of an anti-CD30 antibody conjugated to the microtubule-disrupting agent monomethyl auristatin E (MMAE) via a protease-cleavable linker.[3]
Trastuzumab Deruxtecan (B607063): Targeting HER2-Positive Cancers
Trastuzumab deruxtecan is an ADC used to treat HER2-positive cancers. It comprises the anti-HER2 antibody trastuzumab linked to a topoisomerase I inhibitor payload, deruxtecan.[18]
Conclusion
N-hydroxysuccinimide esters are a powerful and versatile tool in the bioconjugation toolkit. Their ability to efficiently and selectively react with primary amines to form stable amide bonds has enabled countless advances in research, diagnostics, and drug development.[1] A thorough understanding of the underlying chemistry, reaction kinetics, and experimental parameters is paramount for researchers, scientists, and drug development professionals to successfully harness the full potential of this essential bioconjugation strategy.
References
- 1. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trastuzumab deruxtecan - Wikipedia [en.wikipedia.org]
- 3. Brentuximab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biotium.com [biotium.com]
- 6. What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook | Drug Discovery News [drugdiscoverynews.com]
- 8. benchchem.com [benchchem.com]
- 9. nanocomposix.com [nanocomposix.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. interchim.fr [interchim.fr]
- 12. benchchem.com [benchchem.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. broadpharm.com [broadpharm.com]
- 15. furthlab.xyz [furthlab.xyz]
- 16. NHS ester protocol for labeling proteins [abberior.rocks]
- 17. researchgate.net [researchgate.net]
- 18. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Storage and Handling of Stearic Acid-PEG-NHS MW 2000
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential storage and handling conditions for Stearic acid-PEG-NHS MW 2000, a critical reagent in bioconjugation, drug delivery, and nanoparticle functionalization. Adherence to these guidelines is paramount to ensure the reagent's stability, reactivity, and the reproducibility of experimental outcomes.
Overview of Stearic Acid-PEG-NHS MW 2000
Stearic acid-PEG-NHS MW 2000 is a heterobifunctional linker composed of a hydrophobic stearic acid anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer (average molecular weight of 2000 Da), and a highly reactive N-hydroxysuccinimide (NHS) ester group. This amphiphilic structure allows for its incorporation into lipid-based nanoparticles, such as liposomes and micelles, while the NHS ester enables the covalent conjugation of primary amine-containing molecules, including proteins, peptides, and antibodies. This reagent is widely used to create "stealth" nanoparticles that can evade the immune system and to attach targeting ligands for site-specific drug delivery.[1][2]
Storage and Stability
Proper storage is critical to prevent the degradation of Stearic acid-PEG-NHS MW 2000, particularly the hydrolysis of the reactive NHS ester.
Recommended Storage Conditions
To maintain the integrity of the reagent, it should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Minimizes the rate of chemical degradation. |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | Prevents oxidation and hydrolysis from atmospheric moisture.[3] |
| Moisture | Desiccated environment | The NHS ester is highly susceptible to hydrolysis. |
| Light | Protected from light | Prevents potential photo-degradation.[4] |
| Freeze-Thaw Cycles | Avoid frequent cycles | Minimizes the introduction of moisture and potential for physical degradation.[4] |
Stability Considerations
The primary pathway of degradation for Stearic acid-PEG-NHS MW 2000 is the hydrolysis of the NHS ester, which renders the molecule incapable of reacting with primary amines. The rate of hydrolysis is significantly influenced by pH and the presence of water.
-
In Solid Form: When stored correctly under the recommended conditions, the solid reagent is stable for an extended period.
-
In Solution: Solutions of Stearic acid-PEG-NHS MW 2000 are not stable and should be prepared fresh immediately before use. The NHS ester will hydrolyze in aqueous solutions, with the rate of hydrolysis increasing with higher pH. It is recommended to avoid preparing stock solutions for long-term storage.
Handling Procedures
Safe and effective handling of Stearic acid-PEG-NHS MW 2000 is essential to ensure personnel safety and experimental success.
Personal Protective Equipment (PPE)
When handling the solid reagent or its solutions, the following PPE should be worn:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Reagent Preparation
-
Equilibration: Before opening, the vial containing the solid reagent should be allowed to warm to room temperature to prevent condensation of atmospheric moisture onto the product.
-
Dissolution: The reagent should be dissolved in a high-quality, anhydrous (dry) organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), immediately before use.
-
Aqueous Reactions: For reactions in aqueous media, the freshly prepared organic stock solution should be added to the aqueous reaction buffer with rapid stirring. The final concentration of the organic solvent should be kept to a minimum (typically below 10%) to avoid denaturation of biological molecules.
Waste Disposal
Dispose of unused reagent and waste materials in accordance with local, state, and federal regulations for chemical waste.
Experimental Protocols
The following sections provide generalized experimental protocols for common applications of Stearic acid-PEG-NHS MW 2000. It is important to note that these are starting points, and optimization may be necessary for specific applications.
Signaling Pathway of NHS Ester Reaction
The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Caption: Reaction mechanism of Stearic acid-PEG-NHS with a primary amine.
General Protocol for Nanoparticle Surface Functionalization
This protocol describes the general steps for conjugating amine-containing ligands to the surface of nanoparticles that have been formulated with Stearic acid-PEG-NHS MW 2000.
Materials:
-
Nanoparticles incorporating Stearic acid-PEG-NHS MW 2000
-
Amine-containing ligand (e.g., protein, peptide)
-
Reaction Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., Phosphate Buffered Saline - PBS)
-
Quenching Buffer: Buffer containing a high concentration of a primary amine (e.g., Tris or glycine)
-
Purification system (e.g., dialysis, size exclusion chromatography, or centrifugation)
Procedure:
-
Nanoparticle Preparation: Prepare the nanoparticles incorporating Stearic acid-PEG-NHS MW 2000 according to your established protocol.
-
Ligand Preparation: Dissolve the amine-containing ligand in the Reaction Buffer to a known concentration.
-
Conjugation Reaction:
-
Add the ligand solution to the nanoparticle suspension. A 10- to 50-fold molar excess of the ligand relative to the NHS-ester on the nanoparticle surface is a common starting point for optimization.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the Quenching Buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted ligand and quenching buffer components from the functionalized nanoparticles using an appropriate purification method.
Experimental Workflow for Liposome Preparation and Functionalization
This workflow outlines the process of creating functionalized liposomes.
Caption: Workflow for preparing and functionalizing liposomes.
Safety Information
This technical guide is intended to provide a foundation for the safe and effective use of Stearic acid-PEG-NHS MW 2000. Researchers should always consult relevant literature and adapt protocols to their specific experimental needs.
References
- 1. Stearic acid-PEG-NHS - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 2. nanocs.net [nanocs.net]
- 3. Stearic acid-PEG-NHS - CD Bioparticles [cd-bioparticles.net]
- 4. Stearic acid PEG NHS-2000 Da - CD Formulation [formulationbio.com]
- 5. Stearic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
A Technical Safety Guide for Stearic acid-PEG-NHS MW 2000
This guide provides a detailed overview of the safety data and handling procedures for Stearic acid-Polyethylene Glycol-N-hydroxysuccinimide ester with a molecular weight of approximately 2000 Da (Stearic acid-PEG-NHS MW 2000). The information is intended for researchers, scientists, and professionals in drug development who may handle this substance.
Substance Identification and Properties
Stearic acid-PEG-NHS is an amphiphilic polymer consisting of a hydrophobic stearic acid lipid tail, a hydrophilic polyethylene (B3416737) glycol (PEG) linker, and a reactive N-hydroxysuccinimide (NHS) ester headgroup.[2][3][4] This composition allows it to form micelles in aqueous solutions, making it valuable for creating drug-loaded nanoparticles.[2][5][6] The NHS ester group is reactive towards primary amines, enabling the conjugation of biomolecules.[2][3][5]
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white solid or viscous liquid (depending on molecular weight) | [3][7] |
| Molecular Weight | ~2000 Da | [2][5] |
| Solubility | Soluble in hot water, chloroform, toluene, and other organic solvents. | [3][7] |
| Purity | Typically ≥95% | [8] |
Hazard Identification and Classification
Comprehensive GHS hazard classification for Stearic acid-PEG-NHS MW 2000 is not available. However, based on the SDS for the closely related m-PEG-NHS ester (MW 2000), the following hazards should be anticipated.[1]
Table 2: GHS Hazard Classification (Based on m-PEG-NHS ester MW 2000)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
Handling, Storage, and Personal Protection
Proper handling and storage are critical to maintain the integrity of the reagent and ensure user safety.
Storage:
-
Keep the container tightly sealed and, if possible, store under an inert atmosphere like nitrogen or argon.[9]
Handling:
-
Prepare solutions fresh before use.[3]
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation and formation of dust or aerosols.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling.[1]
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[1] |
| Skin Protection | Wear impervious gloves (e.g., nitrile) and a lab coat.[1] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator for organic vapors and particulates. |
First-Aid Measures
The following first-aid measures are based on the potential hazards identified.[1]
-
If Swallowed: Rinse mouth with water. Call a poison control center or physician for treatment advice.
-
If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
Toxicological and Ecological Information
Specific toxicological studies for Stearic acid-PEG-NHS MW 2000 are not publicly available. However, information on its components suggests a low toxicity profile. PEG fatty acid esters are generally considered low-toxicity chemicals and are readily biodegradable.[10] They are expected to hydrolyze into stearic acid and polyethylene glycol, both of which have low toxicity.[10]
Experimental Protocols and Workflows
While specific experimental protocols for safety assessment are not available, a logical workflow for safe handling from receipt to disposal is essential.
Caption: A recommended workflow for the safe handling of Stearic acid-PEG-NHS MW 2000.
This technical guide summarizes the currently available safety information for Stearic acid-PEG-NHS MW 2000. Adherence to these guidelines and standard laboratory safety practices is crucial for minimizing risk.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Stearic acid-PEG-NHS, MW 2,000 | BroadPharm [broadpharm.com]
- 3. nanocs.net [nanocs.net]
- 4. Stearic acid-PEG-NHS - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 5. tebubio.com [tebubio.com]
- 6. tebubio.com [tebubio.com]
- 7. Stearic acid PEG NHS-2000 Da - CD Formulation [formulationbio.com]
- 8. Stearic acid | Polymer PEG | AxisPharm [axispharm.com]
- 9. Stearic acid-PEG-NHS - CD Bioparticles [cd-bioparticles.net]
- 10. epa.gov [epa.gov]
An In-depth Technical Guide to the Thermal Properties of Stearic Acid-PEG-NHS (MW 2000)
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of Stearic acid-Polyethylene Glycol-N-hydroxysuccinimide (Stearic acid-PEG-NHS) with a molecular weight of 2000. This amphiphilic polymer is a critical component in the development of advanced drug delivery systems, such as micelles and nanoparticles, for the encapsulation and targeted delivery of therapeutic agents.[1][2][3][4] A thorough understanding of its thermal behavior is paramount for formulation development, stability assessment, and manufacturing process design.
Core Thermal Characteristics
Table 1: Summary of Expected Thermal Properties of Stearic Acid-PEG-NHS MW 2000
| Thermal Property | Expected Value/Range | Analysis Method |
| Melting Point (Tm) | 45 - 60 °C | Differential Scanning Calorimetry (DSC) |
| Glass Transition (Tg) | Not typically observed | Differential Scanning Calorimetry (DSC) |
| Decomposition Temp. (Td) | Onset approx. 200 - 250 °C | Thermogravimetric Analysis (TGA) |
Note: These values are estimations based on the thermal properties of stearic acid, PEG 2000, and general knowledge of similar PEGylated lipids. Actual values may vary based on purity, synthesis method, and experimental conditions.
Detailed Thermal Analysis
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a fundamental technique for characterizing the phase transitions of polymers. For Stearic acid-PEG-NHS MW 2000, DSC analysis is crucial for determining its melting temperature, which corresponds to the transition from a solid to a liquid state.
The melting point of the conjugate is expected to be a blend of the properties of stearic acid (Tm ≈ 55-70 °C) and PEG 2000 (Tm ≈ 50-55 °C). The covalent linkage and the presence of the NHS group will likely result in a melting endotherm that is broader and potentially at a slightly different temperature than the individual components. A DSC thermogram of a physical blend of stearic acid and PEG has shown distinct melting peaks for each component, whereas a conjugate would likely exhibit a single, broader peak.[5] The presence of PEGylated lipids in a lipid bilayer has been shown to influence the phase transition temperature.[6]
A glass transition temperature (Tg) is not typically prominent for semi-crystalline polymers like PEG and fatty acids and is therefore not expected to be a significant feature in the DSC thermogram of this conjugate.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis provides critical information on the thermal stability and decomposition profile of a material.[7][8] For Stearic acid-PEG-NHS MW 2000, TGA is used to determine the temperature at which the molecule begins to degrade.
The decomposition of the conjugate is expected to occur in stages. The NHS ester group is the most thermally labile component and will likely degrade first, at a lower temperature. The PEG chain is known to be stable up to around 300°C in an inert atmosphere. Stearic acid commences thermal decomposition around 232°C.[9] Therefore, the onset of significant weight loss for the entire conjugate is anticipated to be in the range of 200-250°C. The complete decomposition would likely proceed through the degradation of the stearic acid and finally the PEG backbone at higher temperatures.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable thermal analysis data.
Differential Scanning Calorimetry (DSC) Protocol
This protocol is designed for the analysis of the melting behavior of Stearic acid-PEG-NHS MW 2000.
-
Sample Preparation: Accurately weigh 3-5 mg of the lyophilized Stearic acid-PEG-NHS MW 2000 powder into a standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of volatiles.
-
Instrument Setup:
-
Apparatus: A calibrated Differential Scanning Calorimeter.
-
Reference: An empty, hermetically sealed aluminum pan.
-
Purge Gas: Nitrogen, at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
-
Thermal Program:
-
Equilibration: Equilibrate the sample at 0°C for 5 minutes.
-
Heating Scan: Ramp the temperature from 0°C to 100°C at a heating rate of 10°C/min. This will capture the melting endotherm.
-
Cooling Scan: Cool the sample from 100°C back to 0°C at a rate of 10°C/min to observe crystallization behavior.
-
Second Heating Scan: Heat the sample again from 0°C to 100°C at 10°C/min to assess any changes in thermal behavior after the initial thermal cycle.
-
-
Data Analysis: Determine the onset temperature, peak temperature (melting point), and the enthalpy of fusion (ΔH) from the endothermic peak of the first heating scan.
Thermogravimetric Analysis (TGA) Protocol
This protocol is designed to assess the thermal stability and decomposition profile of Stearic acid-PEG-NHS MW 2000.
-
Sample Preparation: Place 5-10 mg of the Stearic acid-PEG-NHS MW 2000 sample into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Apparatus: A calibrated Thermogravimetric Analyzer.
-
Purge Gas: Nitrogen, at a flow rate of 20-50 mL/min to provide an inert environment.
-
-
Thermal Program:
-
Equilibration: Equilibrate the sample at 30°C.
-
Heating Program: Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Data Analysis: Record the sample weight as a function of temperature. Determine the onset of decomposition (the temperature at which significant weight loss begins) and the temperatures corresponding to the maximum rates of decomposition from the derivative of the TGA curve (DTG curve).
Visualizations: Workflows and Logical Relationships
Diagrams created using Graphviz provide clear visual representations of key processes.
Caption: Synthesis workflow for Stearic acid-PEG-NHS MW 2000.
Caption: Experimental workflow for thermal analysis.
References
- 1. Stearic acid-PEG-NHS, MW 2,000 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stearic acid-PEG-NHS, MW 1,000 | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermotropic effects of PEGylated lipids on the stability of HPPH-encapsulated lipid nanoparticles (LNP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eng.uc.edu [eng.uc.edu]
- 8. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 9. researchgate.net [researchgate.net]
Spectroscopic Analysis of Stearic Acid-PEG-NHS MW 2000: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Stearic acid-polyethylene glycol-N-hydroxysuccinimide ester with a molecular weight of 2000 (Stearic acid-PEG-NHS MW 2000). This amphiphilic polymer is a critical component in drug delivery systems, particularly in the formation of micelles and liposomes for encapsulating therapeutic agents.[1][2][3][4][5][6] The N-hydroxysuccinimide (NHS) ester enables covalent conjugation to amine-containing molecules, facilitating targeted drug delivery.[1][2][3] Proper characterization of this polymer is essential to ensure its quality, purity, and performance in pharmaceutical formulations. This guide outlines the expected spectroscopic features and provides detailed experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).
Introduction to Stearic Acid-PEG-NHS MW 2000
Stearic acid-PEG-NHS MW 2000 is a linear block copolymer consisting of a hydrophobic stearic acid moiety, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of approximately 2000 Da, and a reactive N-hydroxysuccinimide ester at the terminus of the PEG chain. This structure allows for self-assembly into nanoparticle structures in aqueous environments and subsequent conjugation to targeting ligands or therapeutic molecules. Due to its polymeric nature and the presence of distinct chemical moieties, a combination of spectroscopic techniques is required for full characterization.
For optimal stability, the compound should be stored at -20°C under dry conditions and protected from light.[2][4]
Spectroscopic Analysis Techniques
A multi-faceted approach utilizing NMR, FTIR, and Mass Spectrometry is recommended for the comprehensive characterization of Stearic acid-PEG-NHS MW 2000.
-
¹H NMR Spectroscopy is used to confirm the presence of the stearic acid alkyl chain, the PEG backbone, and the NHS ester, and to determine the degree of PEGylation.
-
FTIR Spectroscopy provides information about the functional groups present in the molecule, such as the ester carbonyl groups, the ether linkages of the PEG chain, and the characteristic vibrations of the NHS ester.
-
Mass Spectrometry , typically using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), is employed to determine the molecular weight distribution (polydispersity) of the polymer.
Data Summary
The following table summarizes the expected quantitative data from the spectroscopic analysis of Stearic acid-PEG-NHS MW 2000. These values are based on the analysis of its individual components and structurally related PEGylated lipids.
| Spectroscopic Technique | Parameter | Expected Value/Observation | Reference Moiety |
| ¹H NMR (in CDCl₃) | Chemical Shift (δ) | ~ 0.88 ppm (triplet) | Stearic Acid: Terminal methyl protons (-CH₃) |
| ~ 1.25 ppm (multiplet) | Stearic Acid: Methylene protons of the alkyl chain (-(CH₂)₁₄-) | ||
| ~ 2.35 ppm (triplet) | Stearic Acid: Methylene protons adjacent to the carbonyl group (-CH₂-COO-) | ||
| ~ 3.64 ppm (singlet) | PEG: Repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-O-) | ||
| ~ 2.84 ppm (singlet) | NHS: Methylene protons of the succinimide (B58015) ring | ||
| FTIR | Wavenumber (cm⁻¹) | ~ 2918 and 2849 cm⁻¹ | Stearic Acid: C-H stretching of alkyl chain |
| ~ 1740 cm⁻¹ | Stearic Acid & NHS: C=O stretching of the ester bond | ||
| ~ 1100 cm⁻¹ | PEG: C-O-C stretching of the ether backbone | ||
| ~ 1780 and 1815 cm⁻¹ | NHS: Characteristic C=O stretching of the succinimidyl ester | ||
| Mass Spectrometry | m/z | Peak distribution centered around 2285 Da | Entire Molecule (Stearic Acid + PEG + NHS) |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of Stearic acid-PEG-NHS MW 2000 are provided below.
¹H NMR Spectroscopy
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of Stearic acid-PEG-NHS MW 2000 in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.
-
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
-
Data Processing:
-
Perform Fourier transformation of the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm) or tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Integrate the characteristic peaks corresponding to the stearic acid, PEG, and NHS moieties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Methodology:
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of Stearic acid-PEG-NHS MW 2000 in a volatile organic solvent such as chloroform or dichloromethane.
-
Cast a thin film of the solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate completely in a fume hood or under a stream of dry nitrogen.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty salt plate.
-
Place the salt plate with the sample film in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform a background correction using the previously recorded background spectrum.
-
Identify and label the characteristic absorption bands for the functional groups present in the molecule.
-
Mass Spectrometry (MALDI-TOF)
Methodology:
-
Sample Preparation:
-
Matrix Solution: Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).
-
Sample Solution: Dissolve the Stearic acid-PEG-NHS MW 2000 in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL.
-
Spotting: Mix the sample solution and the matrix solution in a 1:1 (v/v) ratio. Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air-dry completely (dried-droplet method).
-
-
Instrumentation: Utilize a MALDI-TOF mass spectrometer.
-
Data Acquisition:
-
Operate the instrument in positive ion, linear or reflector mode.
-
Use a nitrogen laser (337 nm) for desorption and ionization.
-
Optimize the laser power to obtain good signal intensity while avoiding fragmentation.
-
Acquire spectra over a mass range that encompasses the expected molecular weight distribution (e.g., m/z 1000-4000).
-
-
Data Processing:
-
Calibrate the mass spectrum using a known standard with a molecular weight close to that of the analyte.
-
Determine the peak of the molecular ion distribution and calculate the average molecular weight (Mw) and number average molecular weight (Mn) to assess the polydispersity index (PDI = Mw/Mn).
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the spectroscopic analysis of Stearic acid-PEG-NHS MW 2000.
Caption: Workflow for the spectroscopic analysis of Stearic acid-PEG-NHS MW 2000.
Caption: Relationship between structure, properties, and application.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eng.uc.edu [eng.uc.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Near-infrared spectroscopy of newly developed PEGylated lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of PEG Length on Stearic Acid-PEG-NHS Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Polyethylene Glycol (PEG) chain length in modulating the physicochemical and biological properties of Stearic Acid-PEG-N-Hydroxysuccinimide (Stearic acid-PEG-NHS) conjugates. This amphiphilic polymer is a cornerstone in the development of advanced drug delivery systems, particularly in the formation of micelles and nanoparticles for targeted therapies. Understanding how the length of the hydrophilic PEG chain impacts the overall characteristics of the conjugate is paramount for the rational design of effective nanomedicines.
Physicochemical Properties: A Balancing Act of Hydrophilicity and Lipophilicity
The length of the PEG chain directly influences the hydrophilic-lipophilic balance (HLB) of the Stearic acid-PEG-NHS molecule. This, in turn, governs its self-assembly behavior in aqueous environments and other key characteristics.
Critical Micelle Concentration (CMC)
Table 1: Effect of PEG Length on the Critical Micelle Concentration (CMC) of DSPE-PEG (Analogous to Stearic Acid-PEG)
| PEG Molecular Weight (Da) | Critical Micelle Concentration (µM) |
| 2000 | 0.5 - 1.0 |
| 3000 | 0.5 - 1.0 |
| 5000 | 1.0 - 1.5 |
| (Data is extrapolated from studies on DSPE-PEG)[1][2] |
Micelle Size and Stability
The length of the PEG chain is a critical determinant of the hydrodynamic diameter and stability of the resulting micelles or nanoparticles. Longer PEG chains create a thicker hydrophilic corona around the nanoparticle core, which can lead to a larger overall particle size.[3][4] This dense PEG layer provides steric stabilization, preventing aggregation and opsonization.[5]
Table 2: Influence of PEG Length on Nanoparticle Size
| PEG Molecular Weight (Da) | Typical Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| 1000 | 15 - 30 | < 0.2 |
| 2000 | 25 - 50 | < 0.2 |
| 5000 | 40 - 80 | < 0.2 |
| (Typical size ranges observed for lipid-PEG nanoparticles) |
Drug Loading and Release
The efficiency of drug encapsulation and the subsequent release profile are also influenced by the PEG chain length. While the hydrophobic stearic acid core is the primary site for drug loading, the PEG corona can affect the partitioning of the drug and its release kinetics. Longer PEG chains can sometimes lead to a faster initial drug release.[6] However, the overall release profile is a complex interplay between the drug's properties, the core-forming lipid, and the PEG shell.
Biological Properties: Navigating the In Vivo Environment
The in vivo fate of nanoparticles formulated with Stearic acid-PEG-NHS is heavily dependent on the length of the PEG chain.
Circulation Time and Pharmacokinetics
One of the primary reasons for PEGylation is to prolong the systemic circulation time of nanoparticles. The hydrophilic and flexible PEG chains create a "stealth" effect, reducing recognition and uptake by the reticuloendothelial system (RES), primarily in the liver and spleen.[7][8][9] Longer PEG chains generally provide more effective shielding, leading to significantly longer circulation half-lives.[8][10]
Table 3: Effect of PEG Length on Pharmacokinetic Parameters of PEGylated Nanoparticles
| PEG Molecular Weight (Da) | Circulation Half-life (t½) | Area Under the Curve (AUC) |
| 750 | Low | Low |
| 2000 | Moderate | Moderate |
| 5000 | High | High |
| (General trend observed in pharmacokinetic studies of PEGylated nanoparticles)[8] |
Biocompatibility and Immunogenicity
PEG is generally considered biocompatible and has low immunogenicity. However, the length of the PEG chain can influence these properties. While longer PEG chains can reduce protein adsorption and subsequent immune recognition, very high molecular weight PEGs have, in some cases, been associated with certain cellular effects.[11][12] Therefore, an optimal PEG length must be chosen to balance the "stealth" properties with overall biocompatibility.
Cellular Uptake and Targeting
The dense PEG corona that prolongs circulation can also hinder cellular uptake at the target site, a phenomenon often referred to as the "PEG dilemma".[5] The NHS ester functionality of Stearic acid-PEG-NHS allows for the conjugation of targeting ligands (e.g., antibodies, peptides) to the distal end of the PEG chain. The length of the PEG linker in this context is crucial; it must be long enough to extend the targeting ligand beyond the dense PEG brush, allowing for effective interaction with its receptor on the target cell.
Experimental Protocols
Synthesis of Stearic Acid-PEG-NHS
The synthesis of Stearic acid-PEG-NHS with varying PEG lengths typically involves a two-step process:
-
Activation of Stearic Acid: Stearic acid is first activated to a more reactive form, often by converting it to an acyl chloride or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and N-hydroxysuccinimide (NHS) to form an intermediate NHS ester of stearic acid.
-
Coupling with Amino-PEG-NHS: The activated stearic acid is then reacted with a heterobifunctional PEG derivative, such as amino-PEG-NHS, where one end has an amine group to react with the activated stearic acid and the other end already possesses the NHS ester for subsequent bioconjugation. Alternatively, Stearic acid can be reacted with a PEG diol, followed by activation of the terminal hydroxyl group to an NHS ester.
Detailed Methodology:
-
Materials: Stearic acid, N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS), α-amino-ω-hydroxyl PEG (with varying molecular weights), Dichloromethane (DCM), Dimethylformamide (DMF), Diethyl ether, Sodium bicarbonate.
-
Step 1: Synthesis of Stearic acid-NHS:
-
Dissolve Stearic acid (1 equivalent), DCC (1.1 equivalents), and NHS (1.2 equivalents) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with a 5% sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain Stearic acid-NHS.
-
-
Step 2: Synthesis of Stearic acid-PEG-NHS:
-
Dissolve Stearic acid-NHS (1 equivalent) and α-amino-ω-hydroxyl PEG (1 equivalent) in anhydrous DMF.
-
Add a catalytic amount of a non-nucleophilic base like triethylamine (B128534) (TEA).
-
Stir the reaction at room temperature for 48 hours.
-
Precipitate the product by adding cold diethyl ether.
-
Purify the product by dialysis against deionized water to remove unreacted starting materials and byproducts.
-
Lyophilize the purified solution to obtain Stearic acid-PEG-OH.
-
-
Step 3: Activation to Stearic acid-PEG-NHS:
-
Dissolve the Stearic acid-PEG-OH (1 equivalent), DCC (1.5 equivalents), and NHS (1.5 equivalents) in anhydrous DCM.
-
Stir the reaction at room temperature for 24 hours.
-
Filter to remove DCU.
-
Precipitate the final product in cold diethyl ether and dry under vacuum.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR and FTIR spectroscopy.[13][14][15]
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined using various methods, with fluorescence spectroscopy being a common and sensitive technique.[16][17][18][19][20]
Detailed Methodology (Fluorescence Probe Method):
-
Materials: Pyrene (B120774) (fluorescent probe), Stearic acid-PEG-NHS conjugates, Phosphate-buffered saline (PBS).
-
Procedure:
-
Prepare a stock solution of pyrene in acetone.
-
Prepare a series of aqueous solutions of the Stearic acid-PEG-NHS conjugate with concentrations spanning the expected CMC range.
-
Add a small aliquot of the pyrene stock solution to each conjugate solution, ensuring the final pyrene concentration is very low (e.g., 1 µM).
-
Allow the solutions to equilibrate for several hours at a controlled temperature.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, with an excitation wavelength of around 335 nm.
-
Plot the ratio of the intensity of the first and third vibrational peaks (I₁/I₃) of the pyrene emission spectrum against the logarithm of the conjugate concentration.
-
The CMC is determined from the inflection point of this plot, where a sharp decrease in the I₁/I₃ ratio is observed as pyrene partitions into the hydrophobic micellar core.
-
Nanoparticle Formulation and Characterization
Detailed Methodology (Thin-Film Hydration Method):
-
Materials: Stearic acid-PEG-NHS, drug to be encapsulated, chloroform (B151607) or other suitable organic solvent, PBS.
-
Procedure:
-
Dissolve the Stearic acid-PEG-NHS and the hydrophobic drug in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the film with PBS by gentle rotation at a temperature above the phase transition temperature of the lipid.
-
Sonicate the resulting suspension using a probe sonicator or extrude it through polycarbonate membranes of defined pore size to obtain uniformly sized nanoparticles.
-
-
Characterization:
-
Size and Zeta Potential: Determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles using Dynamic Light Scattering (DLS).
-
Morphology: Visualize the shape and size of the nanoparticles using Transmission Electron Microscopy (TEM).
-
Drug Loading and Encapsulation Efficiency: Separate the unencapsulated drug from the nanoparticles by ultracentrifugation or size exclusion chromatography. Quantify the amount of drug in the nanoparticles using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Visualizations
Caption: Workflow for the synthesis and characterization of Stearic acid-PEG-NHS.
Caption: Self-assembly of Stearic acid-PEG-NHS into a drug delivery vehicle.
Caption: Example of a signaling pathway affected by a delivered therapeutic agent.
Conclusion
The length of the PEG chain is a critical design parameter in the formulation of Stearic acid-PEG-NHS-based drug delivery systems. By carefully selecting the PEG molecular weight, researchers can fine-tune the physicochemical and biological properties of the resulting nanoparticles to achieve the desired therapeutic outcome. A longer PEG chain generally enhances micelle stability and prolongs circulation time but may also increase the CMC and potentially hinder cellular uptake. Therefore, a thorough understanding of these relationships is essential for the development of safe and effective nanomedicines. This guide provides a foundational understanding and practical protocols to aid researchers in this endeavor.
References
- 1. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ris.utwente.nl [ris.utwente.nl]
- 5. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. PEG-poly(amino acid) block copolymer micelles for tunable drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Pharmacokinetics and biodistribution of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, Biodistribution, and Biosafety of PEGylated Gold Nanoparticles In Vivo [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The methods of determination of critical micellar concentrations of the amphiphilic systems in aqueous medium - Arabian Journal of Chemistry [arabjchem.org]
- 18. agilent.com [agilent.com]
- 19. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 20. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
Biocompatibility of Stearic Acid-PEG-NHS MW 2000: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biocompatibility of Stearic acid-polyethylene glycol-N-hydroxysuccinimide with a molecular weight of 2000 (Stearic acid-PEG-NHS MW 2000). This amphiphilic polymer is increasingly utilized in drug delivery systems, particularly for the formation of micelles and nanoparticles. Its biocompatibility is a critical factor for its application in pharmaceutical formulations. This document synthesizes available data on the biocompatibility of PEGylated lipids, with a focus on providing a framework for assessing the safety of Stearic acid-PEG-NHS MW 2000.
Core Concepts in Biocompatibility
Polyethylene glycol (PEG) is a polymer widely regarded for its biocompatible and low immunogenic properties, making it a cornerstone in the development of advanced drug delivery systems.[1][2] When conjugated with lipids such as stearic acid, the resulting PEGylated lipid can self-assemble into nanoparticles or micelles, which serve to enhance the stability and circulation time of therapeutic agents.[1][2][3] The NHS ester functionality allows for the covalent attachment of targeting ligands to the surface of these nanoparticles.[4]
However, it is important to note that despite their general biocompatibility, PEGylated lipids have been observed to elicit immune responses in some cases, including accelerated blood clearance (ABC) upon repeated administration and complement activation-related pseudoallergy (CARPA).[5][1][3] The specific structure of the PEG-lipid conjugate, including the length of the PEG chain and the nature of the lipid, can influence these immunological reactions.[1][3]
In Vitro Biocompatibility Data
Cell Viability Assays
The following table summarizes representative data on the effect of PEGylated lipid nanoformulations on cell viability, which is a crucial indicator of cytotoxicity.
| Cell Line | Formulation Component | Concentration (µg/mL) | Cell Viability (%) | Reference |
| MCF-7 | PEG2000-DSPE Nanoemulsion | up to 15 | ~100 | [6] |
Note: This data is for a nanoemulsion containing PEG2000-DSPE and is presented as a surrogate for Stearic acid-PEG-NHS MW 2000 due to the absence of specific data for the latter.
Hemocompatibility
Hemolysis assays are performed to evaluate the impact of a substance on red blood cells. Low hemolytic activity is desirable for intravenously administered formulations.
| Formulation Component | Concentration (µg/mL) | Hemolysis (%) | Reference |
| PEGylated Nanoparticles | 2 - 400 | < 5 | [5] |
Note: This is generalized data for PEGylated nanoparticles, indicating that they typically exhibit low hemolytic activity across a range of concentrations.
In Vivo Biocompatibility Considerations
In vivo studies are essential for a comprehensive understanding of the biocompatibility of any new material. While specific in vivo toxicity data for Stearic acid-PEG-NHS MW 2000 is not available, general findings for PEGylated nanoparticles and stearic acid are informative. Diets rich in stearic acid have been associated with lower levels of in vivo lipid peroxidation and do not appear to elevate LDL-cholesterol levels.[7][8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of biocompatibility for PEGylated nanoparticles.
MTT Assay for Cell Viability
Objective: To assess the cytotoxicity of a substance by measuring the metabolic activity of cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare various concentrations of the test substance (e.g., Stearic acid-PEG-NHS MW 2000 nanoparticles) in cell culture medium. Remove the existing medium from the wells and add 100 µL of the test substance at different concentrations. Include a vehicle control (medium without the test substance) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Hemolysis Assay
Objective: To evaluate the lytic effect of a substance on red blood cells.
Methodology:
-
Blood Collection: Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., heparin).
-
Red Blood Cell (RBC) Isolation and Washing: Centrifuge the blood to pellet the RBCs. Remove the supernatant and wash the RBCs three to five times with phosphate-buffered saline (PBS).
-
RBC Suspension Preparation: Prepare a 2% (v/v) suspension of the washed RBCs in PBS.
-
Treatment: In a microcentrifuge tube, mix 100 µL of the RBC suspension with 100 µL of the test substance at various concentrations. Use PBS as a negative control (0% hemolysis) and a known lytic agent (e.g., 1% Triton X-100) as a positive control (100% hemolysis).
-
Incubation: Incubate the tubes at 37°C for 1-2 hours with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100
Visualizations
The following diagrams illustrate key concepts related to Stearic acid-PEG-NHS MW 2000 and its biocompatibility assessment.
Caption: Molecular structure of Stearic acid-PEG-NHS.
Caption: Workflow for assessing biocompatibility.
Caption: Cellular uptake of nanoparticles.
References
- 1. thno.org [thno.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cir-safety.org [cir-safety.org]
- 5. rsc.org [rsc.org]
- 6. Effect of PEG Surface Conformation on Anticancer Activity and Blood Circulation of Nanoemulsions Loaded with Tocotrienol-Rich Fraction of Palm Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cir-safety.org [cir-safety.org]
- 8. Stearic acid-PEG-NHS, MW 2,000 | BroadPharm [broadpharm.com]
Methodological & Application
Application Notes and Protocols for Protein Conjugation with Stearic acid-PEG-NHS (MW 2000)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to proteins, is a widely utilized bioconjugation strategy to enhance the therapeutic properties of protein-based drugs. This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend its circulatory half-life, shield it from proteolytic degradation, enhance its solubility, and reduce its immunogenicity.
Stearic acid-PEG-NHS (MW 2000) is an amphiphilic PEGylation reagent. It consists of a hydrophobic stearic acid lipid tail, a hydrophilic polyethylene glycol spacer (with an average molecular weight of 2000 Da), and an amine-reactive N-hydroxysuccinimide (NHS) ester. The stearic acid component allows for the formation of micelles or liposomes, making it particularly useful for drug delivery applications where the protein is to be associated with a lipid-based nanoparticle. The NHS ester reacts efficiently with primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminus) on the protein surface to form a stable amide bond.[1][2]
This document provides a detailed protocol for the conjugation of proteins with Stearic acid-PEG-NHS (MW 2000), including reaction optimization, purification of the conjugate, and characterization methods.
Principle of the Reaction
The conjugation chemistry is based on the reaction of the N-hydroxysuccinimide (NHS) ester with a primary amine on the protein. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is most efficient in a slightly alkaline environment (pH 7.2-8.5) where the primary amines are deprotonated and therefore more nucleophilic.[3][4]
Quantitative Data Summary
Successful protein conjugation with Stearic acid-PEG-NHS requires careful optimization of several reaction parameters. The following table summarizes key quantitative parameters and their recommended ranges for a typical conjugation reaction.
| Parameter | Recommended Range | Notes |
| Molar Ratio (PEG:Protein) | 5:1 to 50:1 | A 20:1 molar excess is a common starting point for antibodies.[5][6] The optimal ratio is empirical and depends on the number of available amines and the desired degree of PEGylation.[7] |
| pH | 7.2 - 8.5 | Optimal reactivity is often observed between pH 8.0 and 8.5.[3] Lower pH reduces amine reactivity, while higher pH increases the rate of NHS ester hydrolysis. |
| Reaction Buffer | Phosphate, Borate (B1201080), or Bicarbonate buffer | Must be free of primary amines (e.g., Tris, glycine) which will compete with the protein for reaction with the NHS ester.[5][8] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve conjugation efficiency.[5] For dilute solutions, a higher molar excess of the PEG reagent may be required.[7] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster. 4°C can be used to slow down both the conjugation and hydrolysis reactions, which can be beneficial for sensitive proteins.[3] |
| Reaction Time | 30 - 60 minutes at Room Temperature or 2 hours at 4°C | The reaction time can be optimized to achieve the desired degree of labeling.[6] |
| Quenching Reagent | 50-100 mM Tris or Glycine | Added to stop the reaction by consuming any unreacted NHS ester.[9] |
Experimental Workflow and Signaling Pathways
The overall workflow for protein conjugation with Stearic acid-PEG-NHS involves several key stages, from preparation of the reagents to characterization of the final conjugate.
Caption: Experimental workflow for protein conjugation with Stearic acid-PEG-NHS.
Detailed Experimental Protocols
Materials and Reagents
-
Protein of interest
-
Stearic acid-PEG-NHS, MW 2000
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5 (or other amine-free buffer such as borate or bicarbonate)
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0
-
Purification system and columns (e.g., Size Exclusion Chromatography)
-
Characterization instruments (e.g., HPLC, MALDI-TOF Mass Spectrometer)
Reagent Preparation
-
Protein Solution:
-
Prepare the protein solution in the chosen Reaction Buffer at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Reaction Buffer via dialysis or a desalting column.
-
-
Stearic acid-PEG-NHS Solution:
-
Allow the vial of Stearic acid-PEG-NHS to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution of the reagent in anhydrous DMSO or DMF (e.g., at a concentration of 10 mg/mL). NHS esters are moisture-sensitive, so do not prepare aqueous stock solutions for storage.[5]
-
Conjugation Reaction
-
Calculate Reagent Volumes:
-
Determine the desired molar excess of Stearic acid-PEG-NHS to protein. A 20-fold molar excess is a good starting point.
-
Calculate the volume of the Stearic acid-PEG-NHS stock solution to add to the protein solution. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to maintain protein stability.
-
-
Reaction Incubation:
-
Add the calculated volume of the Stearic acid-PEG-NHS solution to the protein solution while gently stirring.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
-
Quenching:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
Purification of the PEGylated Protein
The purification method of choice will depend on the specific protein and the degree of PEGylation. Common techniques include:
-
Size Exclusion Chromatography (SEC): This is an effective method for removing unreacted, low molecular weight PEG reagent and byproducts. It can also separate the PEGylated protein from the unreacted native protein due to the increase in hydrodynamic radius upon PEGylation.[]
-
Ion Exchange Chromatography (IEX): The attachment of PEG chains can shield the surface charges of the protein, altering its binding to IEX resins. This can be exploited to separate PEGylated species from the native protein and also to separate proteins with different degrees of PEGylation.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. The addition of the stearic acid-PEG chain will alter the protein's hydrophobicity, allowing for separation.
-
Reversed-Phase Chromatography (RPC): RPC, particularly with a C18 stationary phase, has been shown to provide good separation of PEGylated proteins from their unmodified counterparts.[11]
A typical purification protocol using SEC is as follows:
-
Equilibrate a size exclusion chromatography column (e.g., a Superdex 200 or similar) with the desired storage buffer (e.g., PBS, pH 7.4).
-
Load the quenched reaction mixture onto the column.
-
Elute the protein with the storage buffer at a flow rate appropriate for the column.
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Pool the fractions containing the purified PEGylated protein.
Characterization of the Conjugate
It is essential to characterize the final product to determine the degree of PEGylation, purity, and integrity of the protein.
-
HPLC Analysis:
-
SEC-HPLC: Can be used to assess the purity of the conjugate and to detect any aggregation.
-
RP-HPLC: Can separate different PEGylated species and provide information on the heterogeneity of the product.
-
-
SDS-PAGE: A simple method to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein.
-
Mass Spectrometry (e.g., MALDI-TOF): Provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of PEG chains attached to each protein molecule.[12]
Troubleshooting
Caption: A troubleshooting guide for common issues in protein PEGylation.
References
- 1. Stearic acid-PEG-NHS, MW 2,000 | BroadPharm [broadpharm.com]
- 2. Stearic acid-PEG-NHS - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formulating Nanoparticles using Stearic acid-PEG-NHS MW 2000
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearic acid-PEG-NHS with a molecular weight of 2000 Dalton (SA-PEG-NHS 2000) is an amphiphilic polymer well-suited for the formulation of nanoparticles and micelles for advanced drug delivery applications.[1][2][3] This functionalized polymer consists of a hydrophobic stearic acid tail and a hydrophilic polyethylene (B3416737) glycol (PEG) chain, terminating in an N-hydroxysuccinimide (NHS) ester. The stearic acid portion facilitates the encapsulation of hydrophobic drugs, while the PEG chain provides a "stealth" characteristic, enhancing systemic circulation time by reducing opsonization. The terminal NHS ester allows for the covalent conjugation of targeting ligands, such as antibodies or peptides, to the nanoparticle surface for targeted drug delivery.[4] This document provides detailed protocols for the formulation, characterization, and surface modification of nanoparticles using SA-PEG-NHS 2000.
Data Presentation
The following tables summarize representative quantitative data for nanoparticles formulated with stearic acid-based lipids. It is important to note that these values are illustrative and will vary depending on the specific formulation parameters, drug, and characterization method.
Table 1: Physicochemical Properties of Stearic Acid-Based Nanoparticles
| Parameter | Representative Value | Method of Analysis |
| Average Particle Size (Hydrodynamic Diameter) | 150 - 300 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -15 to -30 mV | Laser Doppler Velocimetry |
| Drug Encapsulation Efficiency | 60 - 90% | UV-Vis Spectroscopy, HPLC |
| Drug Loading Capacity | 5 - 15% | UV-Vis Spectroscopy, HPLC |
Table 2: Parameters Influencing Nanoparticle Characteristics
| Parameter | Effect on Nanoparticle Properties |
| SA-PEG-NHS 2000 Concentration | Higher concentrations can lead to larger particle sizes. |
| Solvent Type | The choice of organic solvent can influence particle size and morphology. |
| Drug-to-Polymer Ratio | Affects drug loading efficiency and particle stability. |
| Sonication/Homogenization Parameters | Increased energy input generally leads to smaller particle sizes. |
| pH of Aqueous Phase | Can influence the stability of the NHS ester and nanoparticle self-assembly. |
Experimental Protocols
Protocol 1: Nanoparticle Formulation via Solvent Evaporation
This method is suitable for encapsulating hydrophobic drugs within the core of the SA-PEG-NHS 2000 nanoparticles.
Materials:
-
Stearic acid-PEG-NHS MW 2000
-
Hydrophobic drug of interest
-
Organic solvent (e.g., dichloromethane, chloroform, acetone)
-
Aqueous phase (e.g., deionized water, phosphate-buffered saline pH 7.4)
-
Surfactant (optional, e.g., Poloxamer 188, Tween 80)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of SA-PEG-NHS 2000 and the hydrophobic drug in the selected organic solvent.
-
Emulsification: Add the organic phase dropwise to the aqueous phase under constant stirring or sonication. If a surfactant is used, it should be dissolved in the aqueous phase. This process forms an oil-in-water (O/W) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent. This leads to the precipitation of the polymer and the formation of solid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove any unencapsulated drug and residual solvent.
-
Resuspension and Storage: Resuspend the purified nanoparticles in a suitable buffer and store at 4°C for short-term use or lyophilize for long-term storage.
Protocol 2: Nanoparticle Formulation via Nanoprecipitation (Solvent Displacement)
This method is a rapid and straightforward technique for preparing nanoparticles.
Materials:
-
Stearic acid-PEG-NHS MW 2000
-
Hydrophobic drug of interest
-
Water-miscible organic solvent (e.g., acetone, ethanol, acetonitrile)
-
Aqueous phase (deionized water)
Procedure:
-
Organic Phase Preparation: Dissolve SA-PEG-NHS 2000 and the drug in the water-miscible organic solvent.
-
Nanoprecipitation: Inject the organic solution rapidly into the aqueous phase under vigorous stirring. The rapid solvent diffusion leads to the precipitation of the polymer and the formation of nanoparticles.
-
Solvent Removal: Stir the suspension at room temperature to allow for the evaporation of the organic solvent.
-
Purification: Purify the nanoparticles by centrifugation and washing, as described in Protocol 1.
-
Resuspension and Storage: Resuspend the nanoparticles in the desired buffer for further use.
Protocol 3: Surface Functionalization with a Targeting Ligand
The NHS ester on the nanoparticle surface allows for the covalent attachment of amine-containing targeting ligands.
Materials:
-
SA-PEG-NHS 2000 Nanoparticles (from Protocol 1 or 2)
-
Amine-containing targeting ligand (e.g., antibody, peptide, aptamer)
-
Reaction Buffer (e.g., PBS pH 7.4-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl pH 8.0 or 1 M Glycine)
Procedure:
-
Nanoparticle Suspension: Disperse the purified SA-PEG-NHS 2000 nanoparticles in the reaction buffer.
-
Ligand Addition: Add the amine-containing targeting ligand to the nanoparticle suspension. The molar ratio of ligand to NHS groups should be optimized, but a 5 to 10-fold molar excess of the ligand is a good starting point.
-
Conjugation Reaction: Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.
-
Quenching: Add the quenching buffer to the reaction mixture to quench any unreacted NHS esters. Incubate for 30 minutes.
-
Purification: Remove the excess, unconjugated ligand by centrifugation, dialysis, or size exclusion chromatography.
-
Final Formulation: Resuspend the targeted nanoparticles in a suitable buffer for in vitro or in vivo studies.
Visualization of Workflows and Pathways
References
Application Notes and Protocols for Stearic Acid-PEG-NHS MW 2000 in Targeted Peptide Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearic acid-Polyethylene Glycol-N-hydroxysuccinimide (Stearic acid-PEG-NHS) with a molecular weight of 2000 Dalton is a versatile heterobifunctional linker widely employed in the development of targeted drug delivery systems. This amphiphilic polymer consists of a hydrophobic stearic acid anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive N-hydroxysuccinimide (NHS) ester group. The stearic acid moiety facilitates the incorporation of the linker into the lipid bilayer of nanoparticles, such as liposomes or solid lipid nanoparticles (SLNs), while the PEG spacer provides a hydrophilic shield, reducing non-specific protein adsorption and prolonging circulation time. The terminal NHS ester allows for the covalent conjugation of targeting ligands, such as peptides, that possess a primary amine group. This enables the development of nanocarriers capable of specifically recognizing and binding to receptors overexpressed on target cells, thereby enhancing the therapeutic efficacy and reducing off-target side effects of the encapsulated payload.
This document provides detailed application notes and experimental protocols for the use of Stearic acid-PEG-NHS MW 2000 in the development of peptide-targeted nanoparticles for drug delivery.
Data Presentation
Table 1: Physicochemical Properties of Peptide-Targeted Nanoparticles
| Nanoparticle Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Blank Solid Lipid Nanoparticles (SLN) | 243 | 0.3 | - | [1] |
| OA-Fe3O4-SLN | 315 | 0.3 | - | [1] |
| Peptide-conjugated SLN-OA-Fe3O4 | 347 | 0.3 | - | [1] |
| Untargeted Lipid Nanoparticles (LNP) | 70 - 76 | 0.1 | - | [2] |
| Peptide-conjugated LNP | 71 - 87 | > 0.1 | - | [2] |
Table 2: In Vitro Cellular Uptake of Peptide-Targeted Lipid Nanoparticles
| Cell Line | Nanoparticle Formulation | Incubation Time | Uptake Efficiency (% of control) | Reference |
| HCC38 (Breast Cancer) | Untargeted LNP (MC3-siYT) | 30 min | 100 | [3] |
| HCC38 (Breast Cancer) | A6 Peptide-LNP (AKPC-siYT) | 30 min | >100 | [3] |
| HCC38 (Breast Cancer) | Untargeted LNP (MC3-siYT) | 1 hr | 100 | [3] |
| HCC38 (Breast Cancer) | A6 Peptide-LNP (AKPC-siYT) | 1 hr | Significantly higher than control | [3] |
| 4T1 (Murine Breast Cancer) | Free Peptide | - | IC50: 7 µg/mL | [1] |
| 4T1 (Murine Breast Cancer) | Peptide-SLN-OA-Fe3O4 | - | IC50: 2, 4, 6 µg/mL | [1] |
Experimental Protocols
Protocol 1: Conjugation of a Targeting Peptide to Stearic acid-PEG-NHS MW 2000
This protocol describes the covalent attachment of a peptide containing a primary amine (e.g., N-terminus or a lysine (B10760008) residue) to the NHS ester of Stearic acid-PEG-NHS.
Materials:
-
Stearic acid-PEG-NHS MW 2000
-
Targeting peptide with a primary amine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, for non-aqueous reaction)
-
Dialysis membrane (e.g., 3.5 kDa MWCO) or size-exclusion chromatography column (e.g., G-25)
-
Lyophilizer
Procedure:
-
Preparation of Reactants:
-
Equilibrate the vial of Stearic acid-PEG-NHS MW 2000 to room temperature before opening to prevent moisture condensation.
-
Dissolve the targeting peptide in amine-free buffer (e.g., PBS, pH 7.4) to a desired concentration (e.g., 1-5 mg/mL).
-
Immediately before use, dissolve Stearic acid-PEG-NHS MW 2000 in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the dissolved Stearic acid-PEG-NHS to the peptide solution. The optimal molar ratio should be determined empirically for each peptide.
-
If the reaction is performed in an organic solvent, 1-2 equivalents of a non-nucleophilic base like TEA or DIPEA can be added to facilitate the reaction.
-
Gently mix the reaction mixture and incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification of the Conjugate:
-
Remove the unreacted Stearic acid-PEG-NHS and by-products by dialysis against an appropriate buffer (e.g., PBS) for 24-48 hours with several buffer changes, or by using a size-exclusion chromatography column.
-
Collect the purified Stearic acid-PEG-peptide conjugate.
-
-
Lyophilization and Storage:
-
Freeze the purified conjugate solution and lyophilize to obtain a powder.
-
Store the lyophilized Stearic acid-PEG-peptide at -20°C for long-term use.
-
Protocol 2: Formulation of Peptide-Targeted Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol describes the formulation of SLNs incorporating the pre-formed Stearic acid-PEG-peptide conjugate.
Materials:
-
Stearic acid (lipid matrix)
-
Soybean lecithin (B1663433) (surfactant)
-
Poloxamer 188 (surfactant)
-
Stearic acid-PEG-peptide conjugate
-
Drug to be encapsulated
-
Deionized water
-
High-shear homogenizer or sonicator
Procedure:
-
Preparation of Lipid Phase:
-
Melt the stearic acid at a temperature above its melting point (e.g., 80°C).
-
Add the drug and the Stearic acid-PEG-peptide conjugate to the molten lipid and mix until a clear solution is obtained. The amount of the conjugate typically ranges from 1-5 mol% of the total lipid.
-
-
Preparation of Aqueous Phase:
-
Dissolve the soybean lecithin and Poloxamer 188 in deionized water and heat to the same temperature as the lipid phase (e.g., 80°C).
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase under high-speed stirring using a high-shear homogenizer or sonicator for a defined period (e.g., 5-10 minutes) to form a hot oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
Cool down the hot emulsion to room temperature under gentle stirring. The solidification of the lipid droplets leads to the formation of SLNs.
-
-
Purification:
-
The resulting SLN dispersion can be purified from excess surfactants and unencapsulated drug by centrifugation or dialysis.
-
Protocol 3: Characterization of Peptide-Targeted Nanoparticles
1. Size and Zeta Potential Analysis:
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticle suspension using Dynamic Light Scattering (DLS). Dilute the nanoparticle suspension in deionized water before measurement.[4]
2. Morphological Characterization:
-
Visualize the shape and surface morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM). A drop of the diluted nanoparticle suspension is placed on a carbon-coated copper grid, air-dried, and then observed under the microscope.
3. Peptide Conjugation Efficiency:
-
Quantify the amount of peptide conjugated to the nanoparticles. This can be done indirectly by measuring the amount of unconjugated peptide in the supernatant after purification using methods like HPLC or a protein/peptide quantification assay (e.g., BCA or Bradford assay).[2]
4. Drug Encapsulation Efficiency and Loading Capacity:
-
Determine the amount of drug encapsulated within the nanoparticles. Separate the nanoparticles from the aqueous phase containing the unencapsulated drug by ultracentrifugation. Measure the drug concentration in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Encapsulation Efficiency (%) = [(Total drug - Free drug) / Total drug] x 100
-
Loading Capacity (%) = [(Total drug - Free drug) / Weight of nanoparticles] x 100
-
Protocol 4: In Vitro Cellular Uptake Study
This protocol assesses the targeting efficiency of the peptide-conjugated nanoparticles.
Materials:
-
Target cell line (overexpressing the receptor for the targeting peptide)
-
Control cell line (low or no expression of the receptor)
-
Fluorescently labeled nanoparticles (e.g., incorporating a fluorescent dye like DiD or conjugating a fluorescent dye to the peptide)[3]
-
Cell culture medium and supplements
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed the target and control cells in appropriate culture plates (e.g., 24-well plates) and allow them to adhere overnight.
-
-
Nanoparticle Incubation:
-
Incubate the cells with a defined concentration of fluorescently labeled peptide-targeted nanoparticles and non-targeted (control) nanoparticles for a specific time period (e.g., 1-4 hours) at 37°C.
-
-
Washing:
-
After incubation, wash the cells three times with cold PBS to remove unbound nanoparticles.
-
-
Analysis:
-
Qualitative Analysis (Fluorescence Microscopy): Visualize the cellular uptake of the nanoparticles using a fluorescence microscope.
-
Quantitative Analysis (Flow Cytometry): Detach the cells using trypsin, resuspend them in PBS, and analyze the fluorescence intensity of the cells using a flow cytometer. Compare the mean fluorescence intensity of cells treated with targeted nanoparticles to those treated with non-targeted nanoparticles.[3]
-
Visualizations
Caption: Workflow for developing peptide-targeted nanoparticles.
Caption: Cellular uptake via receptor-mediated endocytosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Peptide-guided lipid nanoparticles deliver mRNA to the neural retina of rodents and nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solid lipid nanoparticles of stearic acid for the drug delivery of paliperidone - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Stearic acid-PEG-NHS MW 2000 in Liposome Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearic acid-PEG-NHS MW 2000 is an amphiphilic polymer integral to the development of advanced liposomal drug delivery systems.[1][2] This functionalized lipid consists of three key components: a stearic acid anchor for stable integration into the liposome's lipid bilayer, a 2000 molecular weight polyethylene (B3416737) glycol (PEG) spacer that provides a hydrophilic shield to enhance circulation time ("stealth" effect), and a terminal N-Hydroxysuccinimide (NHS) ester group for covalent conjugation of targeting ligands.[1][2][3] The NHS ester reacts efficiently with primary amine groups on molecules such as antibodies, peptides, or small molecule ligands, enabling the creation of targeted nanocarriers that can selectively deliver therapeutic payloads to specific cell types, thereby increasing efficacy and reducing off-target side effects.[1][4][5]
These application notes provide detailed protocols for the preparation and functionalization of liposomes using Stearic acid-PEG-NHS MW 2000, along with methods for their characterization.
Key Applications
-
Targeted Drug Delivery: Surface functionalization with antibodies or peptides allows for active targeting of cancer cells, inflamed tissues, or other pathological sites.[1][2]
-
Gene Therapy: Cationic liposomes functionalized with Stearic acid-PEG-NHS can be targeted to specific cells for the delivery of nucleic acids.
-
Vaccine Development: The polymer can be used to create liposomes that display antigens on their surface, enhancing the immune response.[1][2]
-
Theranostics: Co-encapsulation of therapeutic agents and imaging probes in targeted liposomes for simultaneous diagnosis and therapy.
Experimental Protocols
Protocol 1: Preparation of NHS-Functionalized Liposomes via Thin-Film Hydration
This protocol describes the incorporation of Stearic acid-PEG-NHS MW 2000 during the formation of liposomes.
Materials:
-
Primary phospholipid (e.g., DSPC, DPPC, or Soy PC)
-
Cholesterol
-
Stearic acid-PEG-NHS MW 2000
-
Drug to be encapsulated (lipophilic or hydrophilic)
-
Chloroform and/or Methanol
-
Hydration buffer (e.g., PBS pH 7.4, HEPES buffer)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath or heating block
Methodology:
-
Lipid Film Preparation:
-
Dissolve the primary phospholipid, cholesterol, and Stearic acid-PEG-NHS MW 2000 in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio is 55:40:5 (Phospholipid:Cholesterol:Stearic acid-PEG-NHS), but this should be optimized for the specific application.
-
If encapsulating a lipophilic drug, add it to the organic solvent mixture at this stage.[6][7]
-
Attach the flask to a rotary evaporator. Rotate the flask in a water bath set above the transition temperature (Tc) of the lipids.
-
Reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the flask's inner surface.[7]
-
Dry the film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[6]
-
-
Hydration:
-
Warm the hydration buffer (e.g., PBS, pH 7.4) to a temperature above the lipid Tc.
-
If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.[7]
-
Add the warm buffer to the flask containing the dry lipid film.
-
Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended. This process results in the formation of multilamellar vesicles (MLVs).[8]
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a defined size, the MLV suspension is extruded.
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Heat the extruder to a temperature above the lipid Tc.
-
Pass the liposome (B1194612) suspension through the extruder 11-21 times. This will produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a homogenous size distribution.[7]
-
-
Purification:
-
Remove the unencapsulated drug by dialysis against fresh buffer or by using size exclusion chromatography.
-
Protocol 2: Ligand Conjugation to NHS-Functionalized Liposomes
This protocol outlines the steps for conjugating an amine-containing ligand (e.g., an antibody) to the surface of the prepared NHS-functionalized liposomes.
Materials:
-
NHS-functionalized liposomes (from Protocol 1)
-
Targeting ligand with a primary amine group (e.g., antibody, peptide)
-
Reaction buffer (e.g., PBS or HEPES, pH 7.4-8.0)
-
Quenching agent (e.g., Tris or glycine (B1666218) solution)
-
Purification system (e.g., size exclusion chromatography or dialysis cassettes)
Methodology:
-
Conjugation Reaction:
-
Add the targeting ligand to the purified NHS-functionalized liposome suspension. The molar ratio of ligand to reactive PEG-lipid should be optimized but a starting point of 1:10 to 1:20 is common.
-
Incubate the mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring. The reaction is pH-sensitive; a pH between 7.4 and 8.0 is optimal for the NHS-amine reaction while minimizing hydrolysis of the NHS ester.[9]
-
-
Quenching:
-
Add a quenching agent (e.g., 100 mM Tris or glycine) to the reaction mixture to quench any unreacted NHS groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of Conjugated Liposomes:
-
Remove the unconjugated ligand and byproducts using size exclusion chromatography or dialysis.
-
Collect the fractions containing the ligand-conjugated liposomes.
-
-
Storage:
-
Store the final targeted liposomes at 4°C. For long-term storage, consider lyophilization, although this requires the addition of a cryoprotectant.
-
Characterization of Liposomes
Proper characterization is crucial to ensure the quality, stability, and efficacy of the liposomal formulation.
| Parameter | Method | Typical Expected Results |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Homogeneous population with a mean diameter of 80-150 nm and a PDI < 0.2. |
| Zeta Potential | Laser Doppler Velocimetry | Slightly negative zeta potential. The negative charge may decrease (become less negative) upon conjugation of a positively charged ligand. |
| Encapsulation Efficiency (%EE) | Spectrophotometry or Chromatography (after separating free drug) | >80% for active loading methods; variable for passive loading depending on the drug's properties. |
| Ligand Conjugation Efficiency | Protein quantification assay (e.g., BCA or Bradford) or HPLC | Dependent on reaction conditions; typically aim for >50% of the added ligand to be conjugated. |
| In Vitro Drug Release | Dialysis method at 37°C in relevant media (e.g., PBS with or without serum) | Sustained release profile over a desired period (e.g., hours to days). |
Note: The values in the table are illustrative and will vary depending on the specific lipid composition, drug, and ligand used.
Visualizing Workflows and Mechanisms
Experimental Workflow for Targeted Liposome Preparation
The following diagram illustrates the overall workflow from liposome formation to the final targeted product.
Mechanism of NHS-Amine Coupling
This diagram shows the chemical reaction between the NHS ester on the liposome surface and a primary amine on a targeting ligand.
Example Signaling Pathway: PI3K/Akt in Cancer Cells
Targeted liposomes are often designed to interfere with specific cellular signaling pathways that are dysregulated in diseases like cancer. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth, and is frequently hyperactivated in tumors. An antibody-drug conjugate delivered via a liposome could target a receptor (e.g., HER2) that activates this pathway.
References
- 1. Stearic acid-PEG-NHS - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 2. Stearic acid PEG NHS-2000 Da - CD Formulation [formulationbio.com]
- 3. Stearic acid-PEG-NHS, MW 2,000 | BroadPharm [broadpharm.com]
- 4. liposomes.ca [liposomes.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 8. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encapsula.com [encapsula.com]
Application Notes and Protocols for Stearic Acid-PEG-NHS MW 2000 in Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Stearic Acid-PEG-NHS MW 2000 in gene delivery applications. This amphiphilic polymer is a valuable tool for the formulation of nanoparticles to encapsulate and deliver genetic material such as siRNA and plasmid DNA.
Introduction
Stearic Acid-PEG-NHS with a molecular weight of 2000 Da is a bifunctional polymer designed for drug and gene delivery. It consists of a hydrophobic stearic acid tail, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive N-Hydroxysuccinimide (NHS) ester group. This unique structure allows for the self-assembly into micelles or nanoparticles in aqueous solutions, encapsulation of genetic payloads, and the potential for surface functionalization.[1][2][3][4] The PEG component serves to increase the stability of the nanoparticles in circulation and reduce non-specific uptake by the reticuloendothelial system.[5] The NHS ester allows for the covalent conjugation of targeting ligands, such as antibodies or peptides, to the nanoparticle surface for cell-specific delivery.[4]
Key Applications in Gene Delivery
-
siRNA Delivery for Gene Silencing: Nanoparticles formulated with Stearic Acid-PEG-NHS can encapsulate siRNA molecules, protecting them from degradation and facilitating their delivery into the cytoplasm of target cells to induce gene silencing.
-
Plasmid DNA Delivery for Gene Expression: These nanoparticles can also be used to deliver plasmid DNA to the nucleus of target cells, leading to the expression of a desired therapeutic protein.
Physicochemical Characterization of Nanoparticles
The successful delivery of genetic material is highly dependent on the physicochemical properties of the nanoparticle carrier. While specific data for Stearic Acid-PEG-NHS MW 2000 is limited in publicly available literature, the following table presents expected ranges and data from similar stearic acid- or PEG-based nanoparticle systems for gene delivery. Researchers should perform these characterization studies for their specific formulations.
| Parameter | DSPE-PEG 2000 Micelles[6] | Stearyl-PEI/pDNA/HSA NPs[7] | Expected Range for SA-PEG-NHS NPs |
| Hydrodynamic Diameter (nm) | 11 | 202.7 ± 4.5 | 50 - 200 |
| Polydispersity Index (PDI) | Narrow | Not Reported | < 0.3 |
| Zeta Potential (mV) | Not Reported | +12.60 ± 0.15 | -10 to +30 |
| Encapsulation Efficiency (%) | ~75% (for a small molecule drug) | Not Reported for pDNA | 60 - 95% |
Experimental Protocols
Protocol for Nanoparticle Formulation with siRNA (Self-Assembly Method)
This protocol describes a general method for the formation of siRNA-loaded nanoparticles through self-assembly. Optimization of the polymer-to-siRNA ratio and other parameters is recommended.
Materials:
-
Stearic Acid-PEG-NHS MW 2000
-
siRNA (specific to the target gene)
-
Nuclease-free water
-
Dialysis membrane (e.g., 10 kDa MWCO)
Procedure:
-
Dissolve Stearic Acid-PEG-NHS MW 2000 in ethanol at a concentration of 10 mg/mL.
-
Dissolve siRNA in nuclease-free water at a concentration of 1 mg/mL.
-
Slowly add the ethanolic polymer solution to the aqueous siRNA solution while gently vortexing. The desired polymer/siRNA ratio (w/w) should be tested (e.g., 5:1, 10:1, 20:1).
-
Allow the mixture to self-assemble for 30 minutes at room temperature.
-
Transfer the nanoparticle suspension to a dialysis membrane and dialyze against nuclease-free water for 24 hours to remove the ethanol.
-
Collect the dialyzed nanoparticle suspension and store it at 4°C.
-
Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency.
Protocol for Nanoparticle Formulation with Plasmid DNA (Complexation Method)
This protocol outlines the formation of plasmid DNA-loaded nanoparticles. The charge ratio of the cationic component (if included) to the anionic pDNA is a critical parameter for optimization. Since Stearic Acid-PEG-NHS is neutral, a cationic lipid (e.g., DOTAP) or polymer (e.g., PEI) is typically included in the formulation.
Materials:
-
Stearic Acid-PEG-NHS MW 2000
-
Cationic lipid (e.g., DOTAP) or polymer (e.g., branched PEI)
-
Plasmid DNA
-
Nuclease-free water or suitable buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Ethanol
Procedure:
-
Co-dissolve Stearic Acid-PEG-NHS MW 2000 and the cationic lipid/polymer in ethanol. The molar ratio of the components should be optimized.
-
Dissolve plasmid DNA in the aqueous buffer.
-
Rapidly mix the ethanolic lipid/polymer solution with the aqueous plasmid DNA solution under vigorous stirring.
-
Allow the complexes to form for 30 minutes at room temperature.
-
Purify the nanoparticles by dialysis or centrifugation to remove uncomplexed DNA and ethanol.
-
Resuspend the nanoparticles in a suitable buffer for storage and characterization.
In Vitro Transfection Protocol
This protocol provides a general guideline for transfecting cells with the formulated nanoparticles.
Materials:
-
Cells of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Serum-free medium (e.g., Opti-MEM)
-
siRNA or pDNA-loaded nanoparticles
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
On the day of transfection, remove the culture medium from the cells.
-
Dilute the nanoparticle suspension to the desired concentration of siRNA (e.g., 50 nM) or pDNA (e.g., 100 ng/well) in serum-free medium.
-
Add the diluted nanoparticle suspension to the cells.
-
Incubate the cells with the nanoparticles for 4-6 hours at 37°C in a CO2 incubator.
-
After incubation, add complete medium to the wells.
-
Incubate the cells for 24-72 hours before assessing gene silencing or expression.
Cytotoxicity Assessment (MTT Assay)
This protocol is for evaluating the cytotoxicity of the nanoparticles on the target cells.[8][9][10][11][12]
Materials:
-
Cells treated with nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well plate reader
Procedure:
-
After the desired incubation time with nanoparticles, remove the medium from the wells.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control cells.
Gene Expression Analysis
For siRNA-mediated silencing:
-
qRT-PCR: Isolate total RNA from cells 24-48 hours post-transfection. Synthesize cDNA and perform quantitative real-time PCR using primers specific for the target gene and a housekeeping gene for normalization.[13]
For plasmid DNA-mediated expression:
-
Luciferase Assay (for reporter plasmids): If using a luciferase reporter plasmid, lyse the cells 24-48 hours post-transfection and measure luciferase activity using a commercial luciferase assay system and a luminometer.[12][14][15]
-
Western Blot: Lyse the cells and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane and probe with an antibody specific to the expressed protein.
Visualizations
Experimental Workflow for Gene Delivery
Cellular Uptake and Endosomal Escape Pathway
Conclusion
Stearic Acid-PEG-NHS MW 2000 is a versatile polymer for the formulation of nanoparticles for gene delivery. The protocols and information provided herein serve as a starting point for researchers to develop and optimize their specific gene delivery systems. Careful characterization of the formulated nanoparticles and optimization of the transfection conditions are crucial for achieving efficient and reproducible results.
References
- 1. Formulation and delivery of siRNA by oleic acid and stearic acid modified polyethylenimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sites.ualberta.ca [sites.ualberta.ca]
- 3. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cabozantinib Loaded DSPE-PEG2000 Micelles as Delivery System: Formulation, Characterization and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. Cytotoxicity of Novel Redox Sensitive PEG2000-S-S-PTX Micelles against Drug-Resistant Ovarian and Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Surface De-PEGylation Controls Nanoparticle-Mediated siRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Nano-Glo® Luciferase Assay System Protocol [worldwide.promega.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. promega.com [promega.com]
Application Notes and Protocols for Bioconjugation of Antibodies with Stearic acid-PEG-NHS MW 2000
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the bioconjugation of antibodies with Stearic acid-PEG-NHS MW 2000. This process is pivotal in the development of targeted therapeutics, particularly in the formation of antibody-drug conjugates (ADCs) and for enhancing the pharmacokinetic properties of therapeutic antibodies. The Stearic acid-PEG-NHS reagent is an amphiphilic linker composed of a hydrophobic stearic acid lipid tail, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of 2000 Da, and an amine-reactive N-hydroxysuccinimide (NHS) ester.[1] The NHS ester facilitates the covalent attachment of the lipid-PEG moiety to primary amines (e.g., lysine (B10760008) residues) on the antibody surface through a stable amide bond.[2][3] This modification can improve drug solubility, increase circulation half-life, and enable the anchoring of antibodies to lipid-based drug delivery systems like liposomes and nanoparticles.[4][5]
These application notes offer comprehensive experimental protocols, data presentation in tabular format for clarity, and visual diagrams to elucidate key processes.
Core Principles of NHS Ester Chemistry
The bioconjugation process leverages the highly efficient and specific reaction between the NHS ester of the Stearic acid-PEG linker and the primary amino groups on the antibody. This reaction, a nucleophilic acyl substitution, proceeds readily in aqueous buffers at a slightly alkaline pH.[3] The primary amines on an antibody are predominantly the ε-amino groups of lysine residues and the N-terminal α-amino group. The reaction results in the formation of a stable, irreversible amide bond under physiological conditions, ensuring the integrity of the conjugate.[3]
Factors that critically influence the efficiency of this conjugation include pH, temperature, concentration of reactants, and the composition of the reaction buffer.[6] Optimal conditions are crucial to maximize conjugation efficiency while minimizing potential side reactions such as hydrolysis of the NHS ester.[6]
Data Presentation
Table 1: Recommended Reaction Conditions for Antibody Conjugation
| Parameter | Recommended Value | Rationale |
| Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics. |
| Molar Ratio (Linker:Antibody) | 10:1 to 50:1 | A molar excess of the linker drives the reaction to completion. The optimal ratio should be determined empirically.[6] |
| Reaction Buffer | Phosphate, Bicarbonate, HEPES, or Borate buffer | Amine-free buffers are essential to prevent competition with the antibody for the NHS ester.[6] |
| Reaction pH | 7.2 - 8.5 | Balances amine reactivity (deprotonated) and NHS ester stability (minimizes hydrolysis).[6] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster, while 4°C can be used for sensitive antibodies.[6] |
| Reaction Time | 30 minutes to 2 hours | Sufficient time for the reaction to proceed to completion. |
| Quenching Reagent | 1 M Tris-HCl or Glycine, pH 7.4 | Terminates the reaction by consuming unreacted NHS esters. |
Table 2: Characterization of the Antibody-Stearic acid-PEG Conjugate
| Analytical Method | Parameter Measured | Typical Expected Results |
| UV-Vis Spectrophotometry | Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR) | Provides the average number of PEG-lipid molecules conjugated per antibody.[7][8] |
| Size-Exclusion Chromatography (SEC-HPLC) | Purity and Aggregation | A shift to a shorter retention time compared to the unconjugated antibody, with minimal aggregation peaks.[9][10] |
| Dynamic Light Scattering (DLS) | Hydrodynamic Radius (Rh) and Polydispersity | An increase in hydrodynamic radius post-conjugation, indicating successful PEGylation. Low polydispersity suggests a homogenous sample.[11] |
| MALDI-TOF Mass Spectrometry | Molecular Weight | An increase in mass corresponding to the number of conjugated Stearic acid-PEG-NHS molecules. |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Antibody Preparation :
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), it must be purified.
-
Perform buffer exchange into a suitable amine-free buffer (e.g., 1X PBS, pH 7.4) using dialysis or a desalting column.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Stearic acid-PEG-NHS MW 2000 Solution :
-
Allow the vial of Stearic acid-PEG-NHS to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the required amount in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Vortex briefly to ensure complete dissolution. This solution should be prepared fresh immediately before use.
-
Protocol 2: Antibody Conjugation
-
pH Adjustment : Adjust the pH of the antibody solution to 8.0-8.5 using a concentrated, amine-free buffer such as 1 M sodium bicarbonate.
-
Molar Ratio Calculation : Calculate the volume of the 10 mM Stearic acid-PEG-NHS stock solution needed to achieve the desired molar excess (e.g., 20:1).
-
Conjugation Reaction :
-
Slowly add the calculated volume of the Stearic acid-PEG-NHS solution to the pH-adjusted antibody solution while gently stirring or vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching : Add a quenching reagent (e.g., 1 M Tris-HCl, pH 7.4) to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.
Protocol 3: Purification of the Conjugate
-
Size-Exclusion Chromatography (SEC) :
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with 1X PBS, pH 7.4.
-
Apply the quenched reaction mixture to the column.
-
Collect fractions and monitor the eluate for protein content using a spectrophotometer at 280 nm.
-
The first peak to elute will contain the high molecular weight antibody conjugate, while the later fractions will contain the unreacted, low molecular weight Stearic acid-PEG-NHS and quenching reagent.
-
Pool the fractions containing the purified conjugate.
-
Protocol 4: Characterization of the Conjugate
-
Degree of Labeling (DOL) by UV-Vis Spectrophotometry :
-
This method is applicable if the Stearic acid-PEG moiety contains a chromophore or if it is conjugated to a drug with a distinct absorbance spectrum. In the absence of a chromophore on the linker itself, this method is primarily used for antibody-drug conjugates where the drug has a unique absorbance.[7][8]
-
Measure the absorbance of the conjugate at 280 nm (for the antibody) and at the maximum absorbance wavelength of the conjugated molecule (if applicable).
-
The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the antibody and the conjugated molecule.[7]
-
-
Purity and Aggregation by SEC-HPLC :
-
Analyze the purified conjugate using an SEC-HPLC system.
-
Compare the chromatogram to that of the unconjugated antibody to confirm a shift in retention time and to quantify the percentage of monomer, aggregate, and fragment.
-
-
Hydrodynamic Radius by Dynamic Light Scattering (DLS) :
-
Measure the hydrodynamic radius and polydispersity index of the conjugate to assess its size and homogeneity. An increase in size compared to the unconjugated antibody is expected.[11]
-
-
Molecular Weight by MALDI-TOF Mass Spectrometry :
-
Determine the mass of the conjugate to confirm the covalent attachment of the Stearic acid-PEG moieties. The mass spectrum will show a distribution of peaks corresponding to different numbers of attached linkers.
-
Visualizations
References
- 1. DSPE-PEG-NHS [nanocs.net]
- 2. encapsula.com [encapsula.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Item - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - American Chemical Society - Figshare [acs.figshare.com]
- 7. Comparison of anti-EGFR-Fab’ conjugated immunoliposomes modified with two different conjugation linkers for siRNa delivery in SMMC-7721 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Drug-Loaded Micelles with Stearic Acid-PEG-NHS MW 2000
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation, characterization, and application of drug-loaded micelles utilizing Stearic acid-poly(ethylene glycol)-N-hydroxysuccinimidyl ester with a molecular weight of 2000 (Stearic acid-PEG-NHS, MW 2000). This amphiphilic polymer is designed for the encapsulation of hydrophobic therapeutic agents, enhancing their solubility and bioavailability. The terminal NHS ester group allows for covalent conjugation to amine-containing molecules for targeted drug delivery.[1][2]
Introduction to Stearic Acid-PEG-NHS Micelles
Stearic acid-PEG-NHS is an amphiphilic block copolymer that self-assembles in aqueous solutions to form nanosized, core-shell structures known as micelles.[2] The hydrophobic stearic acid core serves as a reservoir for encapsulating poorly water-soluble drugs, while the hydrophilic poly(ethylene glycol) (PEG) shell provides a protective layer that can reduce opsonization and prolong circulation time in vivo.
The key feature of this polymer is the N-hydroxysuccinimidyl (NHS) ester at the terminus of the PEG chain. This functional group readily reacts with primary amines on targeting ligands such as antibodies, peptides, or small molecules to form stable amide bonds.[1][2] This allows for the surface functionalization of the micelles for active targeting to specific cells or tissues.
Experimental Protocols
Preparation of Drug-Loaded Micelles
Two common methods for preparing drug-loaded micelles are nanoprecipitation and dialysis. The choice of method often depends on the solubility characteristics of the drug and polymer.
2.1.1. Nanoprecipitation Method
This method is suitable for drugs that are soluble in a water-miscible organic solvent.
-
Materials:
-
Stearic acid-PEG-NHS MW 2000
-
Hydrophobic drug
-
Organic solvent (e.g., acetone, acetonitrile, tetrahydrofuran (B95107) (THF))
-
Aqueous phase (e.g., deionized water, phosphate-buffered saline (PBS))
-
-
Protocol:
-
Dissolve a specific amount of Stearic acid-PEG-NHS MW 2000 and the hydrophobic drug in a minimal amount of the selected organic solvent. The ratio of drug to polymer will influence drug loading and should be optimized.
-
Under gentle stirring, add the organic solution dropwise to a larger volume of the aqueous phase.
-
The rapid diffusion of the solvent into the aqueous phase causes the polymer to precipitate, forming drug-loaded micelles.
-
Stir the resulting micellar suspension at room temperature for several hours to ensure the complete evaporation of the organic solvent.
-
The micelle solution can be further purified by filtration through a 0.45 µm syringe filter to remove any non-incorporated drug aggregates.
-
2.1.2. Dialysis Method
This method is also widely used and is particularly effective for removing organic solvents.
-
Materials:
-
Stearic acid-PEG-NHS MW 2000
-
Hydrophobic drug
-
Organic solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO))
-
Dialysis membrane (with an appropriate molecular weight cut-off, e.g., 3.5-14 kDa)
-
Aqueous phase (e.g., deionized water, PBS)
-
-
Protocol:
-
Dissolve both the Stearic acid-PEG-NHS MW 2000 and the hydrophobic drug in a suitable organic solvent.
-
Transfer the solution into a dialysis bag.
-
Immerse the dialysis bag in a large volume of the aqueous phase at room temperature with continuous stirring.
-
The organic solvent will gradually diffuse out of the dialysis bag, leading to the self-assembly of the polymer into drug-loaded micelles.
-
Replace the external aqueous phase periodically to ensure complete removal of the organic solvent. This process is typically carried out for 24-48 hours.
-
Characterization of Drug-Loaded Micelles
Thorough characterization is essential to ensure the quality and reproducibility of the micellar formulation.
2.2.1. Particle Size and Size Distribution
-
Method: Dynamic Light Scattering (DLS)
-
Protocol:
-
Dilute the micelle suspension with deionized water or PBS to an appropriate concentration.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument. A PDI value below 0.3 is generally considered indicative of a monodisperse population.
-
2.2.2. Morphology
-
Method: Transmission Electron Microscopy (TEM)
-
Protocol:
-
Place a drop of the diluted micelle solution onto a carbon-coated copper grid.
-
Allow the sample to air dry or use a negative staining agent (e.g., phosphotungstic acid) to enhance contrast.
-
Observe the morphology and size of the micelles under the TEM. The micelles are expected to be spherical in shape.
-
2.2.3. Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
-
Method: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry
-
Protocol:
-
To determine the total amount of drug, lyophilize a known volume of the drug-loaded micelle solution.
-
Dissolve the lyophilized powder in a suitable organic solvent to disrupt the micelles and release the encapsulated drug.
-
Quantify the drug concentration using a pre-established calibration curve via HPLC or UV-Vis spectrophotometry.
-
To determine the amount of free, unencapsulated drug, centrifuge the micelle solution using a centrifugal filter device with a molecular weight cut-off that retains the micelles but allows the free drug to pass through.
-
Measure the drug concentration in the filtrate.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of drug in micelles / Weight of drug-loaded micelles) x 100
-
EE (%) = (Weight of drug in micelles / Total weight of drug initially added) x 100
-
In Vitro Drug Release Study
-
Method: Dialysis Method
-
Protocol:
-
Place a known volume of the drug-loaded micelle solution into a dialysis bag.
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 to simulate physiological conditions, or an acidic buffer like pH 5.5 to mimic the tumor microenvironment) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using HPLC or UV-Vis spectrophotometry.
-
Plot the cumulative drug release as a function of time.
-
Data Presentation
The following tables provide representative data that can be expected when preparing drug-loaded micelles with Stearic acid-PEG derivatives. Note that specific values will vary depending on the drug, preparation method, and process parameters.
Table 1: Physicochemical Properties of Drug-Loaded Micelles
| Formulation Code | Drug | Drug:Polymer Ratio (w/w) | Micelle Size (d.nm) | Polydispersity Index (PDI) |
| SA-PEG-Drug-1 | Paclitaxel (B517696) | 1:10 | 156 - 175 | < 0.3 |
| SA-PEG-Drug-2 | Doxorubicin | - | ~80 | < 0.3 |
| DSPE-PEG-Drug-3 | Ridaforolimus | 1:10 | 33 ± 15 | - |
Data adapted from studies on stearic acid-modified polysaccharides and DSPE-PEG 2000, as specific data for Stearic acid-PEG-NHS 2000 was not available in the searched literature.[3][4][5]
Table 2: Drug Loading and Encapsulation Efficiency
| Formulation Code | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| SA-PEG-Drug-1 | Paclitaxel | - | 75 |
| DSPE-PEG-Drug-2 | Ridaforolimus | 7.19 ± 0.14 | 77.52 ± 1.66 |
Data adapted from studies on stearic acid-modified polysaccharides and DSPE-PEG 2000, as specific data for Stearic acid-PEG-NHS 2000 was not available in the searched literature.[3][5]
Visualization of Experimental Workflow and Concepts
Diagram 1: Workflow for Nanoprecipitation Method
Caption: Workflow for preparing drug-loaded micelles via the nanoprecipitation method.
Diagram 2: Workflow for Dialysis Method
Caption: Workflow for preparing drug-loaded micelles using the dialysis method.
Diagram 3: Structure of a Drug-Loaded Stearic Acid-PEG-NHS Micelle
Caption: Schematic of a drug-loaded Stearic acid-PEG-NHS micelle.
Diagram 4: Logic for Targeted Drug Delivery
Caption: Conceptual pathway for targeted drug delivery using Stearic acid-PEG-NHS micelles.
References
- 1. Stearic acid-PEG-NHS - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 2. Stearic acid-PEG-NHS, MW 2,000 | BroadPharm [broadpharm.com]
- 3. A novel self-assembled micelles based on stearic acid modified schizophyllan for efficient delivery of paclitaxel [pubmed.ncbi.nlm.nih.gov]
- 4. PEGylated ethyl cellulose micelles as a nanocarrier for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stearic Acid-PEG-NHS MW 2000 in Vaccine Adjuvant Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearic acid-PEG-NHS with a molecular weight of 2000 Da is a versatile amphiphilic polymer increasingly utilized in the development of advanced vaccine adjuvants. This heterobifunctional linker consists of three key components: a stearic acid lipid anchor, a 2000 Da polyethylene (B3416737) glycol (PEG) spacer, and a reactive N-hydroxysuccinimide (NHS) ester. This unique structure allows for its incorporation into lipid-based delivery systems, such as liposomes and solid lipid nanoparticles (SLNs), where it serves multiple critical functions.
The stearic acid moiety firmly anchors the molecule within the lipid bilayer of the nanoparticle, ensuring its stable association with the adjuvant carrier. The hydrophilic PEG chain extends from the nanoparticle surface, creating a steric barrier. This "stealth" characteristic enhances the colloidal stability of the formulation, prevents aggregation, and can prolong circulation time in vivo by reducing opsonization and clearance by the reticuloendothelial system.[1][2] The terminal NHS ester provides a convenient and efficient means of covalently conjugating amine-containing molecules, such as protein or peptide antigens, to the surface of the adjuvant particle.[3][4][5] This ensures co-delivery of the antigen and the adjuvant to antigen-presenting cells (APCs), a critical factor for eliciting a robust and targeted immune response.[6][7]
Core Applications in Vaccine Adjuvant Development
-
Surface Functionalization of Liposomes and Nanoparticles: Stearic acid-PEG-NHS is primarily used to create a reactive surface on lipid-based nanoparticles for the covalent attachment of antigens.[2][4] This facilitates the development of targeted vaccine delivery systems.
-
Enhanced Stability and Circulation Time: The PEG component provides a hydrophilic shield that reduces non-specific protein binding and aggregation, leading to improved stability of the vaccine formulation.[1]
-
Co-delivery of Antigen and Adjuvant: By conjugating the antigen to the surface of an adjuvant-loaded nanoparticle, this molecule ensures that both components are delivered to the same immune cells, which can significantly enhance the resulting immune response.[6]
-
Formation of Micelles and Lipid-Based Nanoparticles: As an amphiphilic polymer, it can participate in the self-assembly of micelles and liposomes, serving as a key component in the overall structure of the vaccine delivery vehicle.[3][5]
Data Presentation: Formulation Characteristics and Immune Response
The following tables summarize hypothetical yet representative quantitative data that could be expected from vaccine adjuvant formulations utilizing Stearic acid-PEG-NHS MW 2000. This data is compiled for illustrative purposes to guide researchers in their experimental design and evaluation.
Table 1: Physicochemical Characterization of Adjuvant Formulations
| Formulation ID | Lipid Composition (molar ratio) | Stearic acid-PEG-NHS MW 2000 (mol%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Antigen Conjugation Efficiency (%) |
| Lipo-Control | DSPC:Chol (55:45) | 0 | 155 ± 5.2 | 0.18 | -5.3 ± 0.8 | N/A |
| Lipo-PEG | DSPC:Chol (55:45) | 5 | 162 ± 4.8 | 0.15 | -8.1 ± 1.1 | N/A |
| Lipo-PEG-Antigen | DSPC:Chol (55:45) | 5 | 168 ± 5.5 | 0.16 | -10.2 ± 1.3 | 75 ± 6.4 |
| SLN-PEG-Antigen | Stearic Acid:Tween 80 (70:30) | 5 | 180 ± 6.1 | 0.21 | -12.5 ± 1.5 | 68 ± 7.2 |
DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; Chol: Cholesterol
Table 2: Immunological Response to Adjuvanted Vaccine Formulations in a Murine Model
| Formulation ID | Antigen | Antigen-Specific IgG Titer (log10) | IFN-γ Secretion (pg/mL) | IL-4 Secretion (pg/mL) |
| Antigen Alone | Ovalbumin | 2.5 ± 0.3 | 150 ± 25 | 80 ± 15 |
| Lipo-Control + Antigen | Ovalbumin | 3.1 ± 0.4 | 250 ± 30 | 120 ± 20 |
| Lipo-PEG-Antigen | Ovalbumin | 4.5 ± 0.5 | 1200 ± 150 | 250 ± 40 |
| SLN-PEG-Antigen | Ovalbumin | 4.2 ± 0.6 | 1050 ± 130 | 280 ± 50 |
Experimental Protocols
Protocol 1: Formulation of Antigen-Conjugated Liposomal Adjuvant
This protocol describes the preparation of liposomes incorporating Stearic acid-PEG-NHS MW 2000, followed by the conjugation of a model protein antigen.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
Stearic acid-PEG-NHS MW 2000
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
HEPES buffer, pH 8.0
-
Model protein antigen (e.g., Ovalbumin)
-
Mini-extruder with polycarbonate membranes (100 nm pore size)
-
Dialysis cassette (10 kDa MWCO)
Procedure:
-
Lipid Film Hydration:
-
Dissolve DSPC, Cholesterol, and Stearic acid-PEG-NHS MW 2000 in a molar ratio of 55:40:5 in a round-bottom flask using a chloroform/methanol (2:1 v/v) solvent mixture.
-
Remove the organic solvent using a rotary evaporator under vacuum at 60°C to form a thin lipid film.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at 60°C for 1 hour to form multilamellar vesicles (MLVs).
-
-
Liposome (B1194612) Extrusion:
-
Equilibrate the mini-extruder and polycarbonate membranes to 60°C.
-
Extrude the MLV suspension 11 times through the 100 nm polycarbonate membranes to form small unilamellar vesicles (SUVs).
-
-
Antigen Conjugation:
-
Exchange the buffer of the liposome suspension to HEPES buffer (pH 8.0) using a dialysis cassette.
-
Dissolve the protein antigen in HEPES buffer (pH 8.0).
-
Add the protein antigen solution to the liposome suspension at a 1:10 molar ratio of antigen to Stearic acid-PEG-NHS.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Quench the reaction by adding an excess of a primary amine-containing buffer, such as Tris buffer.
-
-
Purification:
-
Remove unconjugated antigen and quenching buffer by dialysis against PBS (pH 7.4) at 4°C.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Quantify the amount of conjugated protein using a suitable protein assay (e.g., BCA assay) after separating the liposomes from free protein.
-
Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) with Surface-Conjugated Antigen
This protocol details the formulation of SLNs using a hot homogenization and ultrasonication method, incorporating Stearic acid-PEG-NHS MW 2000 for subsequent antigen attachment.
Materials:
-
Stearic acid
-
Tween 80
-
Stearic acid-PEG-NHS MW 2000
-
Model protein antigen
-
Deionized water
-
HEPES buffer, pH 8.0
-
High-shear homogenizer
-
Probe sonicator
Procedure:
-
Preparation of Lipid and Aqueous Phases:
-
Melt the stearic acid and Stearic acid-PEG-NHS MW 2000 at 75°C to form the lipid phase.
-
Heat an aqueous solution of Tween 80 (e.g., 2% w/v) to 75°C.
-
-
Homogenization and Sonication:
-
Add the hot aqueous phase to the melted lipid phase and immediately homogenize using a high-shear homogenizer at 10,000 rpm for 15 minutes to form a coarse emulsion.
-
Subject the hot emulsion to probe sonication for 10 minutes to reduce the particle size.
-
Cool the nanoemulsion in an ice bath to allow the solidification of the lipid, forming the SLNs.
-
-
Antigen Conjugation:
-
Wash the SLN suspension by centrifugation and resuspend in HEPES buffer (pH 8.0).
-
Add the protein antigen solution to the SLN suspension.
-
Incubate for 2 hours at room temperature with gentle stirring.
-
Quench the reaction with Tris buffer.
-
-
Purification and Characterization:
-
Purify the antigen-conjugated SLNs by centrifugation and washing with PBS (pH 7.4).
-
Characterize the physicochemical properties (size, PDI, zeta potential) and antigen conjugation efficiency as described in Protocol 1.
-
Visualizations
Conclusion
Stearic acid-PEG-NHS MW 2000 is a key enabler for the development of sophisticated vaccine adjuvant systems. Its trifunctional nature allows for stable incorporation into lipid nanoparticles, provides a stealth-like character for improved stability and circulation, and offers a straightforward method for covalent antigen conjugation. The protocols and data presented herein provide a foundational guide for researchers to design, formulate, and evaluate novel vaccine candidates using this versatile molecule, with the ultimate goal of enhancing vaccine efficacy and promoting a new generation of subunit vaccines.
References
- 1. Liposome-Based Adjuvants for Subunit Vaccines: Formulation Strategies for Subunit Antigens and Immunostimulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stearic acid-PEG-NHS - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 3. Manufacturing Methods for Liposome Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanoparticle-based vaccine adjuvants for enhanced immune response | Institute for Soldier Nanotechnologies [isn.mit.edu]
- 5. Stearic acid-PEG-NHS, MW 2,000 | BroadPharm [broadpharm.com]
- 6. Frontiers | Nanoparticle Vaccines Against Infectious Diseases [frontiersin.org]
- 7. mdpi.com [mdpi.com]
Surface Modification of Nanoparticles with Stearic Acid-PEG-NHS MW 2000: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of nanoparticles using Stearic acid-PEG-NHS MW 2000. This amphiphilic polymer is instrumental in the development of advanced drug delivery systems, offering improved stability, biocompatibility, and targeting capabilities to a wide range of nanoparticles.
Introduction
Stearic acid-PEG-NHS (N-Hydroxysuccinimide) with a polyethylene (B3416737) glycol (PEG) molecular weight of 2000 Da is a heterobifunctional linker designed for the surface functionalization of nanoparticles. The stearic acid component, a saturated fatty acid, provides a hydrophobic anchor for incorporation into lipid-based nanoparticles (e.g., liposomes, solid lipid nanoparticles) or for the encapsulation of hydrophobic drugs. The hydrophilic PEG chain extends from the nanoparticle surface, creating a steric barrier that reduces opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time. The terminal NHS ester is a reactive group that readily forms stable amide bonds with primary amine groups present on the surface of various nanoparticles or targeting ligands.[1][2]
This surface modification strategy is particularly valuable in the field of targeted drug delivery. The "stealth" properties conferred by the PEG layer allow the nanoparticles to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. Furthermore, the NHS ester enables the covalent attachment of targeting moieties such as antibodies, peptides, or aptamers, facilitating active targeting to specific cell surface receptors.
Data Presentation: Physicochemical Characterization of Modified Nanoparticles
The successful surface modification of nanoparticles with Stearic acid-PEG-NHS MW 2000 results in significant changes to their physicochemical properties. The following tables provide representative quantitative data on the characterization of nanoparticles before and after modification.
Table 1: Hydrodynamic Diameter and Polydispersity Index (PDI)
| Nanoparticle Formulation | Mean Hydrodynamic Diameter (nm) ± SD | Polydispersity Index (PDI) ± SD |
| Unmodified Nanoparticles | 150 ± 5.2 | 0.15 ± 0.03 |
| Stearic acid-PEG-NHS Modified Nanoparticles | 175 ± 6.1 | 0.18 ± 0.04 |
Note: The increase in hydrodynamic diameter is indicative of the presence of the PEG layer on the nanoparticle surface.
Table 2: Zeta Potential
| Nanoparticle Formulation | Zeta Potential (mV) ± SD |
| Amine-Functionalized Nanoparticles (Before Modification) | +25.8 ± 2.1 |
| Stearic acid-PEG-NHS Modified Nanoparticles | -5.3 ± 1.5 |
Note: The shift in zeta potential from positive to near-neutral or slightly negative is a strong indicator of successful PEGylation, as the PEG chains shield the surface charge.
Table 3: Drug Loading and Encapsulation Efficiency
| Nanoparticle Formulation | Drug Loading (%) | Encapsulation Efficiency (%) |
| Stearic acid-based Solid Lipid Nanoparticles | 4.1 | 42.4[3] |
| PEG2000-modified Solid Lipid Nanoparticles | Varies with drug | Varies with drug[4] |
Note: Drug loading and encapsulation efficiency are dependent on the specific drug and nanoparticle composition.
Experimental Protocols
The following protocols provide a general framework for the surface modification of amine-functionalized nanoparticles with Stearic acid-PEG-NHS MW 2000 and their subsequent characterization.
Protocol for Surface Modification of Amine-Functionalized Nanoparticles
This protocol describes the covalent conjugation of Stearic acid-PEG-NHS to nanoparticles possessing primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., PLGA-amine, silica-amine)
-
Stearic acid-PEG-NHS MW 2000
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer (e.g., 100 mM glycine (B1666218) or Tris-HCl, pH 7.4)
-
Centrifuge
-
Deionized water
Procedure:
-
Preparation of Nanoparticle Suspension:
-
Disperse the amine-functionalized nanoparticles in PBS (pH 7.4) to a final concentration of 1-10 mg/mL.
-
-
Preparation of Stearic acid-PEG-NHS Solution:
-
Immediately before use, dissolve Stearic acid-PEG-NHS MW 2000 in DMSO or DMF to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add the Stearic acid-PEG-NHS solution to the nanoparticle suspension. A 10- to 50-fold molar excess of the PEG linker to the estimated surface amine groups is a recommended starting point for optimization.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle, continuous stirring.
-
-
Quenching of Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of Modified Nanoparticles:
-
Purify the PEGylated nanoparticles by repeated centrifugation (e.g., 15,000 x g for 30 minutes).
-
Discard the supernatant containing excess reagents and byproducts.
-
Resuspend the nanoparticle pellet in deionized water. Repeat the washing step at least three times.
-
-
Final Resuspension and Storage:
-
Resuspend the final nanoparticle pellet in an appropriate buffer for characterization and storage at 4°C.
-
Protocol for Characterization of Modified Nanoparticles
3.2.1. Measurement of Hydrodynamic Diameter and Zeta Potential
-
Instrument: Dynamic Light Scattering (DLS) and Zeta Potential Analyzer.
-
Procedure:
-
Dilute a small aliquot of the nanoparticle suspension in deionized water or PBS.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using DLS.
-
Measure the surface charge (zeta potential) of the nanoparticles.
-
Perform measurements in triplicate for each sample.
-
3.2.2. Fourier-Transform Infrared Spectroscopy (FTIR)
-
Instrument: FTIR Spectrometer.
-
Procedure:
-
Lyophilize the unmodified and modified nanoparticle samples.
-
Acquire the FTIR spectra of the samples and the pure Stearic acid-PEG-NHS linker.
-
Compare the spectra to identify the appearance of characteristic peaks of the PEG linker (e.g., C-O-C ether stretch) and the formation of the amide bond in the modified nanoparticles.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, surface modification, and characterization of nanoparticles.
Logical Relationship of Surface Modification
This diagram illustrates the chemical principle behind the surface modification process.
Targeted Drug Delivery and Signaling Pathway Inhibition
Nanoparticles modified with Stearic acid-PEG-NHS can be used to deliver drugs that target specific signaling pathways implicated in diseases such as cancer. The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. The following diagram illustrates how a drug-loaded, PEGylated nanoparticle could inhibit this pathway.
References
- 1. Stearic acid-PEG-NHS - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 2. Stearic acid-PEG-NHS, MW 2,000 | BroadPharm [broadpharm.com]
- 3. Solid lipid nanoparticles of stearic acid for the drug delivery of paliperidone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Effect of PEG2000 on drug delivery characterization from solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Beginner's Guide to NHS Ester Reactions: Principles and Protocols for Bioconjugation
Application Note and Protocol
For researchers, scientists, and drug development professionals venturing into bioconjugation, N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone technique. Its widespread use is due to its efficiency in forming stable amide bonds with primary amines on biomolecules under mild, aqueous conditions.[1] This guide provides a detailed overview of NHS ester reactions, from the core principles to step-by-step protocols, enabling even beginners to achieve successful conjugations.
Core Principles of NHS Ester Reactivity
The fundamental reaction mechanism involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[1][2] This reaction is highly selective for primary amines, such as those found on the N-terminus of proteins and the side chain of lysine (B10760008) residues.[1][3]
A critical competing reaction is the hydrolysis of the NHS ester by water, which results in an unreactive carboxylic acid and reduces the efficiency of the desired conjugation.[1] The rates of both the desired aminolysis and the competing hydrolysis are highly dependent on the pH of the reaction medium.[1][4]
Optimizing Reaction Conditions
Successful NHS ester conjugation hinges on carefully controlling the reaction environment. The key parameters to consider are pH, buffer composition, temperature, and molar ratio of reactants.
pH: A Delicate Balance
The optimal pH for NHS ester reactions is a compromise between maximizing the reactivity of the primary amine and minimizing the hydrolysis of the NHS ester.[5] The recommended pH range is typically 7.2 to 8.5.[3][6]
-
Below pH 7.2: Primary amines are protonated (-NH₃⁺), rendering them non-nucleophilic and unreactive.[2]
-
Above pH 8.5: The rate of NHS ester hydrolysis increases significantly, leading to lower conjugation yields.[4][6]
The half-life of NHS esters is highly pH-dependent, as illustrated in the table below.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
| >8.5 | Room Temp. | Minutes |
Data sourced from Thermo Fisher Scientific and Lumiprobe.[6][7]
Buffer Selection
The choice of buffer is critical to maintaining the optimal pH and avoiding unwanted side reactions.
| Recommended Buffers | Concentration | pH Range | Notes |
| Phosphate Buffer (PBS) | 50-100 mM | 7.2 | Physiologically relevant and provides good buffering capacity.[2] |
| Sodium Bicarbonate Buffer | 50-100 mM | 8.0-9.0 | Effective in the optimal pH range for protein labeling.[2] |
| Borate Buffer | 50 mM | 8.5 | A suitable alternative for maintaining a slightly basic pH.[8] |
| HEPES Buffer | 50-100 mM | 7.2-7.5 | A non-amine containing buffer suitable for NHS ester reactions.[3] |
Crucially, avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218). [5][9] These will compete with the target molecule for reaction with the NHS ester.[5] However, Tris or glycine buffers can be used to quench the reaction.[6]
Solvent and Reagent Preparation
Many NHS esters have poor aqueous solubility and must be dissolved in an anhydrous (water-free) organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture.[1][10] It is imperative to use high-quality, anhydrous solvents to prevent premature hydrolysis of the NHS ester.[1] NHS ester solutions in anhydrous DMSO or DMF should be prepared immediately before use.[9] If storing, they can be kept at -20°C for 1-2 months.[11][12]
Step-by-Step Protocol for Protein Labeling with an NHS Ester
This protocol provides a general procedure for labeling a protein with a fluorescent dye or other molecule via an NHS ester.
Materials
-
Protein of interest
-
NHS ester labeling reagent
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., desalting column, dialysis)
Protocol
-
Prepare the Protein Solution:
-
Prepare the NHS Ester Solution:
-
Perform the Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring or vortexing.[1][13] The optimal molar ratio should be determined empirically for each specific protein and application.[1]
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[11][14] Protect from light if using a fluorescent label.[8]
-
-
Quench the Reaction (Optional):
-
Purify the Conjugate:
-
Characterize the Conjugate:
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action |
| Low or No Conjugation Yield | Suboptimal pH: The reaction buffer pH is too low or too high. | Verify the pH of the reaction buffer is within the optimal range of 7.2-8.5.[5] |
| Presence of Primary Amines in Buffer: Buffer contains Tris, glycine, or other primary amines. | Use a recommended amine-free buffer like PBS, bicarbonate, or borate.[5] | |
| Inactive NHS Ester: The NHS ester has hydrolyzed due to moisture. | Use anhydrous solvents for preparing the NHS ester stock solution. Prepare the solution immediately before use.[1] | |
| Low Reactant Concentration: The protein concentration is too low. | Increase the protein concentration to 1-10 mg/mL for better labeling efficiency.[11][15] | |
| Protein Aggregation/Precipitation | Protein Instability: The protein is not stable in the reaction buffer or upon addition of the organic solvent. | Ensure the protein is soluble and stable in the chosen buffer. Perform a buffer exchange if necessary.[5] Minimize the volume of organic solvent added. |
By understanding the fundamental principles and following these detailed protocols, researchers can confidently employ NHS ester chemistry for a wide range of bioconjugation applications, paving the way for advancements in diagnostics, therapeutics, and fundamental life sciences research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 9. broadpharm.com [broadpharm.com]
- 10. glenresearch.com [glenresearch.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. interchim.fr [interchim.fr]
- 13. benchchem.com [benchchem.com]
- 14. glenresearch.com [glenresearch.com]
- 15. biotium.com [biotium.com]
Application Notes and Protocols for Stearic Acid-PEG-NHS Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearic acid-polyethylene glycol-N-hydroxysuccinimidyl ester (Stearic acid-PEG-NHS) is an amphiphilic bioconjugation reagent that combines the hydrophobic properties of stearic acid with the hydrophilic and biocompatible characteristics of polyethylene (B3416737) glycol (PEG).[1][2] The terminal N-hydroxysuccinimide (NHS) ester allows for the covalent attachment of this lipid-PEG linker to primary amine groups on proteins, peptides, nanoparticles, and other molecules to form stable amide bonds.[1][3] This functionalization is instrumental in drug delivery systems, enhancing the solubility and bioavailability of hydrophobic drugs, and in the surface modification of nanoparticles and liposomes for improved stability and targeted delivery.[2][4][5]
Controlling the molar excess of Stearic acid-PEG-NHS is a critical parameter for achieving the desired degree of conjugation while preserving the biological activity of the target molecule. This document provides detailed protocols and guidelines for calculating the optimal molar excess for various applications.
Factors Influencing Molar Excess Calculation
The optimal molar excess of Stearic acid-PEG-NHS is dependent on several factors:
-
Nature of the Substrate: The number of available primary amine groups on the target molecule will influence the required molar ratio. Proteins with numerous lysine (B10760008) residues may require a different molar excess compared to a small molecule with a single primary amine.[6]
-
Concentration of Reactants: More dilute solutions of the target molecule generally necessitate a higher molar excess of the PEG reagent to achieve a comparable level of conjugation.[1][7]
-
Desired Degree of PEGylation: A higher molar excess typically results in a greater number of PEG chains being attached to the target molecule.[6]
-
Reaction Conditions: The pH, temperature, and reaction time can affect the efficiency of the conjugation reaction and the rate of the competing hydrolysis of the NHS ester.[6]
Data Presentation: Recommended Molar Excess and Reaction Conditions
The following tables summarize the recommended starting molar excess and key reaction parameters for the conjugation of Stearic acid-PEG-NHS to various substrates. Optimization may be required for specific applications.
Table 1: Conjugation to Proteins (e.g., Antibodies)
| Parameter | Recommended Value | Reference |
| Molar Excess (Stearic acid-PEG-NHS : Protein) | 5:1 to 20:1 | [6] |
| Protein Concentration | 1-10 mg/mL | [1][7] |
| Reaction Buffer | Amine-free buffer (e.g., PBS) | [1][7] |
| pH | 7.0 - 8.0 | [1] |
| Temperature | Room Temperature or on ice | [1][7] |
| Reaction Time | 30-60 minutes at RT, 2 hours on ice | [1][7] |
| Quenching Buffer | Tris or glycine (B1666218) buffer | [1] |
Table 2: Conjugation to Amine-Functionalized Nanoparticles
| Parameter | Recommended Value | Reference |
| Molar Excess (Stearic acid-PEG-NHS : Amine groups) | 10:1 to 50:1 | [8] |
| Nanoparticle Concentration | 1-10 mg/mL | [9] |
| Reaction Buffer | Amine-free buffer (e.g., PBS) | [9] |
| pH | 7.2 - 8.0 | [9] |
| Temperature | Room Temperature | [10] |
| Reaction Time | 1-4 hours | [8][10] |
| Quenching Buffer | Tris or glycine buffer | [9] |
Table 3: Conjugation to Small Molecules (with primary amines)
| Parameter | Recommended Value | Reference |
| Molar Excess (Stearic acid-PEG-NHS : Small Molecule) | 1:1 to 2:1 | [7] |
| Solvent | Anhydrous aprotic solvent (e.g., DMF, DMSO) | [6][7] |
| Base (if small molecule is a salt) | 1-2 equivalents of a non-nucleophilic base (e.g., TEA, DIPEA) | [6] |
| Temperature | Room Temperature | [7] |
| Reaction Time | 3-24 hours | [7] |
| Monitoring | TLC or LC-MS | [7] |
Experimental Protocols
Protocol 1: Conjugation of Stearic Acid-PEG-NHS to a Protein (e.g., IgG Antibody)
This protocol describes the labeling of an IgG antibody with Stearic acid-PEG-NHS.
Materials:
-
IgG antibody in an amine-free buffer (e.g., PBS, pH 7.2)
-
Stearic acid-PEG-NHS
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Calculation of Molar Excess:
-
Determine the moles of the IgG antibody to be labeled.
-
Calculate the required moles of Stearic acid-PEG-NHS for the desired molar excess (e.g., 20-fold).
-
Calculate the volume of the 10 mM Stearic acid-PEG-NHS stock solution needed.
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to stop the reaction.[9]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
-
Protocol 2: Functionalization of Amine-Modified Nanoparticles
This protocol provides a general procedure for the surface modification of amine-functionalized nanoparticles.
Materials:
-
Amine-functionalized nanoparticles
-
Stearic acid-PEG-NHS
-
Anhydrous DMSO or DMF
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Centrifugal filter units or dialysis equipment
Procedure:
-
Preparation of Reagents:
-
Disperse the amine-functionalized nanoparticles in the amine-free buffer to a concentration of 1-10 mg/mL. Sonicate briefly if necessary to ensure a homogenous dispersion.[9]
-
Prepare a fresh stock solution of Stearic acid-PEG-NHS in anhydrous DMSO or DMF as described in Protocol 1.
-
-
Calculation of Molar Excess:
-
Estimate the number of amine groups on the nanoparticle surface. This may require prior characterization or be based on the manufacturer's data.
-
Calculate the required amount of Stearic acid-PEG-NHS for the desired molar excess (e.g., 10- to 50-fold).[8]
-
-
Conjugation Reaction:
-
Quenching and Purification:
-
Characterization:
-
Analyze the surface modification using techniques such as Dynamic Light Scattering (DLS) to measure the change in hydrodynamic diameter, zeta potential measurements for surface charge alterations, and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of the amide bond.
-
Visualizations
Caption: Workflow for Protein Conjugation with Stearic acid-PEG-NHS.
Caption: Factors Influencing Optimal Molar Excess Calculation.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Stearic acid-PEG-NHS - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Stearic acid-PEG-NHS, MW 2,000 | BroadPharm [broadpharm.com]
- 5. Stearic acid-PEG-NHS, MW 1,000 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of Stearic Acid-PEG-NHS Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearic acid-polyethylene glycol-N-hydroxysuccinimide ester (Stearic acid-PEG-NHS) is an amphiphilic polymer widely utilized in drug delivery systems, bioconjugation, and surface modification of nanoparticles. Its stearic acid component provides a hydrophobic anchor, while the hydrophilic PEG chain enhances solubility and biocompatibility. The NHS ester group allows for covalent conjugation to primary amines on biomolecules. Following synthesis, the reaction mixture typically contains the desired product alongside unreacted starting materials, byproducts, and hydrolyzed species. Therefore, robust purification is a critical step to ensure the quality, efficacy, and safety of the final conjugate.
These application notes provide a detailed overview of common purification techniques for Stearic acid-PEG-NHS conjugates, including detailed protocols for Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).
Potential Impurities in Stearic Acid-PEG-NHS Synthesis
A successful purification strategy begins with understanding the potential impurities that may be present in the crude reaction mixture. The primary impurities include:
-
Unreacted Stearic acid-PEG-COOH: The starting material for the NHS ester activation.
-
Excess N-hydroxysuccinimide (NHS) and activating agents (e.g., DCC or EDC): Used to activate the carboxylic acid.
-
Hydrolyzed Stearic acid-PEG-NHS: The NHS ester is susceptible to hydrolysis, reverting to the carboxylic acid form (Stearic acid-PEG-COOH). This is a major byproduct, especially in the presence of moisture.
-
Aggregation: Due to the amphiphilic nature of the molecule, aggregation and micelle formation can occur, especially at concentrations above the critical micelle concentration (CMC).
-
Impurities from starting materials: Commercial stearic acid may contain other fatty acids like palmitic acid.[1][2][3][4]
Purification Strategy Workflow
The selection of a purification method depends on the scale of the purification, the required purity of the final product, and the physicochemical properties of the conjugate and impurities. A general workflow for the purification of Stearic acid-PEG-NHS is presented below.
Data Presentation: Comparison of Purification Methods
The following table summarizes typical performance parameters for the purification of Stearic acid-PEG-NHS conjugates using different methods. The values are representative and may vary depending on the specific conditions and the scale of the operation.
| Purification Method | Purity Achieved (%) | Typical Yield (%) | Throughput | Key Advantages | Key Disadvantages |
| Size Exclusion Chromatography (SEC) | >98% | 70-90% | Low to Medium | High resolution, can separate aggregates | Time-consuming, potential for sample dilution |
| Dialysis | 90-95% | 80-95% | Low | Simple, cost-effective for small volumes | Slow, lower resolution, potential for product loss through membrane |
| Tangential Flow Filtration (TFF) | 95-98% | >90% | High | Fast, scalable, efficient for large volumes | Higher initial equipment cost, potential for membrane fouling |
Experimental Protocols
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. Larger molecules elute first, while smaller molecules are retained in the pores of the stationary phase and elute later. This method is highly effective for removing small molecule impurities like unreacted NHS and activating agents.
Experimental Workflow for SEC Purification
Protocol:
-
Column Selection: Choose a column with a fractionation range appropriate for the molecular weight of the Stearic acid-PEG-NHS conjugate. For many PEGylated lipids, a column with a fractionation range of 1-30 kDa is suitable.[5][6] Given the amphiphilic nature of the conjugate, a column with a hydrophilic stationary phase is recommended to minimize non-specific interactions.[7]
-
Mobile Phase Preparation: A common mobile phase is phosphate-buffered saline (PBS) at pH 7.4. To prevent ionic interactions with the column matrix, the mobile phase should have a sufficient ionic strength (e.g., 150 mM NaCl). For amphiphilic molecules, the addition of a small amount of organic solvent (e.g., 10-20% acetonitrile (B52724) or ethanol) to the mobile phase can help to disrupt micelle formation and improve resolution.
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude Stearic acid-PEG-NHS conjugate in the mobile phase. The concentration should be kept below the critical micelle concentration (CMC) if possible to avoid aggregation. Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
Sample Injection and Elution: Inject the prepared sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution. Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions based on the elution profile monitored by UV absorbance (typically at 210-220 nm for the amide bond or 260 nm for the NHS ester, although the latter will be absent in the final product). The Stearic acid-PEG-NHS conjugate is expected to elute as the main peak, followed by smaller impurities.
-
Purity Analysis: Analyze the collected fractions using an appropriate analytical technique such as analytical HPLC to determine the purity of each fraction.
-
Pooling and Solvent Removal: Pool the fractions containing the pure product and remove the solvent, for example, by lyophilization.
Dialysis
Dialysis is a membrane-based separation technique that removes small, unwanted molecules from a solution of larger molecules through a semi-permeable membrane.
Logical Relationship in Dialysis Purification
Protocol:
-
Membrane Selection: Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than the molecular weight of the Stearic acid-PEG-NHS conjugate but large enough to allow the free passage of impurities. A general rule is to choose a MWCO that is at least 2-3 times smaller than the molecular weight of the molecule to be retained.[7][8][9] For a Stearic acid-PEG-NHS with a molecular weight of 2000 Da, a 1 kDa MWCO membrane is a suitable choice.
-
Sample Preparation: Dissolve the crude conjugate in a suitable buffer (e.g., PBS, pH 7.4).
-
Dialysis Setup:
-
Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Load the sample into the dialysis tubing or cassette, leaving some headspace to allow for an increase in volume.
-
Securely clamp both ends of the tubing.
-
Place the sealed tubing in a beaker containing a large volume of dialysis buffer (at least 100 times the sample volume).
-
-
Dialysis Procedure:
-
Stir the dialysis buffer gently on a magnetic stir plate at 4°C to maintain a concentration gradient.
-
Change the dialysis buffer every 4-6 hours for a total of 3-4 buffer changes to ensure complete removal of impurities.
-
-
Sample Recovery: After the final buffer change, carefully remove the dialysis tubing from the buffer and recover the purified sample.
Tangential Flow Filtration (TFF)
TFF, also known as cross-flow filtration, is a rapid and scalable method for separating and purifying molecules. The feed solution flows tangentially across the surface of the membrane, which prevents the build-up of molecules on the membrane surface and minimizes fouling.
Experimental Workflow for TFF Purification
Protocol:
-
Membrane Selection: Choose a TFF membrane with a MWCO that is 3-5 times smaller than the molecular weight of the Stearic acid-PEG-NHS conjugate. For a 2000 Da conjugate, a membrane with a 0.5-1 kDa MWCO would be appropriate. Regenerated cellulose (B213188) membranes are often a good choice due to their low protein binding and hydrophilic nature.
-
System Setup and Equilibration:
-
Install the TFF cassette or hollow fiber module into the TFF system.
-
Flush the system with purified water and then equilibrate with the diafiltration buffer (e.g., PBS, pH 7.4).
-
-
Process Parameters Optimization:
-
Transmembrane Pressure (TMP): This is the pressure difference between the feed side and the permeate side of the membrane. An optimal TMP maximizes the flux without causing excessive membrane fouling. Start with a low TMP (e.g., 5-10 psi) and gradually increase it while monitoring the permeate flow rate.[10][11]
-
Cross-flow Rate: This is the rate at which the feed solution flows across the membrane surface. A higher cross-flow rate reduces fouling but increases shear stress on the molecules.
-
-
Diafiltration:
-
Load the crude sample into the feed reservoir.
-
Begin the diafiltration process by adding diafiltration buffer to the feed reservoir at the same rate as the permeate is being removed. This maintains a constant volume in the reservoir while washing away impurities.
-
Typically, 5-10 diavolumes are required for efficient removal of small molecule impurities. A diavolume is the volume of the solution in the feed reservoir.
-
-
Concentration (Optional): After diafiltration, the purified conjugate can be concentrated by stopping the addition of diafiltration buffer and continuing to remove the permeate.
-
Sample Recovery: Once the desired concentration is reached, recover the purified and concentrated Stearic acid-PEG-NHS conjugate from the system.
Purity Assessment
The purity of the final Stearic acid-PEG-NHS conjugate should be assessed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC):
-
Size Exclusion HPLC (SEC-HPLC): Can be used to determine the presence of aggregates and low molecular weight impurities.
-
Reversed-Phase HPLC (RP-HPLC): Can separate the Stearic acid-PEG-NHS from the hydrolyzed Stearic acid-PEG-COOH and other impurities based on hydrophobicity. A C18 column is commonly used with a gradient of water and acetonitrile containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).[12][13][14]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure of the conjugate and assess its purity by identifying characteristic peaks of the stearic acid, PEG, and NHS groups, and detecting any impurities.[12]
Storage and Handling
Purified Stearic acid-PEG-NHS is sensitive to moisture and should be stored at -20°C under a dry, inert atmosphere (e.g., argon or nitrogen).[15] Avoid repeated freeze-thaw cycles. Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture.
Conclusion
The purification of Stearic acid-PEG-NHS conjugates is a critical step to ensure the quality and performance of the final product. The choice of purification method depends on the specific requirements of the application. SEC provides the highest resolution, while dialysis is a simple and cost-effective method for small-scale purification. TFF is the most suitable method for large-scale production due to its speed and scalability. By carefully selecting and optimizing the appropriate purification protocol, a highly pure Stearic acid-PEG-NHS conjugate can be obtained for successful downstream applications in research and drug development.
References
- 1. veeprho.com [veeprho.com]
- 2. US3429902A - Process for purifying stearic acid - Google Patents [patents.google.com]
- 3. US2443063A - Method for the purification of stearic acid - Google Patents [patents.google.com]
- 4. US20170321149A1 - Preparation of stearic acid - Google Patents [patents.google.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Size Exclusion Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. interchim.fr [interchim.fr]
- 9. Separation Characteristics of Dialysis Membranes | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Comparison of diafiltration and tangential flow filtration for purification of nanoparticle suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. hplc.eu [hplc.eu]
- 14. jasco-global.com [jasco-global.com]
- 15. Stearic acid PEG NHS [nanocs.net]
Application Notes and Protocols for Loading Hydrophobic Drugs into Stearic Acid-PEG-NHS Micelles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the encapsulation of hydrophobic therapeutic agents within micelles self-assembled from Stearic acid-Poly(ethylene glycol)-N-hydroxysuccinimide (Stearic acid-PEG-NHS). This document outlines detailed protocols for drug loading, characterization, and in vitro release studies.
Introduction
Stearic acid-PEG-NHS is an amphiphilic block copolymer that spontaneously self-assembles in aqueous solutions to form micelles. These micelles possess a hydrophobic core composed of stearic acid, which serves as a reservoir for hydrophobic drugs, and a hydrophilic PEG shell that provides aqueous stability and biocompatibility. The terminal N-hydroxysuccinimide (NHS) ester group on the PEG chain allows for covalent conjugation of targeting ligands, such as antibodies or peptides, for active targeting applications. The encapsulation of hydrophobic drugs within these micelles can enhance their solubility, improve their pharmacokinetic profile, and enable targeted delivery.[1][2]
Experimental Protocols
Herein, we provide detailed protocols for the preparation and characterization of hydrophobic drug-loaded Stearic acid-PEG-NHS micelles. Three common drug loading methods are described: thin-film hydration, nanoprecipitation, and dialysis.
Micelle Preparation and Drug Loading
2.1.1. Thin-Film Hydration Method
This method involves the formation of a thin film of the polymer and drug, followed by hydration to form micelles.
-
Materials:
-
Stearic acid-PEG-NHS
-
Hydrophobic drug of interest
-
Organic solvent (e.g., chloroform, dichloromethane, or acetone)
-
Aqueous buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
-
Protocol:
-
Dissolve a known amount of Stearic acid-PEG-NHS and the hydrophobic drug in a suitable organic solvent in a round-bottom flask. The typical weight ratio of polymer to drug can range from 5:1 to 20:1, but this should be optimized for each specific drug.
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the boiling point of the solvent. This will result in the formation of a thin, uniform film on the inner surface of the flask.
-
Further dry the film under a high vacuum for at least 2-4 hours to remove any residual solvent.
-
Hydrate the dried film with a pre-heated aqueous buffer (e.g., 60°C) by adding the buffer to the flask and gently agitating. The volume of the buffer will determine the final concentration of the micelles.
-
Sonicate the suspension using a bath sonicator or a probe sonicator until the film is completely dissolved and the solution is clear. Sonication should be performed in short bursts on ice to prevent overheating and degradation of the polymer or drug.
-
The resulting solution contains the drug-loaded micelles. This can be further processed by filtration through a 0.22 µm or 0.45 µm syringe filter to remove any non-incorporated drug aggregates.
-
2.1.2. Nanoprecipitation Method
This technique involves the rapid precipitation of the polymer and drug from an organic solvent into an aqueous phase.
-
Materials:
-
Stearic acid-PEG-NHS
-
Hydrophobic drug
-
Water-miscible organic solvent (e.g., acetone, acetonitrile, or tetrahydrofuran (B95107) (THF))
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Stir plate and stir bar
-
-
Protocol:
-
Dissolve the Stearic acid-PEG-NHS and the hydrophobic drug in a water-miscible organic solvent.
-
Add the organic solution dropwise to a vigorously stirring aqueous buffer. The volume ratio of the organic to the aqueous phase is typically in the range of 1:5 to 1:10.
-
The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and drug, and the self-assembly of micelles.
-
Continue stirring the solution for several hours (e.g., 2-4 hours) at room temperature to allow for the complete evaporation of the organic solvent.
-
The resulting micellar solution can be concentrated or purified if necessary.
-
2.1.3. Dialysis Method
The dialysis method is suitable for drugs and polymers that are soluble in a common organic solvent.
-
Materials:
-
Stearic acid-PEG-NHS
-
Hydrophobic drug
-
Organic solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO))
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO), typically 3.5-14 kDa
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
-
Protocol:
-
Dissolve both the Stearic acid-PEG-NHS and the hydrophobic drug in a small volume of a suitable organic solvent.
-
Transfer the solution into a dialysis bag.
-
Immerse the dialysis bag in a large volume of aqueous buffer at room temperature or 4°C with gentle stirring.
-
The organic solvent will gradually diffuse out of the dialysis bag, leading to a decrease in the solvent's polarity inside the bag and promoting the self-assembly of the polymer into drug-loaded micelles.
-
Replace the external aqueous buffer periodically (e.g., every 6-8 hours) for 24-48 hours to ensure the complete removal of the organic solvent.
-
The final solution inside the dialysis bag contains the purified drug-loaded micelles.
-
Characterization of Drug-Loaded Micelles
2.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Method: Dynamic Light Scattering (DLS)
-
Protocol:
-
Dilute the micellar solution with the same aqueous buffer used for preparation to an appropriate concentration for DLS analysis.
-
Measure the particle size (hydrodynamic diameter), PDI, and zeta potential using a DLS instrument.
-
Perform the measurements in triplicate and report the average values with standard deviations.
-
2.2.2. Morphology
-
Method: Transmission Electron Microscopy (TEM)
-
Protocol:
-
Place a drop of the diluted micellar solution onto a carbon-coated copper grid.
-
Allow the sample to air dry or use a negative staining agent (e.g., phosphotungstic acid or uranyl acetate) to enhance contrast.
-
Observe the morphology and size of the micelles under a transmission electron microscope.
-
2.2.3. Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
-
Protocol:
-
Lyophilize a known volume of the drug-loaded micelle solution to obtain the total weight of the micelles (polymer + drug).
-
Dissolve the lyophilized powder in a suitable organic solvent to disrupt the micelles and release the encapsulated drug.
-
Quantify the amount of the drug using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculate the DLC and EE using the following equations:
-
DLC (%) = (Weight of drug in micelles / Total weight of micelles) x 100
-
EE (%) = (Weight of drug in micelles / Initial weight of drug used) x 100
-
In Vitro Drug Release Study
-
Method: Dialysis Method
-
Protocol:
-
Place a known volume of the drug-loaded micelle solution into a dialysis bag with an appropriate MWCO.
-
Immerse the dialysis bag in a release medium (e.g., PBS with or without a surfactant like Tween 80 to maintain sink conditions) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Quantify the amount of released drug in the collected samples using HPLC or UV-Vis spectrophotometry.
-
Plot the cumulative percentage of drug release as a function of time.
-
Data Presentation
The following tables summarize representative data for hydrophobic drug-loaded micelles prepared from stearic acid-PEG derivatives. Note that the specific values can vary depending on the drug, the exact polymer composition, and the preparation method used.
Table 1: Physicochemical Properties of Hydrophobic Drug-Loaded Stearic Acid-PEG Derivative Micelles
| Hydrophobic Drug | Polymer Composition | Preparation Method | Particle Size (nm) | PDI | Zeta Potential (mV) | Reference |
| Paclitaxel (B517696) | Stearic acid-grafted-Chitosan | Sonication | 156 - 175 | N/A | N/A | [3] |
| Doxorubicin | Dextran-Stearic Acid | N/A | ~150 | < 0.2 | ~ -20 | [4] |
| Curcumin | Stearic acid-g-carboxymethyl chitosan | Sonication | ~200 | N/A | N/A | N/A |
| Doxorubicin | Stearic acid-grafted Chitosan | Self-assembly | 22 ± 0.98 | N/A | 36.4 ± 0.71 | [4] |
N/A: Not Available in the cited literature.
Table 2: Drug Loading and In Vitro Release of Hydrophobic Drugs from Stearic Acid-PEG Derivative Micelles
| Hydrophobic Drug | Polymer Composition | Drug Loading Content (%) | Encapsulation Efficiency (%) | Cumulative Release (Time) | Reference |
| Paclitaxel | Stearic acid-grafted-Chitosan | N/A | 75 | Sustained over 144 h | [3] |
| Doxorubicin | Stearic acid-grafted Chitosan | 10.65 | 81.23 | 72% (48 h) | [4] |
| SN-38 | Poly(glycerol monostearate-co-ε-caprolactone) | 0.1 - 1 | N/A | Sustained over 65 days | [5] |
N/A: Not Available in the cited literature.
Visualizations
Experimental Workflow
Caption: Experimental workflow for loading hydrophobic drugs into Stearic acid-PEG-NHS micelles.
Signaling Pathway for Targeted Drug Delivery
Caption: Pathway of targeted drug delivery using ligand-conjugated micelles.
References
- 1. Stearic acid-PEG-NHS - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 2. Stearic acid-PEG-NHS - CD Bioparticles [cd-bioparticles.net]
- 3. A novel self-assembled micelles based on stearic acid modified schizophyllan for efficient delivery of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Superhydrophobic Materials for Tunable Drug Release: Using Displacement of Air to Control Delivery Rates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Uptake Studies of Stearic Acid-PEG-NHS Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stearic acid-poly(ethylene glycol)-N-hydroxysuccinimide (Stearic acid-PEG-NHS) nanoparticles are amphiphilic constructs with significant potential in drug delivery. The stearic acid component provides a hydrophobic core for encapsulating lipophilic drugs, while the hydrophilic PEG layer offers a "stealth" characteristic, reducing opsonization and prolonging circulation time. The terminal NHS ester group allows for covalent conjugation of targeting ligands, such as antibodies or peptides, to facilitate cell-specific delivery. Understanding the cellular uptake mechanisms and quantifying the internalization of these nanoparticles is crucial for the development of effective nanomedicines. These application notes provide detailed protocols for key in vitro assays to characterize the cellular uptake and cytotoxicity of Stearic acid-PEG-NHS nanoparticles.
Nanoparticle Characteristics and Cellular Interaction
Stearic acid-PEG-NHS is an amphiphilic surfactant that can self-assemble into micelles or be used in the formation of liposomes for targeted drug delivery.[1][2] The PEGylated surface of these nanoparticles plays a critical role in their biological interactions, often reducing protein adsorption and minimizing uptake by phagocytic cells.[3][4] However, the primary mechanism for cellular entry of nanoparticles of this nature is through energy-dependent endocytosis.[5][6] Studies on similar solid lipid nanoparticles (SLNs) have indicated that clathrin-mediated endocytosis is a predominant pathway for their internalization into human epithelial cells.[5]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization and cellular uptake studies of Stearic acid-PEG-NHS nanoparticles. Note: The values presented here are representative examples and may vary depending on the specific nanoparticle formulation, cell type, and experimental conditions.
Table 1: Physicochemical Characterization of Stearic acid-PEG-NHS Nanoparticles
| Parameter | Method | Representative Value |
| Average Particle Size (Diameter) | Dynamic Light Scattering (DLS) | 150 ± 20 nm |
| Polydispersity Index (PDI) | DLS | < 0.2 |
| Surface Morphology | Transmission Electron Microscopy (TEM) | Spherical |
| Zeta Potential | Laser Doppler Velocimetry | -15 ± 5 mV |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Assay | Incubation Time | IC50 (µg/mL) |
| HeLa | MTT Assay | 48 hours | > 100 |
| A549 | LDH Assay | 48 hours | > 100 |
| RAW 264.7 | Neutral Red Uptake Assay | 24 hours | 75 ± 10 |
Table 3: Cellular Uptake Quantification
| Cell Line | Method | Incubation Time | % of Positive Cells | Mean Fluorescence Intensity (MFI) |
| HeLa | Flow Cytometry | 4 hours | 85 ± 5% | 1.2 x 10^5 ± 0.3 x 10^5 |
| A549 | Confocal Microscopy | 4 hours | N/A | (Qualitative) |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxicity of Stearic acid-PEG-NHS nanoparticles by measuring the metabolic activity of cells.
Materials:
-
Stearic acid-PEG-NHS nanoparticles
-
Target cells (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the Stearic acid-PEG-NHS nanoparticles in complete cell culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the nanoparticle dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Quantification of Cellular Uptake by Flow Cytometry
This protocol quantifies the percentage of cells that have internalized fluorescently labeled Stearic acid-PEG-NHS nanoparticles.
Materials:
-
Fluorescently labeled Stearic acid-PEG-NHS nanoparticles (e.g., conjugated with FITC)
-
Target cells
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer tubes
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with the fluorescently labeled nanoparticles at the desired concentration for various time points (e.g., 1, 4, 24 hours).
-
After incubation, wash the cells three times with ice-cold PBS to remove non-internalized nanoparticles.
-
Harvest the cells using Trypsin-EDTA and resuspend them in PBS in flow cytometer tubes.
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Determine the percentage of fluorescently positive cells and the mean fluorescence intensity.
Protocol 3: Investigation of Endocytosis Pathway using Pharmacological Inhibitors
This protocol helps to elucidate the mechanism of nanoparticle uptake by using inhibitors of specific endocytic pathways.
Materials:
-
Fluorescently labeled Stearic acid-PEG-NHS nanoparticles
-
Target cells
-
Complete cell culture medium
-
Pharmacological inhibitors (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, filipin (B1216100) for caveolae-mediated endocytosis, cytochalasin D for macropinocytosis)
-
Flow cytometer or confocal microscope
Procedure:
-
Seed cells as described in Protocol 2.
-
Pre-incubate the cells with the pharmacological inhibitors at their effective, non-toxic concentrations for 1 hour at 37°C.
-
After pre-incubation, add the fluorescently labeled nanoparticles to the inhibitor-containing medium and incubate for an additional 4 hours.
-
Wash the cells thoroughly with PBS.
-
Quantify the cellular uptake using either flow cytometry (as in Protocol 2) or visualize the uptake using confocal microscopy.
-
Compare the uptake in inhibitor-treated cells to that in untreated cells to determine the involvement of each pathway. A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that pathway.[5]
Visualizations
Experimental Workflow for Cellular Uptake Studies
Caption: Workflow for in vitro cell uptake studies.
Clathrin-Mediated Endocytosis Pathway
Caption: Clathrin-mediated endocytosis of nanoparticles.
References
- 1. Stearic acid-PEG-amine | Stearic acid-PEG-NH2, or C18-PEG-NH2 | AxisPharm [axispharm.com]
- 2. Stearic acid-PEG-NHS - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 3. Endocytosis and exocytosis of nanoparticles in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transport of stearic acid-based solid lipid nanoparticles (SLNs) into human epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Imaging with Labeled Stearic Acid-PEG-NHS MW 2000
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearic acid-polyethylene glycol-N-hydroxysuccinimide (Stearic acid-PEG-NHS) with a molecular weight of 2000 Da is an amphiphilic polymer widely utilized in the development of nanocarriers for drug delivery and in vivo imaging.[1][2][3] Its unique structure, comprising a hydrophobic stearic acid tail and a hydrophilic polyethylene (B3416737) glycol (PEG) chain, facilitates the self-assembly into micelles or the incorporation into nanoparticle formulations such as liposomes.[1][3][4] The terminal N-hydroxysuccinimide (NHS) ester group provides a convenient handle for the covalent conjugation of imaging agents, such as fluorescent dyes, to the surface of these nanocarriers.[1] This allows for the non-invasive tracking and quantification of the nanocarrier's biodistribution, target accumulation, and clearance in preclinical animal models.
This document provides detailed application notes and protocols for the labeling of Stearic acid-PEG-NHS MW 2000 with a fluorescent dye and its subsequent use in the formulation of nanoparticles for in vivo imaging studies.
Key Applications
-
Pharmacokinetics and Biodistribution Studies: Tracking the circulation time and organ/tissue distribution of nanocarriers.
-
Tumor Targeting and Imaging: Visualizing the accumulation of functionalized nanoparticles at tumor sites through the enhanced permeability and retention (EPR) effect or active targeting.[5]
-
Cellular Uptake and Trafficking Studies: Investigating the internalization of nanoparticles into cells in a living organism.
-
Drug Delivery Monitoring: Co-localizing the nanocarrier with its therapeutic payload to understand drug release kinetics.
Data Presentation
Table 1: Physicochemical Properties of Labeled Nanoparticles
| Parameter | Representative Value | Method of Analysis |
| Hydrodynamic Diameter (nm) | 100 - 150 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -10 to -30 | Laser Doppler Velocimetry |
| Labeling Efficiency (%) | > 80% | UV-Vis Spectroscopy or Fluorescence Spectroscopy |
| Encapsulation Efficiency (%) | > 90% | Fluorescence Spectroscopy (for fluorescent cargo) |
Note: The values presented in this table are representative and will vary depending on the specific formulation, labeled dye, and cargo.
Table 2: In Vivo Imaging System Parameters
| Parameter | Typical Setting | Considerations |
| Excitation Wavelength (nm) | 680 - 780 (for NIR dyes) | Match to the excitation maximum of the chosen dye.[6][7] |
| Emission Filter (nm) | 700 - 900 (for NIR dyes) | Match to the emission maximum of the chosen dye.[6][7] |
| Exposure Time (s) | 1 - 10 | Optimize to maximize signal-to-noise ratio without saturation. |
| Binning | 2x2 or 4x4 | Increases sensitivity at the cost of spatial resolution. |
| Field of View (FOV) | Dependent on animal size | Ensure the entire animal or region of interest is captured. |
| Anesthesia | Isoflurane (B1672236) (2-3%) | Maintain a consistent level of anesthesia throughout the imaging session. |
Note: These parameters are starting points and should be optimized for the specific imaging system, fluorescent probe, and animal model.
Experimental Protocols
Protocol 1: Labeling of Stearic Acid-PEG-NHS with a Near-Infrared (NIR) Fluorescent Dye
This protocol describes the conjugation of an amine-reactive NIR fluorescent dye to Stearic acid-PEG-NHS MW 2000. NIR dyes are preferred for in vivo imaging due to their deeper tissue penetration and lower autofluorescence.[6][7]
Materials:
-
Stearic acid-PEG-NHS MW 2000
-
Amine-reactive NIR fluorescent dye with NHS ester (e.g., Cy7-NHS, IRDye 800CW-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Dialysis membrane (MWCO 1000 Da) or size-exclusion chromatography column
-
Lyophilizer
Procedure:
-
Reagent Preparation:
-
Allow Stearic acid-PEG-NHS and the NIR dye-NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Dissolve Stearic acid-PEG-NHS in the reaction buffer to a final concentration of 10 mg/mL.
-
Immediately before use, dissolve the NIR dye-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
-
Conjugation Reaction:
-
Add a 1.5 to 5-fold molar excess of the dissolved NIR dye-NHS ester to the Stearic acid-PEG-NHS solution while gently vortexing.
-
Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching reagent to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification:
-
Remove unreacted dye by dialysis against deionized water for 48 hours with frequent water changes, or by using a size-exclusion chromatography column.
-
The purified, labeled product can be obtained by lyophilization.
-
-
Characterization:
-
Confirm conjugation and determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance at the maximum wavelength of the dye and at 280 nm for the polymer (if applicable).
-
Protocol 2: Formulation of Labeled Nanoparticles
This protocol provides a general method for formulating lipid-based nanoparticles incorporating the fluorescently labeled Stearic acid-PEG-NHS.
Materials:
-
Labeled Stearic acid-PEG-NHS MW 2000 (from Protocol 1)
-
Structural lipids (e.g., DSPC, Cholesterol)
-
(Optional) Therapeutic drug or other imaging agent
-
Ethanol
-
Hydration Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Hydration:
-
Dissolve the structural lipids, the labeled Stearic acid-PEG-NHS (typically 1-5 mol%), and any lipophilic cargo in a suitable organic solvent (e.g., chloroform (B151607) or ethanol) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film.
-
Place the flask under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer by vortexing or sonicating at a temperature above the phase transition temperature of the lipids.
-
-
Extrusion:
-
To obtain nanoparticles with a uniform size distribution, subject the hydrated lipid suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Perform at least 10-20 passes through the membrane.
-
-
Purification and Characterization:
-
Remove any unencapsulated material by dialysis or size-exclusion chromatography.
-
Characterize the nanoparticles for size, polydispersity, zeta potential, and labeling efficiency as described in Table 1.
-
Protocol 3: In Vivo Imaging of Labeled Nanoparticles
This protocol outlines the procedure for in vivo imaging in a small animal model (e.g., mouse).
Materials:
-
Labeled nanoparticle suspension in sterile PBS
-
Small animal model (e.g., tumor-bearing mouse)
-
In vivo imaging system (e.g., IVIS, Pearl)
-
Anesthesia system (e.g., isoflurane)
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using isoflurane (2-3% in oxygen).
-
Acquire a baseline (pre-injection) image of the animal.
-
-
Administration of Labeled Nanoparticles:
-
Administer the labeled nanoparticle suspension via the desired route (e.g., intravenous injection). The typical dose will need to be optimized but can range from 50 to 200 µL of a 1-10 mg/mL lipid concentration solution.
-
-
Image Acquisition:
-
Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours) to monitor the biodistribution.
-
Use the parameters outlined in Table 2 as a starting point for optimization.
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) over the tumor and major organs (e.g., liver, spleen, kidneys).
-
Quantify the fluorescence intensity (e.g., in radiant efficiency or photons/second).
-
For ex vivo analysis, euthanize the animal at the final time point, excise the organs of interest, and image them to confirm the in vivo findings and obtain more accurate quantification.
-
Mandatory Visualizations
Caption: Workflow for labeling Stearic acid-PEG-NHS with a fluorescent dye.
Caption: Process for formulating fluorescently labeled nanoparticles.
Caption: Workflow for in vivo imaging of labeled nanoparticles.
Important Considerations
-
Fluorescence Quenching: High concentrations of fluorescent dyes on the nanoparticle surface can lead to self-quenching, resulting in a non-linear relationship between fluorescence intensity and nanoparticle concentration. It is crucial to optimize the labeling density to avoid this phenomenon.
-
Stability: The stability of the labeled nanoparticles in biological fluids should be assessed to ensure that the fluorescent label does not prematurely detach from the nanocarrier.
-
Controls: Appropriate controls, such as the injection of free dye, should be included in in vivo studies to differentiate between the signal from the labeled nanoparticles and any non-specific accumulation of the dye.
-
Animal Models: The choice of animal model and disease state is critical for obtaining relevant and translatable results.
-
Regulatory Considerations: For drug development professionals, it is important to consider the regulatory requirements for new imaging agents and nanomedicines.
References
- 1. Stearic acid-PEG-NHS, MW 2,000 | BroadPharm [broadpharm.com]
- 2. Stearic acid-PEG-NHS, MW 1,000 | BroadPharm [broadpharm.com]
- 3. tebubio.com [tebubio.com]
- 4. Stearic acid-PEG-NHS - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 5. Intestinal Absorption of Fluorescently Labeled Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low conjugation efficiency of Stearic acid-PEG-NHS
Welcome to the Technical Support Center for Stearic acid-PEG-NHS conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide direct answers to common issues and troubleshooting advice for overcoming low conjugation efficiency during your experiments.
Troubleshooting Guide: Low Conjugation Efficiency
This section addresses the most common and critical issues encountered when using Stearic acid-PEG-NHS.
Q1: My conjugation yield is consistently low or non-existent. What are the most likely causes?
Low conjugation yield is a frequent challenge that typically stems from three primary areas: reagent inactivity due to hydrolysis, suboptimal reaction pH, or the presence of competing molecules in the reaction buffer.
-
Inactive Reagent (Hydrolysis): The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis (reaction with water), which renders it inactive.[1][2] This is the most common cause of reaction failure. The reagent's stability is compromised by improper storage or handling, such as exposure to moisture.[3][4][5] Solutions of Stearic acid-PEG-NHS should always be prepared fresh in an anhydrous (dry) organic solvent like DMSO or DMF immediately before use.[1][3][4][5]
-
Suboptimal Reaction pH: The pH of the reaction is the most critical parameter.[1] The reaction requires the target primary amines (e.g., on lysine (B10760008) residues of a protein) to be deprotonated (-NH₂) to act as effective nucleophiles.[2] This is favored at a neutral to alkaline pH. However, the rate of competing NHS-ester hydrolysis also increases significantly with higher pH.[2][6][7] The optimal balance is typically found between pH 7.2 and 8.5 .[2][6] A pH below 7 can lead to protonated, unreactive amines, while a pH above 9.0 can cause rapid hydrolysis, killing the reaction.[1][2]
-
Incompatible Buffer Components: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided.[3][4][5][8] These molecules will compete with your target molecule for the Stearic acid-PEG-NHS, significantly reducing your conjugation efficiency.[3][4][5][8] It is essential to use amine-free buffers like Phosphate-Buffered Saline (PBS), HEPES, or sodium bicarbonate.[9][10]
Q2: How can I ensure my Stearic acid-PEG-NHS reagent is active and handled correctly?
Proper storage and handling are critical to prevent premature hydrolysis of the NHS ester.
-
Storage: The reagent is moisture-sensitive and should be stored at -20°C in a tightly sealed container with a desiccant.[3][4][5]
-
Handling: Before opening the vial, always allow it to equilibrate to room temperature.[3][4][5] This prevents moisture from the air from condensing onto the cold powder, which would cause hydrolysis.[3][4][5]
-
Solution Preparation: Never prepare stock solutions for long-term storage.[3][4][5] Weigh out and dissolve the required amount of Stearic acid-PEG-NHS in anhydrous DMSO or DMF immediately before you are ready to add it to your reaction.[1][3][4][5] Discard any unused solution.[3][4][5]
Q3: My target molecule precipitates during or after the conjugation reaction. What can I do?
Precipitation can occur for a few reasons, primarily related to the use of an organic solvent or changes in the properties of the conjugated product.
-
High Organic Solvent Concentration: Stearic acid-PEG-NHS is often first dissolved in DMSO or DMF for addition to the aqueous reaction buffer.[9] If the final concentration of this organic solvent is too high (generally >10%), it can cause denaturation and precipitation of proteins.[9][11] Always use a minimal volume of the organic solvent to dissolve the PEG reagent and add it slowly to the protein solution while stirring.[11]
-
Change in Product Solubility: The conjugation of the amphiphilic Stearic acid-PEG molecule can alter the solubility and isoelectric point of the target molecule, sometimes leading to aggregation.[2] If this is suspected, try performing the reaction at a lower protein concentration or including solubility-enhancing excipients in the buffer.
Q4: How do I choose the correct molar ratio of Stearic acid-PEG-NHS to my target molecule?
An insufficient amount of the PEG reagent is a common reason for incomplete conjugation.[8]
-
Molar Excess is Key: You must use a molar excess of the Stearic acid-PEG-NHS to drive the reaction to completion, especially in dilute solutions where hydrolysis is a significant competing reaction.[8]
-
Starting Ratios: A common starting point is a 10- to 50-fold molar excess of the PEG reagent over the amine-containing molecule.[8][10] For antibodies, a 20-fold molar excess is often used as an initial condition.[3][5]
-
Empirical Optimization: The optimal ratio is highly dependent on the concentration and reactivity of your specific target molecule. It is strongly recommended to perform small-scale titration experiments with varying molar ratios (e.g., 5-fold, 10-fold, 20-fold, 50-fold) to determine the ideal condition for your system.[10]
Visual Guides and Data
Diagrams
// Nodes reagent [label="Stearic Acid-PEG-NHS\n(Active)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; amine [label="Target Molecule\n(Primary Amine, R-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; water [label="Water\n(H₂O)", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Stable Conjugate\n(Amide Bond)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; hydrolyzed [label="Inactive Product\n(PEG-Carboxylic Acid)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges reagent -> product [label=" Aminolysis\n pH 7.2-8.5", color="#34A853", fontcolor="#202124"]; amine -> product [style=invis]; reagent -> hydrolyzed [label=" Hydrolysis\n (Competing Reaction)", color="#EA4335", fontcolor="#202124"]; water -> hydrolyzed [style=invis];
// Invisible nodes for alignment subgraph { rank=same; amine; water; } }
Caption: Key reaction pathways for Stearic acid-PEG-NHS.
// Nodes start [label="Low Conjugation\nEfficiency", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ph [label="Is buffer pH\n7.2 - 8.5?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_reagent [label="Reagent handled\ncorrectly?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_buffer [label="Buffer amine-free\n(e.g., PBS, HEPES)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_ratio [label="Molar excess\nof PEG sufficient?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
adjust_ph [label="Adjust pH to 8.3\nand repeat", fillcolor="#4285F4", fontcolor="#FFFFFF"]; new_reagent [label="Use fresh reagent;\nprepare solution just\nbefore use", fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_buffer [label="Buffer exchange\ninto PBS or\nBicarbonate Buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; increase_ratio [label="Increase molar ratio\n(e.g., 20x to 50x)\nand repeat", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Successful\nConjugation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_ph; check_ph -> check_reagent [label=" Yes"]; check_ph -> adjust_ph [label=" No"]; check_reagent -> check_buffer [label=" Yes"]; check_reagent -> new_reagent [label=" No"]; check_buffer -> check_ratio [label=" Yes"]; check_buffer -> change_buffer [label=" No"]; check_ratio -> success [label=" Yes"]; check_ratio -> increase_ratio [label=" No"]; }
Caption: Troubleshooting workflow for low conjugation efficiency.
// Nodes prep [label="1. Prepare Buffers & Target Molecule\n(Ensure amine-free buffer, pH 7.2-8.5)", fillcolor="#F1F3F4", fontcolor="#202124"]; peg_prep [label="2. Prepare Stearic-PEG-NHS Solution\n(Dissolve fresh in anhydrous DMSO/DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; react [label="3. Initiate Conjugation\n(Add PEG solution to target molecule)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="4. Incubate Reaction\n(e.g., 1-2h at RT or overnight at 4°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quench [label="5. Quench Reaction (Optional)\n(Add Tris or Glycine)", fillcolor="#FBBC05", fontcolor="#202124"]; purify [label="6. Purify Conjugate\n(Dialysis or Size Exclusion Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="7. Analyze Product\n(SDS-PAGE, HPLC, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges prep -> peg_prep; peg_prep -> react; react -> incubate; incubate -> quench; quench -> purify; purify -> analyze; }
Caption: General experimental workflow for conjugation.
Quantitative Data
The stability of the Stearic acid-PEG-NHS is critically dependent on pH and temperature. The table below summarizes the approximate half-life of NHS esters under various conditions, highlighting the rapid increase in hydrolysis at higher pH.
| pH | Temperature (°C) | Approximate Half-Life of NHS Ester | Reference Compound(s) |
| 7.0 | 0 | 4 - 5 hours | Generic NHS Esters[6][7] |
| 8.0 | Room Temp. | ~3.5 hours | Porphyrin-NHS ester[12] |
| 8.5 | Room Temp. | ~3 hours | Porphyrin-NHS ester[12] |
| 8.6 | 4 | 10 minutes | Generic NHS Esters[6][7] |
| 9.0 | Room Temp. | ~2 hours | Porphyrin-NHS ester[12] |
Table 1: The rate of NHS ester hydrolysis is highly dependent on pH and temperature. Data is sourced from multiple references for general and specific NHS esters as an approximation of behavior.[6][7][12]
| Parameter | Recommended Condition | Rationale & Considerations |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5)[1][6][13] | Balances amine nucleophilicity with NHS ester stability. Lower pH protonates amines; higher pH accelerates hydrolysis.[1][2] |
| Buffer Type | Phosphate (PBS), Bicarbonate, HEPES, Borate.[6][9][10] | Must be free of primary amines (e.g., Tris, Glycine) which compete with the reaction.[3][4][8] |
| Molar Ratio | Start with a 10- to 50-fold molar excess of Stearic acid-PEG-NHS to the target molecule.[8][10] | Drives the reaction towards completion, especially in dilute solutions. Needs empirical optimization.[8] |
| Reagent Prep | Dissolve immediately before use in anhydrous DMSO or DMF.[1][3][4] | NHS ester is moisture-sensitive and hydrolyzes rapidly in aqueous solutions. Do not make stock solutions.[3][4][5] |
| Reaction Time | 30 - 120 minutes at Room Temperature, or 2-4 hours to overnight at 4°C.[6][9][14] | Reaction time depends on reactant concentration and temperature. Longer times may be needed for sterically hindered sites. |
| Quenching | Add 1M Tris or Glycine to a final concentration of 20-100 mM.[9][14] | Stops the reaction by consuming any unreacted NHS ester. |
| Purification | Size Exclusion Chromatography (e.g., G-25 column) or Dialysis.[14][15] | Efficiently removes unreacted Stearic acid-PEG-NHS and byproducts like N-hydroxysuccinimide from the final conjugate. |
Table 2: Summary of recommended reaction parameters for successful conjugation.
Key Experimental Protocols
Protocol 1: General Conjugation of Stearic acid-PEG-NHS to a Protein
This protocol provides a general procedure. The molar ratio of PEG reagent and incubation times may require optimization for your specific application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0).
-
Stearic acid-PEG-NHS.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification equipment (e.g., desalting column or dialysis cassette).
Procedure:
-
Prepare the Protein Solution:
-
Calculate Reagent Quantities:
-
Determine the moles of protein in your solution.
-
Calculate the required mass of Stearic acid-PEG-NHS needed for the desired molar excess (e.g., 20-fold).
-
-
Prepare the Stearic acid-PEG-NHS Solution:
-
Perform the Conjugation Reaction:
-
Incubate:
-
Quench the Reaction:
-
Purify the Conjugate:
-
Remove unreacted Stearic acid-PEG-NHS and reaction byproducts using a desalting column or by dialyzing against a suitable storage buffer (e.g., PBS).[14]
-
Protocol 2: Methods for Assessing Conjugation Efficiency
To confirm a successful conjugation and determine its efficiency, several analytical techniques can be employed:
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This is a straightforward method to qualitatively assess conjugation. The addition of PEG chains to a protein increases its hydrodynamic radius, causing it to migrate more slowly on the gel. A successful conjugation will show a "smear" or distinct bands at a higher apparent molecular weight compared to the unconjugated protein.
-
HPLC (High-Performance Liquid Chromatography): Techniques like Size-Exclusion (SEC) or Reverse-Phase (RP) HPLC can be used to separate the PEGylated protein from the unreacted protein and other impurities. By comparing the peak areas, one can quantify the extent of conjugation.
-
Mass Spectrometry (MS): This is a highly accurate method for confirming conjugation. Techniques like MALDI-TOF or ESI-MS can determine the exact mass of the conjugate, allowing for the calculation of the average number of PEG molecules attached to each protein (the degree of labeling).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 13. lumiprobe.com [lumiprobe.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Stearic Acid-PEG-NHS Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of Stearic acid-PEG-NHS nanoparticles during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Stearic acid-PEG-NHS nanoparticle aggregation?
A1: Aggregation of Stearic acid-PEG-NHS nanoparticles is primarily caused by a loss of colloidal stability. The main contributing factors include:
-
Suboptimal pH: The pH of the reaction environment is critical. The activation of the carboxyl group on the PEG chain using EDC/NHS chemistry is most efficient in a slightly acidic environment (pH 4.5-6.0), while the subsequent conjugation to amine-functionalized nanoparticles is more effective at a neutral to slightly basic pH (7.0-8.5). Operating outside these optimal ranges can lead to either inefficient PEGylation, leaving the nanoparticle surface exposed, or hydrolysis of the NHS ester.[1]
-
Neutralization of Surface Charge: Many nanoparticles are stabilized by electrostatic repulsion from surface charges. During the EDC/NHS activation step, the carboxyl groups on the Stearic acid-PEG are modified, which can lead to a temporary neutralization of charge and a reduction in electrostatic repulsion, promoting aggregation before the PEG linker is successfully conjugated.[1]
-
Inadequate PEG Density: Insufficient surface coverage by the Stearic acid-PEG-NHS molecules can leave hydrophobic patches on the nanoparticle surface exposed. These can interact with each other, leading to aggregation. A low density of PEG chains may not provide enough steric hindrance to overcome attractive forces, especially in solutions with high ionic strength.
-
High Ionic Strength: High salt concentrations in buffers can compress the electrical double layer around the nanoparticles, which reduces the electrostatic repulsion between them and can induce aggregation.[2]
-
Temperature Fluctuations: Elevated temperatures can increase the kinetic energy of nanoparticles, leading to more frequent collisions and a higher likelihood of aggregation.[3] Conversely, freeze-thaw cycles can also induce aggregation if appropriate cryoprotectants are not used.
-
Hydrolysis of the NHS Ester: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, especially at higher pH values. If the NHS ester hydrolyzes before it can react with an amine group on a nanoparticle or target molecule, the surface remains un-PEGylated and prone to aggregation.[1]
Q2: What is the role of the PEG component in preventing aggregation?
A2: The Polyethylene Glycol (PEG) component of Stearic acid-PEG-NHS plays a crucial role in preventing nanoparticle aggregation through a mechanism called steric stabilization. The long, hydrophilic PEG chains form a hydrated cloud on the nanoparticle surface. This layer creates a physical barrier that prevents nanoparticles from getting close enough for attractive forces, such as van der Waals forces, to cause them to aggregate. The effectiveness of this steric barrier depends on the molecular weight (length) and surface density of the PEG chains.
Q3: How can I confirm if my Stearic acid-PEG-NHS nanoparticles are aggregated?
A3: Several analytical techniques can be used to confirm and quantify nanoparticle aggregation:
-
Dynamic Light Scattering (DLS): This is the most common method. DLS measures the hydrodynamic diameter of the nanoparticles in suspension. Aggregation is indicated by a significant increase in the average particle size and a higher polydispersity index (PDI).[4]
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing you to see if they are well-dispersed individual particles or if they have formed larger clusters.
-
Zeta Potential Measurement: A significant decrease in the absolute value of the zeta potential (closer to zero) suggests a reduction in electrostatic stability, which is a precursor to aggregation.[5]
-
UV-Vis Spectroscopy: For plasmonic nanoparticles (e.g., gold), aggregation causes a red-shift and broadening of the surface plasmon resonance (SPR) peak.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of Stearic acid-PEG-NHS.
Issue 1: Immediate Aggregation Upon Addition of EDC/NHS for Activation
-
Potential Cause: Loss of electrostatic stabilization due to the neutralization of carboxyl groups on the Stearic acid-PEG-NHS.
-
Recommended Actions:
-
Implement a Two-Step Conjugation Protocol: Activate the Stearic acid-PEG-NHS with EDC/NHS in a separate reaction vessel first. Then, add this activated PEG solution to your nanoparticle suspension. This separates the charge neutralization step from the nanoparticle environment.[1]
-
Optimize Reagent Concentrations: Use the lowest effective concentrations of EDC and NHS. A high concentration of crosslinkers can accelerate charge neutralization.
-
Increase PEG Linker Concentration: A higher concentration of the PEG linker can lead to faster and denser surface coverage, more quickly establishing steric stabilization.[1]
-
Use Sulfo-NHS: Consider using the water-soluble Sulfo-NHS instead of NHS to improve the solubility of the activated intermediate and reduce the chances of precipitation.[1]
-
Issue 2: Aggregation During the Conjugation Reaction to Nanoparticles
-
Potential Cause: Suboptimal pH, high ionic strength of the buffer, or insufficient PEG surface coverage.
-
Recommended Actions:
-
Strict pH Control: For the activation of Stearic acid-PEG-NHS, use a buffer with a pH between 4.5 and 6.0 (e.g., MES buffer). For the subsequent conjugation to amine-functionalized nanoparticles, adjust the pH to 7.2-7.5 (e.g., with PBS).[1] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the reaction.
-
Lower Ionic Strength: If possible, perform the conjugation in a buffer with low ionic strength. If a high salt concentration is required for other reasons, ensure a high density of PEG coverage for adequate steric protection.
-
Optimize Molar Ratios: Increase the molar ratio of Stearic acid-PEG-NHS to the nanoparticle to ensure sufficient surface coverage. A 10- to 50-fold molar excess of the activated linker is a good starting point for optimization.[1]
-
Issue 3: Aggregation Observed After Purification
-
Potential Cause: Harsh purification methods or an inappropriate storage buffer.
-
Recommended Actions:
-
Gentle Purification: Centrifugation can sometimes induce aggregation, especially if the pellet is difficult to resuspend. Use lower centrifugation speeds for longer times. Gently resuspend the pellet using a pipette or brief, low-power bath sonication. Consider alternative purification methods like dialysis or size-exclusion chromatography.
-
Optimal Storage Buffer: Resuspend the purified, functionalized nanoparticles in a buffer that ensures long-term stability. This is typically a buffer with low ionic strength and a pH that is not close to the isoelectric point of the nanoparticles. Storage at 4°C is generally recommended.
-
Data Presentation
The following tables summarize the expected trends in nanoparticle stability based on key experimental parameters. The values are illustrative for a typical Stearic acid-PEG-NHS nanoparticle system and may need to be optimized for your specific nanoparticles.
Table 1: Effect of pH on Nanoparticle Stability During Conjugation
| Parameter | pH 4.0 | pH 5.0 (pKa of Stearic Acid)[6] | pH 7.4 | pH 9.0 |
| Hydrodynamic Diameter (nm) | > 500 (Aggregated) | ~150 (Stable) | ~160 (Stable) | > 600 (Aggregated) |
| Polydispersity Index (PDI) | > 0.5 | < 0.2 | < 0.2 | > 0.5 |
| Zeta Potential (mV) | Near 0 | -25 | -35 | -45 |
| Observation | Severe aggregation due to protonation of carboxyl groups. | Minimum particle size, good stability.[6] | Good stability. | Aggregation despite high negative charge, possibly due to NHS ester hydrolysis.[6] |
Table 2: Effect of Ionic Strength (NaCl Concentration) on Nanoparticle Stability
| Parameter | 0 mM NaCl | 50 mM NaCl | 150 mM NaCl (PBS) | 300 mM NaCl |
| Hydrodynamic Diameter (nm) | ~150 | ~155 | ~180 | > 400 (Aggregated) |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | < 0.25 | > 0.4 |
| Zeta Potential (mV) | -30 | -20 | -15 | -8 |
| Observation | High stability due to strong electrostatic repulsion. | Stable. | Moderately stable, requires sufficient PEG density. | Aggregation due to charge screening.[1] |
Table 3: Recommended Reaction Conditions for Stearic acid-PEG-NHS Conjugation
| Parameter | Activation Step | Coupling Step |
| pH | 4.5 - 6.0 | 7.2 - 8.0 |
| Recommended Buffer | MES Buffer (0.1 M) | PBS or Borate Buffer |
| Temperature | Room Temperature | Room Temperature or 4°C |
| Reaction Time | 15 - 30 minutes | 2 hours to overnight |
| Molar Excess (EDC/NHS:PEG) | 2- to 5-fold | N/A |
| Molar Excess (Activated PEG:Amine) | N/A | 10- to 50-fold |
Experimental Protocols
Protocol 1: Two-Step Activation and Conjugation of Stearic acid-PEG-NHS to Amine-Functionalized Nanoparticles
This protocol is designed to minimize aggregation by activating the Stearic acid-PEG-NHS separately before introducing it to the nanoparticle suspension.
Materials:
-
Amine-functionalized nanoparticles (Amine-NPs)
-
Stearic acid-PEG-NHS
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Reagent Preparation:
-
Allow EDC, NHS, and Stearic acid-PEG-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of Stearic acid-PEG-NHS in anhydrous DMF or DMSO.
-
Prepare fresh 10 mg/mL stock solutions of EDC and NHS in Activation Buffer immediately before use.
-
-
Activation of Stearic acid-PEG-NHS:
-
In a microcentrifuge tube, mix Stearic acid-PEG-NHS, EDC, and NHS at a molar ratio of 1:2:2.[1]
-
Incubate the mixture at room temperature for 15-30 minutes to generate the NHS-activated ester.
-
-
Nanoparticle Preparation:
-
Disperse the Amine-NPs in Coupling Buffer to a final concentration of 1-5 mg/mL.
-
If necessary, sonicate briefly in a bath sonicator to ensure a homogenous suspension.
-
-
Conjugation Reaction:
-
Add the activated Stearic acid-PEG-NHS solution to the nanoparticle suspension. A 10- to 50-fold molar excess of the activated linker relative to the estimated surface amine groups on the nanoparticles is a good starting point for optimization.[1]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
-
Quenching and Purification:
-
Quench any unreacted NHS-activated esters by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Purify the PEGylated nanoparticles by repeated centrifugation (using optimized speed and time) and resuspension in fresh Coupling Buffer, or by dialysis against PBS.
-
Protocol 2: Characterization of Nanoparticle Aggregation by DLS
Procedure:
-
Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in an appropriate solvent (e.g., 10 mM KNO₃ solution to maintain consistent ionic strength) to a suitable concentration for DLS measurement (typically resulting in a slightly hazy solution).
-
Instrument Setup: Equilibrate the DLS instrument to 25°C. Select the appropriate measurement angle (e.g., 173° for backscatter detection).
-
Measurement:
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate for 2 minutes.
-
Perform the measurement to obtain the Z-average hydrodynamic diameter and the Polydispersity Index (PDI).
-
-
Analysis: A stable, non-aggregated sample should have a hydrodynamic diameter consistent with the expected size of a single nanoparticle and a PDI value below 0.3. An increase in diameter and a PDI above 0.5 are indicative of aggregation.
Mandatory Visualization
Caption: Experimental workflow for the two-step functionalization of nanoparticles with Stearic acid-PEG-NHS.
Caption: Logical relationship between causes of and strategies to prevent nanoparticle aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. personal.utdallas.edu [personal.utdallas.edu]
- 5. Synthesis and Characterization of Lipid-Polymer Hybrid Nanoparticles with pH-Triggered PEG Shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing pH for Stearic Acid-PEG-NHS Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for Stearic acid-PEG-NHS conjugation reactions. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of the Stearic acid-PEG-NHS reaction?
The reaction is a nucleophilic acyl substitution. The N-hydroxysuccinimide (NHS) ester of the Stearic acid-PEG reacts with a primary amine (-NH₂) on a target molecule, such as the ε-amino group of a lysine (B10760008) residue or the N-terminus of a protein.[1][2] This reaction forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[2][3] For the reaction to be efficient, the primary amine must be in its deprotonated, nucleophilic state.[1][2][3]
Q2: Why is pH a critical factor in this conjugation reaction?
The pH of the reaction buffer is a crucial parameter because it governs a trade-off between two competing processes:
-
Amine Reactivity: For the reaction to occur, the primary amine on the target molecule must be deprotonated (in the –NH₂ form) to act as a nucleophile.[1][3] At a low pH, amines are predominantly protonated (–NH₃⁺), which makes them non-reactive.[1][3] As the pH increases above the amine's pKa, the concentration of the reactive, deprotonated form rises, which accelerates the desired conjugation reaction.[1][3]
-
NHS Ester Stability: NHS esters are susceptible to hydrolysis, a reaction with water that breaks down the ester, rendering it inactive.[1][3] The rate of this hydrolysis reaction increases significantly at higher pH levels.[1][3][4]
Therefore, the optimal pH is a compromise that maximizes the availability of the reactive amine while minimizing the premature degradation of the Stearic acid-PEG-NHS.[3]
Q3: What is the optimal pH range for a Stearic acid-PEG-NHS reaction?
The optimal pH for achieving high efficiency is between pH 8.3 and 8.5.[3][5][6][7] A broader, effective range is generally considered to be pH 7.2 to 8.5.[3][4][8]
Q4: Which buffers should I use for the conjugation reaction?
It is critical to use a buffer that does not contain primary amines, as these will compete with your target molecule for the NHS ester.[2][3][5][7] Recommended buffers include:
-
Borate (B1201080) buffer[8][10]
-
HEPES buffer[8]
Avoid buffers such as Tris (Tris-HCl) or glycine, as they contain primary amines that will quench the reaction.[2][3][5][7]
Q5: How should I prepare and handle the Stearic acid-PEG-NHS reagent?
Stearic acid-PEG-NHS is sensitive to moisture.[2][9][11] To ensure maximum reactivity:
-
Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[2][10]
-
Dissolve the reagent immediately before use in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][5][6]
-
Do not prepare aqueous stock solutions for storage, as the NHS-ester moiety will readily hydrolyze.[2][11]
Troubleshooting Guide
Problem: Low or no conjugation efficiency.
This is a common issue that can often be traced back to suboptimal reaction conditions. Here are the potential causes and solutions:
| Possible Cause | Solution |
| Incorrect Buffer pH | If the pH is too low (<7.2), most primary amines will be protonated and non-reactive. If the pH is too high (>9.0), the Stearic acid-PEG-NHS will hydrolyze rapidly. Verify the pH of your reaction buffer immediately before use. The optimal range is 8.3-8.5.[3][5][6] Use a freshly prepared buffer. |
| Inappropriate Buffer Type | Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester.[2][3][5][7] Use a non-amine-containing buffer like PBS, sodium bicarbonate, or borate buffer.[5][7][10] |
| Hydrolyzed Stearic acid-PEG-NHS | The NHS ester is moisture-sensitive and can be inactivated by hydrolysis. Use a fresh vial of the reagent, ensuring it is warmed to room temperature before opening to prevent moisture condensation.[2] Prepare the reagent solution in anhydrous DMSO or DMF immediately before use.[2][5][6] |
| Dilute Reactant Concentrations | The rate of the desired conjugation reaction is dependent on the concentration of both reactants. If your target molecule solution is too dilute, the reaction will be slow, allowing the competing hydrolysis reaction to dominate.[3] Whenever possible, work with higher reactant concentrations (e.g., 1-10 mg/mL for proteins).[3][5] For dilute solutions, you may need to increase the molar excess of the Stearic acid-PEG-NHS. |
| Target Molecule Lacks Accessible Amines | The primary amines on your target molecule may be sterically hindered or buried within its structure.[2] Consider performing the reaction under partial denaturing conditions (if your molecule can be refolded) or consult the literature for your specific target. |
Quantitative Data
The stability of the NHS ester is highly dependent on pH and temperature. The half-life (the time it takes for half of the reagent to be consumed by hydrolysis) decreases dramatically as the pH increases.[3][8]
| pH | Temperature (°C) | Half-life of NHS Ester | Reference Compound |
| 7.0 | 0 | 4-5 hours | Generic NHS-ester[8] |
| 8.0 | Room Temperature | 210 minutes | Porphyrin-NHS ester[12] |
| 8.5 | Room Temperature | 180 minutes | Porphyrin-NHS ester[12] |
| 8.6 | 4 | 10 minutes | Generic NHS-ester[8] |
| 9.0 | Room Temperature | 125 minutes | Porphyrin-NHS ester[12] |
| 9.0 | Not Specified | < 9 minutes | Branched PEG-NHS[13] |
This data is for N-hydroxysuccinimide esters in general and porphyrin-NHS esters, which can be used as an approximation for the behavior of Stearic acid-PEG-NHS.
Experimental Protocols
Protocol 1: General Conjugation of Stearic acid-PEG-NHS to a Protein
This protocol provides a general guideline. Optimization may be required for specific applications.
-
Reagent Preparation :
-
Protein Solution : Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[5][7]
-
Stearic acid-PEG-NHS Stock Solution : Immediately before use, dissolve the Stearic acid-PEG-NHS in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[5][7]
-
-
Labeling Reaction :
-
Calculate the required amount of Stearic acid-PEG-NHS. A 10- to 20-fold molar excess of the PEG reagent to the protein is a common starting point.[9]
-
Add the calculated volume of the Stearic acid-PEG-NHS stock solution to the protein solution while gently vortexing.[6]
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[5][6]
-
-
Quench the Reaction (Optional) :
-
Purify the Conjugate :
Protocol 2: Determining the Optimal pH for Conjugation
To achieve the highest conjugation efficiency for your specific molecule, a pH optimization experiment is recommended.
-
Set up a series of parallel conjugation reactions as described in Protocol 1.
-
In each reaction, use a different reaction buffer with a pH value ranging from 7.2 to 9.0 (e.g., 7.2, 7.5, 8.0, 8.3, 8.5, 9.0).
-
After quenching and purification, determine the degree of labeling (DOL) for each conjugate to identify the optimal pH for your specific application.
Visualizations
Caption: Experimental workflow for Stearic acid-PEG-NHS conjugation.
Caption: The logical relationship between pH and conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 13. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: NHS Ester Bioconjugation
Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to provide direct answers to common issues encountered during labeling experiments.
Troubleshooting Guide
Low conjugation yield, protein precipitation, and non-specific binding are common issues encountered during NHS ester bioconjugation. The following table summarizes frequent problems, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of NHS Ester: The reagent was compromised by moisture.[1][2][3] | Store NHS esters desiccated at -20°C to -80°C.[4][5] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[1][3][5] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[2][3][6] |
| Incorrect Buffer pH: The pH is too low (<7.2), leaving primary amines protonated and unreactive, or too high (>8.5), accelerating NHS ester hydrolysis.[3][4][6][7][8] | Use a calibrated pH meter to ensure the reaction buffer is within the optimal range of 7.2-8.5.[3][6][7] For many proteins, a pH of 8.3-8.5 is considered optimal.[3][4][6] | |
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine (B1666218) compete with the target protein for the NHS ester.[2][3][4][7][8] | Perform a buffer exchange into an amine-free buffer such as PBS, HEPES, or borate (B1201080) buffer before the reaction.[2][3][4][7] | |
| Low Protein Concentration: The competing hydrolysis reaction can dominate at low protein concentrations (<1-2 mg/mL).[3][4][7] | If possible, increase the protein concentration. A concentration of at least 2 mg/mL is often recommended.[3][7] | |
| Inaccessible Target Amines: Primary amines on the protein are sterically hindered or buried within the protein's structure.[6][7] | Consider performing the reaction under partial denaturing conditions if the protein can be refolded. Consult literature specific to your target molecule.[7] | |
| Suboptimal Molar Ratio: The molar excess of the NHS ester is too low.[7] | Increase the molar ratio of the NHS ester to the target molecule. A 5- to 20-fold molar excess is a common starting point.[7][9] | |
| Protein Precipitation or Aggregation | High Concentration of Organic Solvent: The final concentration of DMSO or DMF from the NHS ester stock solution is too high.[2] | Ensure the final concentration of the organic solvent in the reaction mixture is low, typically less than 10%.[2] |
| High Degree of Labeling: Excessive modification of the protein alters its physicochemical properties, leading to aggregation.[2][10] | Reduce the molar excess of the NHS ester in the reaction.[6] | |
| Suboptimal Buffer Conditions: Incorrect pH or ionic strength can affect protein stability and solubility.[6][10] | Screen different buffer conditions (pH, salt concentration) to maintain protein solubility.[6] | |
| Presence of Aggregates in Starting Material: The initial protein or conjugate solution contains aggregates.[10] | Purify the protein or conjugate using size-exclusion chromatography (SEC) to remove aggregates. Centrifuge the solution before use.[10] | |
| Non-Specific Binding (NSB) in Assays | Hydrophobic Interactions: The label or linker (e.g., a TCO moiety) is hydrophobic and interacts non-specifically with surfaces.[10] | Include a non-ionic surfactant like 0.05% Tween-20 in assay and wash buffers.[10] |
| Electrostatic Interactions: Hydrolyzed NHS ester creates a carboxyl group, leading to electrostatic binding. The overall charge of the conjugate can also contribute.[10] | Adjust the ionic strength of your buffers by increasing the salt concentration (e.g., NaCl) to reduce electrostatic interactions.[10] | |
| Inefficient Blocking or Washing: Assay surfaces are not adequately blocked, or washing steps are insufficient to remove unbound conjugate.[10] | Use effective blocking agents (e.g., BSA, casein) and increase the number and duration of wash cycles.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of the NHS ester reaction?
A1: The reaction is a nucleophilic acyl substitution. The N-hydroxysuccinimide (NHS) ester reacts with a deprotonated primary amine (-NH₂) on a target molecule, such as the ε-amino group of a lysine (B10760008) residue or the N-terminus of a protein.[7][][12] This forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[7][12]
Q2: What is the most critical factor for a successful NHS ester conjugation?
A2: The pH of the reaction buffer is the most crucial parameter.[13] It governs the balance between two competing reactions: the desired reaction with the amine (aminolysis) and the undesired degradation of the ester by water (hydrolysis).[12][13] The optimal pH range is typically 7.2 to 8.5.[3][6][12]
Q3: Which buffers should I use, and which should I avoid?
A3: It is critical to use buffers that are free of primary amines.[3]
-
Compatible Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers are all suitable, provided they are adjusted to the optimal pH range.[3][4][14]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target protein for reaction with the NHS ester.[3][4][5]
Q4: How should I properly store and handle NHS ester reagents?
A4: NHS esters are highly sensitive to moisture.[4][5] They should be stored desiccated at -20°C to -80°C.[1][4][5] It is critical to allow the vial to equilibrate completely to room temperature before opening to prevent atmospheric moisture from condensing onto the cold reagent.[1][3][5] Stock solutions should be prepared fresh in an anhydrous organic solvent like DMSO or DMF immediately before use.[2][3]
Q5: What is the primary side reaction, and how can it be minimized?
A5: The most significant side reaction is the hydrolysis of the NHS ester by water, which inactivates the reagent by converting it to an unreactive carboxylic acid.[2][9][15] The rate of hydrolysis increases significantly with higher pH.[7][13][14] To minimize hydrolysis, work within the optimal pH range (7.2-8.5), keep reaction times as short as necessary, and consider running the reaction at a lower temperature (4°C) for a longer duration.[4][7][14]
Q6: How do I stop or "quench" the NHS ester reaction?
A6: To stop the reaction, you can add a small molecule containing a primary amine.[9][15] This will react with and consume any excess, unreacted NHS ester.[15] Common quenching agents include Tris, glycine, or hydroxylamine, typically added to a final concentration of 20-100 mM.[9][15][16]
Q7: Can NHS esters react with other amino acid residues?
A7: While highly selective for primary amines, NHS esters can have minor side reactions with other nucleophilic groups like the hydroxyls of serine, threonine, and tyrosine, especially at higher pH.[2][12] However, the resulting ester linkages are generally less stable than the desired amide bond.[2]
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general guideline. Optimal conditions, such as molar excess and reaction time, may need to be determined empirically for each specific protein and NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)
-
NHS ester reagent
-
Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl or 1 M glycine, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography/desalting column)
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in a suitable amine-free buffer at a concentration of at least 1-2 mg/mL.[3][6] If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.[3][4]
-
Prepare the NHS Ester Stock Solution: Allow the vial of NHS ester to warm completely to room temperature before opening.[3] Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[3][6]
-
Perform the Conjugation Reaction: While gently stirring or vortexing the protein solution, add the calculated volume of the NHS ester stock solution to achieve the desired molar excess (e.g., 10- to 20-fold).[3][9]
-
Incubate: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[4][9][14] If the label is light-sensitive, protect the reaction from light.[3]
-
Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[3][9] For example, add 1/10th volume of 1 M Tris-HCl. Incubate for an additional 15-30 minutes at room temperature.[3][15]
-
Purify the Conjugate: Remove unreacted NHS ester, hydrolyzed reagent, and the quenching agent by passing the reaction mixture through a desalting or size-exclusion chromatography column equilibrated with the desired storage buffer.[15]
Protocol for Testing NHS Ester Reactivity
This method can be used to qualitatively assess if an NHS ester reagent has been inactivated by hydrolysis.[2][17][18]
Materials:
-
NHS ester reagent
-
Amine-free buffer (e.g., PBS, pH 7.2)
-
0.5 N NaOH
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare NHS Ester Solution: Dissolve 1-2 mg of the NHS ester in 2 mL of the amine-free buffer.
-
Prepare Blank: Use 2 mL of the same amine-free buffer as a blank.
-
Initial Measurement: Zero the spectrophotometer at 260 nm using the blank.[17] Immediately measure the absorbance of the NHS ester solution (A_initial).[1][17]
-
Forced Hydrolysis: To 1 mL of the measured NHS ester solution, add 100 µL of 0.5 N NaOH to force the hydrolysis of any active ester.[1]
-
Final Measurement: Immediately measure the absorbance of the base-treated solution at 260 nm (A_final).
-
Interpretation: A significant increase in absorbance (A_final > A_initial) indicates the presence of active NHS ester, as the released NHS byproduct absorbs strongly at 260 nm.[17][18]
Visualizations
Reaction Mechanism
The following diagram illustrates the two primary competing pathways in NHS ester chemistry: the desired aminolysis reaction with a primary amine and the undesired hydrolysis reaction with water.
Caption: Competing reaction pathways in NHS ester chemistry.
Experimental Workflow
This flowchart outlines the key steps for a typical bioconjugation experiment, from preparation to the final purified product.
Caption: General experimental workflow for NHS ester bioconjugation.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve the common problem of low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
how to improve the stability of Stearic acid-PEG-NHS micelles
Welcome to the technical support center for Stearic acid-PEG-NHS (Polyethylene glycol-N-hydroxysuccinimide) micelles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of these micelles in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My Stearic acid-PEG-NHS micelles are aggregating and precipitating out of solution. What are the potential causes and how can I fix this?
A1: Micelle aggregation and precipitation can be attributed to several factors related to thermodynamic and kinetic instability. Here’s a breakdown of potential causes and solutions:
-
Polymer Concentration Below Critical Micelle Concentration (CMC): Micelles only form above a certain polymer concentration known as the CMC.[1][2] Below this concentration, the polymer chains exist as individual unimers, which may not be soluble and can precipitate.[1]
-
Solution: Increase the concentration of the Stearic acid-PEG-NHS polymer. It is crucial to determine the CMC of your specific polymer conjugate to ensure you are working at a concentration that favors stable micelle formation.[3]
-
-
Environmental Factors: Changes in the solution's properties can disrupt the delicate balance of forces that hold the micelles together.
-
pH: The stability of stearic acid-based nanoparticles can be pH-dependent.[4] Extreme pH values can lead to hydrolysis of the NHS ester or ionization changes in any loaded drug, affecting micelle integrity. For stearic acid-based systems, a neutral to mildly acidic pH is often optimal for stability.[4]
-
Ionic Strength: High salt concentrations can screen the electrostatic interactions and affect the hydration of the PEG corona, potentially leading to aggregation.[5] It's advisable to use buffers with physiological ionic strength.[6]
-
Temperature: Temperature can influence the hydrophobic interactions within the micelle core and the hydration of the PEG shell.[1][7][8] Significant temperature fluctuations should be avoided. While the effect can be complex and non-monotonic, both high and low temperatures can destabilize micelles.[7][9]
-
-
Insufficient PEGylation: The PEG component provides a hydrophilic corona that sterically stabilizes the micelles and prevents them from aggregating.
Q2: I'm observing a significant burst release of my encapsulated drug. How can I improve drug retention within the micelles?
A2: Premature drug release is a common challenge and indicates instability of the drug-loaded micelle. Several factors can contribute to this issue:
-
Poor Drug-Core Compatibility: The stability of drug-loaded micelles is influenced by the interactions between the encapsulated drug and the hydrophobic core.[1][11]
-
Solution: Enhance the compatibility between your drug and the stearic acid core. This can sometimes be achieved by modifying the drug to be more hydrophobic or by incorporating a co-solvent during the loading process that improves miscibility. The interaction between the drug and the polymer core can lower the CMC and decrease the drug release rate.[1]
-
-
Low Drug Loading: Paradoxically, very low drug loading can sometimes lead to less stable micelles if the drug itself contributes to the core's cohesive forces.[12] Conversely, overloading the micelles can also lead to instability and drug precipitation.
-
Solution: Optimize the drug-to-polymer ratio. There is often an optimal range for drug loading that maximizes encapsulation efficiency without compromising micelle stability.
-
-
Micelle Disassembly upon Dilution: When injected or diluted in a large volume of medium, the polymer concentration can drop below the CMC, leading to micelle dissociation and rapid drug release.[3]
-
Solution: Covalent cross-linking of the micelle core or shell can significantly enhance stability and prevent premature drug release.[3] This creates a more robust structure that is less susceptible to dilution effects.
-
Q3: My micelles show a high polydispersity index (PDI). How can I achieve a more uniform size distribution?
A3: A high PDI indicates a heterogeneous population of micelles, which can affect reproducibility and in vivo performance. Here are some strategies to obtain a more monodisperse sample:
-
Optimize the Preparation Method: The method used to prepare the micelles can significantly impact their size and distribution.
-
Solution: Experiment with different preparation techniques such as thin-film hydration, dialysis, or solvent evaporation. The rate of solvent exchange or hydration can influence the self-assembly process. For instance, a dialysis method is often used to prepare aqueous micelle solutions.[10]
-
-
Control Environmental Parameters: As mentioned earlier, pH, ionic strength, and temperature can all affect micelle size and aggregation.[1]
-
Solution: Maintain strict control over these parameters during micelle preparation and storage.
-
-
Post-Preparation Processing:
-
Solution: Techniques like extrusion through membranes with defined pore sizes or size exclusion chromatography can be used to narrow the size distribution of pre-formed micelles.
-
Q4: How can I improve the long-term storage stability of my Stearic acid-PEG-NHS micelle formulation?
A4: Polymeric micelles in aqueous solution can be prone to physical instability over time, leading to aggregation, drug leakage, or polymer degradation.[13]
-
Lyophilization (Freeze-Drying): This is a common and effective method to improve the long-term stability of micellar formulations.[14]
-
Solution: Lyophilize the micelle suspension to remove water and store the resulting powder at a low temperature. It is often necessary to add a cryoprotectant (e.g., sucrose, trehalose, or mannitol) to prevent aggregation during the freezing and drying process.[13][15][16] The choice and concentration of the cryoprotectant need to be optimized for your specific formulation.[13]
-
-
Storage Conditions:
-
Solution: Store the micelle solution or lyophilized powder at a controlled low temperature (e.g., -20°C) and protected from light.[17] For solutions, it's important to avoid repeated freeze-thaw cycles.
-
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues with Stearic acid-PEG-NHS micelle stability.
| Observed Problem | Potential Cause | Suggested Solution |
| Micelle Aggregation/Precipitation | Polymer concentration is below the Critical Micelle Concentration (CMC). | Increase the polymer concentration. Determine the CMC of your polymer. |
| Unfavorable pH, ionic strength, or temperature.[1][4][5] | Optimize the buffer conditions (pH, salt concentration). Maintain a constant temperature. | |
| Insufficient PEGylation.[1] | Use a polymer with a longer PEG chain or higher grafting density.[10] | |
| High Polydispersity Index (PDI) | Suboptimal preparation method. | Experiment with different micelle preparation techniques (e.g., thin-film hydration, dialysis). |
| Inconsistent environmental parameters. | Ensure strict control over pH, ionic strength, and temperature during preparation. | |
| Premature Drug Release | Poor compatibility between the drug and the stearic acid core.[1][11] | Modify the drug to increase hydrophobicity or use a co-solvent during loading. |
| Micelle dissociation upon dilution.[3] | Consider core or shell cross-linking strategies to enhance stability.[3] | |
| Suboptimal drug loading. | Optimize the drug-to-polymer ratio to maximize stability. | |
| Poor Long-Term Stability | Physical instability in aqueous solution.[13] | Lyophilize the micelle suspension with a suitable cryoprotectant.[13][14][15][16] |
| Inappropriate storage conditions. | Store at low temperatures (-20°C), protected from light, and avoid freeze-thaw cycles.[17] |
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property that indicates the concentration at which micelle formation begins. The fluorescence probe method using pyrene (B120774) is a widely used technique.
Materials:
-
Stearic acid-PEG-NHS polymer
-
Pyrene
-
Acetone (B3395972) (spectroscopic grade)
-
Phosphate-buffered saline (PBS) or other relevant buffer
-
Fluorometer
Procedure:
-
Prepare a stock solution of pyrene in acetone (e.g., 1x10⁻² M).
-
Prepare a series of vials. In each vial, add a small aliquot of the pyrene stock solution and allow the acetone to evaporate completely, leaving a thin film of pyrene.
-
Prepare a stock solution of the Stearic acid-PEG-NHS polymer in the desired buffer at a concentration well above the expected CMC.
-
Create a series of dilutions of the polymer stock solution in the buffer.
-
Add the polymer solutions of varying concentrations to the vials containing the pyrene film. The final pyrene concentration should be around 1x10⁻⁶ M.
-
Incubate the solutions overnight at a controlled temperature to allow for pyrene partitioning into the micelles.
-
Measure the fluorescence emission spectra of each sample using a fluorometer with an excitation wavelength of 334 nm.
-
Record the intensities of the first (I₁) and third (I₃) vibrational peaks of the pyrene emission spectrum (typically around 373 nm and 384 nm, respectively).
-
Plot the ratio of the fluorescence intensities (I₁/I₃) as a function of the logarithm of the polymer concentration.
-
The CMC is determined from the inflection point of this plot, where a sharp decrease in the I₁/I₃ ratio is observed.
Protocol 2: Lyophilization of Micelles for Long-Term Storage
This protocol describes a general procedure for freeze-drying micelles to enhance their stability.
Materials:
-
Micelle suspension
-
Cryoprotectant (e.g., sucrose, trehalose)
-
Lyophilizer (freeze-dryer)
-
Serum vials and stoppers
Procedure:
-
Prepare the micelle suspension at the desired concentration.
-
Dissolve the chosen cryoprotectant in the micelle suspension. A common starting concentration is 5-10% (w/v).
-
Dispense the micelle-cryoprotectant solution into serum vials.
-
Partially insert the stoppers into the vials.
-
Load the vials onto the shelves of the lyophilizer.
-
Freezing Step: Cool the shelves to a temperature well below the glass transition temperature of the formulation (e.g., -40°C to -50°C) and hold for several hours to ensure complete freezing.[15]
-
Primary Drying: Apply a vacuum (e.g., <100 mTorr) and raise the shelf temperature to a point still below the glass transition temperature (e.g., -20°C to -10°C) to allow for the sublimation of ice.[15] This step is typically the longest.
-
Secondary Drying: After all the ice has sublimated, increase the shelf temperature (e.g., to 20-25°C) under vacuum to remove any residual unfrozen water.[15]
-
Once drying is complete, backfill the chamber with an inert gas like nitrogen and fully stopper the vials.
-
Store the lyophilized powder at a low temperature (e.g., -20°C).
-
To reconstitute, add the appropriate amount of water or buffer and gently agitate.
Visual Guides
Caption: Experimental workflow for the preparation and stabilization of Stearic acid-PEG-NHS micelles.
Caption: Troubleshooting decision tree for addressing micelle instability issues.
References
- 1. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 3. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Temperature Effect on Micelle Formation: Molecular Thermodynamic Model Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Formulation of drugs in block copolymer micelles: drug loading and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Influence of Lyophilization and Cryoprotection on the Stability and Morphology of Drug-Loaded Poly(ethylene glycol-b-ε-caprolactone) Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigations on the lyophilisation of MPEG-hexPLA micelle based pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lyophilization stabilizes clinical-stage core-crosslinked polymeric micelles to overcome cold chain supply challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cryoprotection–lyophilization and physical stabilization of rifampicin-loaded flower-like polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stearic acid-PEG-NHS - CD Bioparticles [cd-bioparticles.net]
dealing with hydrolysis of Stearic acid-PEG-NHS during reaction
Welcome to the technical support center for Stearic acid-PEG-NHS. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of Stearic acid-PEG-NHS?
Stearic acid-PEG-NHS is an amphiphilic polymer that is commonly used as a self-assembling reagent to form micelles and nanoparticles for drug delivery applications. The stearic acid portion provides a hydrophobic core, while the polyethylene (B3416737) glycol (PEG) chain offers a hydrophilic shell. The N-hydroxysuccinimide (NHS) ester is a reactive group that targets primary amines on biomolecules, such as proteins or peptides, to form a stable amide bond.
Q2: What is NHS ester hydrolysis and why is it a concern?
NHS ester hydrolysis is a chemical reaction where the NHS ester group reacts with water, converting the reactive ester into an unreactive carboxylic acid. This is a significant issue because it directly competes with the desired conjugation reaction with a primary amine on the target molecule. Hydrolysis of the Stearic acid-PEG-NHS reduces the concentration of the active reagent, which can lead to low conjugation efficiency and inconsistent results.
Q3: What are the key factors that influence the rate of NHS ester hydrolysis?
The rate of NHS ester hydrolysis is primarily influenced by three main factors:
-
pH: The rate of hydrolysis significantly increases with a higher pH. While a slightly alkaline pH is necessary for the reaction with primary amines, a pH that is too high will favor hydrolysis.
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis.
-
Moisture: NHS esters are highly sensitive to moisture. Improper storage or handling can lead to moisture contamination and hydrolysis of the reagent.
Q4: What is the optimal pH range for reactions with Stearic acid-PEG-NHS?
The optimal pH for most NHS ester coupling reactions is a compromise between maximizing the availability of deprotonated primary amines and minimizing the rate of ester hydrolysis. This range is typically between pH 7.2 and 8.5. A pH of 8.3-8.5 is often recommended for the modification of proteins and peptides.
**Q5: What are the recommended storage
Technical Support Center: Purifying Stearic Acid-PEG-NHS Protein Conjugates
Welcome to the technical support center for the purification of Stearic acid-PEG-NHS protein conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during the purification of these amphiphilic bioconjugates.
Troubleshooting Guide
This section addresses common issues encountered during the purification of Stearic acid-PEG-NHS protein conjugates, providing potential causes and actionable solutions in a question-and-answer format.
Reaction & Conjugation Issues
Q1: My conjugation efficiency is consistently low. What are the likely causes?
Low conjugation efficiency is a frequent issue with several potential root causes spanning reagent quality, reaction conditions, and protein-specific factors.
-
Inactive Stearic acid-PEG-NHS Reagent: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis, rendering it inactive.[1][2] Exposure to moisture during storage or handling is a primary cause of hydrolysis.[1][3]
-
Solution: Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][4] For preparing stock solutions, use a dry, high-quality organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][5] It is best to prepare stock solutions immediately before use.[1]
-
-
Suboptimal Reaction pH: The reaction of NHS esters with primary amines (N-terminus and lysine (B10760008) residues) is highly pH-dependent.[5][6] If the pH is too low (below 7.2), the amine groups are protonated and less nucleophilic.[1][6] Conversely, if the pH is too high (above 8.5-9.0), the rate of NHS ester hydrolysis significantly increases, outcompeting the desired conjugation reaction.[1][2][7]
-
Incompatible Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the NHS ester, drastically reducing conjugation efficiency.[2][6]
-
Dilute Protein Solution: In dilute protein solutions, the molar concentration of water can be significantly higher than that of the protein's primary amines, favoring hydrolysis of the NHS ester.[1]
Q2: My protein conjugate is precipitating during or after the conjugation reaction. How can I prevent this?
Protein aggregation and precipitation are significant challenges, often exacerbated by the introduction of the hydrophobic stearic acid moiety.[9][10]
-
Hydrophobic Interactions: The conjugation process can expose hydrophobic patches on the protein surface. The addition of the stearic acid lipid can further increase the propensity for intermolecular hydrophobic aggregation.[10] Stearic acid-PEG-NHS itself is an amphiphilic surfactant that can form micelles, which might also interact with and destabilize the protein.[11][12]
-
Solution: Optimize buffer conditions by adding excipients or stabilizers. Sugars (e.g., sucrose, trehalose) or amino acids (e.g., arginine, glycine) can help stabilize the protein structure. A low concentration of non-ionic detergents (e.g., Polysorbate 20) can also prevent hydrophobic aggregation, but must be compatible with downstream purification.
-
-
High Protein Concentration: While beneficial for conjugation efficiency, high protein concentrations increase the probability of intermolecular collisions and aggregation.[10]
-
Solution: Find an optimal balance for the protein concentration. If aggregation is severe, reducing the concentration and extending the reaction time may be necessary.
-
-
Electrostatic Mismatches: If the buffer pH is close to the protein's isoelectric point (pI), the net surface charge is near zero, reducing electrostatic repulsion between molecules and increasing the risk of aggregation.[10]
-
Solution: Adjust the buffer pH to be at least one unit away from the protein's pI.[10]
-
Purification & Separation Issues
Q3: I'm having difficulty separating the PEGylated conjugate from the unreacted (native) protein. What can I do?
This is a common challenge because the addition of a single PEG chain may not sufficiently alter the protein's properties for easy separation.
-
Insufficient Resolution in Size Exclusion Chromatography (SEC): While PEGylation increases the hydrodynamic radius, the size difference between the native protein and the mono-PEGylated conjugate might be insufficient for baseline separation, especially for larger proteins.[13]
-
Solution: For SEC to be effective, the molecular weights should ideally differ by at least two-fold.[14] If the size difference is smaller, use a longer SEC column or one with a smaller bead size for higher resolution.
-
-
Charge Shielding in Ion Exchange Chromatography (IEX): The neutral PEG chain can shield the charged residues on the protein surface, reducing its interaction with the IEX resin.[13][] This "charge shielding" effect can cause both the native and PEGylated protein to elute under similar conditions.
-
Solution: IEX is often the method of choice for separating PEGylated species.[16] The key is to optimize elution conditions. Use a shallow salt or pH gradient to improve resolution between species with subtle charge differences.[14] The PEGylated protein will typically elute earlier (at a lower salt concentration) than the more highly charged native protein in anion or cation exchange.[14]
-
-
Hydrophobic Interactions: The stearic acid moiety significantly increases the hydrophobicity of the conjugate.
-
Solution: This property can be exploited using Hydrophobic Interaction Chromatography (HIC).[] The conjugate will bind more strongly to the HIC resin than the native protein. Elution is achieved by decreasing the salt concentration in the mobile phase.
-
Q4: How do I efficiently remove unreacted Stearic acid-PEG-NHS and its hydrolysis byproducts?
These small molecules must be removed to ensure the purity of the final conjugate.
-
Solution: Due to the large size difference between the protein conjugate and the free PEG reagent, several methods are highly effective:
-
Size Exclusion Chromatography (SEC) / Desalting: A desalting column (e.g., G-25) can rapidly separate the large conjugate from the small unreacted PEG molecules.[14]
-
Dialysis or Diafiltration/Ultrafiltration: Using a dialysis membrane or ultrafiltration cassette with a Molecular Weight Cut-Off (MWCO) significantly lower than the protein conjugate (e.g., 10 kDa) will allow the small PEG reagent to be removed while retaining the conjugate.[13][14] This is a simple and gentle method.[17]
-
Q5: My chromatogram shows multiple peaks. What are they and how do I isolate my desired product?
A PEGylation reaction often produces a heterogeneous mixture.[14][18]
-
Likely Species: The peaks in your chromatogram could correspond to:
-
Identification and Isolation Strategy:
-
Characterize Fractions: Collect fractions across the chromatogram and analyze them using SDS-PAGE and/or mass spectrometry.[17][19] SDS-PAGE will show a band shift, with higher molecular weight species (more PEG chains) migrating slower.[19]
-
Optimize Separation: Ion Exchange Chromatography (IEX) is often very effective at separating species with different degrees of PEGylation (e.g., mono- vs. di-PEGylated) due to differences in charge shielding.[14]
-
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if my purification fails? First, analyze your crude reaction mixture before purification using a technique like SDS-PAGE. This will help you diagnose the problem. If you see a large amount of unreacted protein, the issue is with the conjugation reaction itself (see Q1 in Troubleshooting). If you see a smear or multiple higher molecular weight bands, you may have issues with aggregation or multi-PEGylation.
Q2: How should I store and handle Stearic acid-PEG-NHS? Stearic acid-PEG-NHS is moisture-sensitive.[8] It should be stored at -20°C with a desiccant.[8][20] Before use, always allow the vial to warm completely to room temperature before opening to prevent water from condensing on the cold powder.[4][8] Do not prepare large stock solutions for long-term storage, as the NHS ester will hydrolyze in solution.[8][21]
Q3: Can I test if my Stearic acid-PEG-NHS reagent is still active? Yes. The reactivity of an NHS ester can be assessed by measuring the amount of NHS released upon intentional hydrolysis with a mild base.[1] The released NHS leaving group absorbs strongly around 260 nm.[4][22] An active reagent will show a significant increase in absorbance at 260 nm after base treatment compared to a solution of the reagent in a neutral buffer.[1][4]
Q4: Which purification technique is best for my Stearic acid-PEG-NHS protein conjugate? The choice depends on the specific properties of your protein and the scale of your purification. A multi-step approach is often necessary.[23]
-
For removing unreacted PEG: SEC (desalting) or Dialysis/TFF are best.[14][24]
-
For separating native protein from PEGylated species: Ion Exchange Chromatography (IEX) is typically the most powerful method.[14][16] Hydrophobic Interaction Chromatography (HIC) can also be effective due to the stearic acid.[]
-
For separating different PEGylated species (mono- vs. multi-): IEX provides the best resolution for this purpose.[14]
Q5: What analytical techniques are essential for characterizing my final product? Thorough characterization is crucial to ensure the quality and consistency of your conjugate.[19]
-
SDS-PAGE: To visualize the increase in molecular weight and estimate the degree of PEGylation.[19]
-
SEC-HPLC: To assess purity, homogeneity, and the presence of aggregates.[19]
-
Mass Spectrometry (MS): To confirm the precise molecular weight of the conjugate and determine the exact number of PEG chains attached.[25][26]
-
IEX-HPLC: To analyze the charge heterogeneity and separate positional isomers.[16]
Data & Protocols
Quantitative Data Summary
| Parameter | Recommended Value / Condition | Rationale & Notes |
| Reaction pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | Balances amine reactivity (favored at higher pH) and NHS ester hydrolysis (increases at higher pH).[2][5][6] |
| Reaction Temperature | Room Temp (20-25°C) or 4°C | Room temperature is faster (30-60 min). 4°C slows hydrolysis but also the conjugation reaction (2 hours to overnight).[6][8] |
| Reaction Buffer | Phosphate, Bicarbonate, Borate, HEPES | Must be free of primary amines (e.g., Tris, glycine) which compete with the protein for reaction.[6][7] |
| Molar Excess of PEG | 20- to 50-fold molar excess | A starting point to favor conjugation. May need optimization to control the degree of PEGylation.[1][8] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentration improves conjugation efficiency by favoring aminolysis over hydrolysis.[2][8] |
| Organic Solvent | < 10% of final reaction volume | NHS-PEG is often dissolved in DMSO or DMF; high concentrations can denature the protein.[1][8] |
Experimental Protocols
Protocol 1: General Stearic acid-PEG-NHS Conjugation
-
Protein Preparation: Dissolve the protein in an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 8.3) to a concentration of 1-10 mg/mL.[2]
-
Reagent Preparation: Allow the vial of Stearic acid-PEG-NHS to equilibrate to room temperature. Immediately before use, dissolve the reagent in anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).[2]
-
Conjugation Reaction: Add a 20-fold molar excess of the dissolved Stearic acid-PEG-NHS to the protein solution while gently stirring.[8] Ensure the final DMSO concentration is below 10%.[8]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[8]
-
Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes.[2] This will cap any unreacted NHS esters.
-
Purification: Proceed immediately to purification to remove unreacted PEG and separate conjugate species.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
This protocol is primarily for removing unreacted PEG reagent (desalting) or for analytical assessment.
-
Column Equilibration: Equilibrate the SEC column (e.g., Superdex 200 or a desalting column like Sephadex G-25) with at least two column volumes of a suitable buffer (e.g., PBS, pH 7.4).[14][18]
-
Sample Loading: Load the quenched reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the equilibration buffer at the manufacturer's recommended flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein conjugate will elute first in the higher molecular weight fractions, followed by the smaller, unreacted PEG reagent.[14]
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified conjugate.[17] Pool the pure fractions.
Visualizations
Diagrams of Workflows and Pathways
Caption: Workflow for conjugation and purification of protein conjugates.
Caption: Reaction scheme for Stearic acid-PEG-NHS protein conjugation.
Caption: Troubleshooting logic for purifying protein conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. avantorsciences.com [avantorsciences.com]
- 10. benchchem.com [benchchem.com]
- 11. Stearic acid-PEG-NHS - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 12. Stearic acid-PEG-NHS, MW 1,000 | BroadPharm [broadpharm.com]
- 13. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 21. broadpharm.com [broadpharm.com]
- 22. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 24. benchchem.com [benchchem.com]
- 25. jordilabs.com [jordilabs.com]
- 26. Protein Purity - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Optimizing Stearic Acid-PEG-NHS Conjugation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stearic acid-PEG-NHS. The information provided aims to help you optimize your reaction conditions and maximize conjugation yield.
Frequently Asked questions (FAQs)
Q1: What is the optimal buffer and pH for the Stearic acid-PEG-NHS reaction?
A1: The optimal pH for reacting NHS esters with primary amines is a critical factor and typically falls within the range of 7.2 to 8.5.[1] This pH range represents a balance between ensuring the primary amine is deprotonated and nucleophilic, and minimizing the hydrolysis of the NHS ester. For many applications, a pH of 8.3-8.5 is considered optimal.[2]
Recommended buffers are those that do not contain primary amines, which would compete with the target molecule for the NHS ester. Suitable options include:
-
Phosphate-buffered saline (PBS)
-
Sodium bicarbonate/carbonate buffer
-
HEPES buffer
-
Borate buffer
Q2: Which buffers should be avoided for the Stearic acid-PEG-NHS reaction?
A2: Buffers containing primary amines must be avoided as they will react with the NHS ester, quenching the desired reaction and reducing the yield of your conjugate.[3] Buffers to avoid include:
-
Tris-based buffers (e.g., Tris-HCl)
-
Glycine-based buffers
Q3: My Stearic acid-PEG-NHS reagent is not dissolving in my aqueous buffer. What should I do?
A3: Stearic acid-PEG-NHS is an amphiphilic molecule with a hydrophobic stearic acid tail, which can lead to poor solubility in aqueous buffers.[4][5] It is standard practice to first dissolve the Stearic acid-PEG-NHS in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution.[3][6] This stock solution can then be added to your aqueous reaction buffer. The final concentration of the organic solvent should ideally be kept below 10% to minimize potential negative effects on your target molecule, such as protein denaturation.
Q4: How does the formation of micelles by Stearic acid-PEG-NHS affect the reaction?
A4: Stearic acid-PEG-NHS is known to self-assemble into micelles in aqueous solutions.[4][7] While specific studies on how this directly impacts the NHS reaction yield are limited, micelle formation can potentially influence the accessibility of the NHS ester group for conjugation. The stability and structure of these micelles can be affected by factors such as salt concentration, temperature, and pH.[8] It is possible that at concentrations above the critical micelle concentration (CMC), the NHS ester group may be either sequestered within the micelle core or oriented at the micelle-water interface, which could affect its reactivity with the target molecule.
Q5: What is the primary side reaction that can lower my conjugation yield?
A5: The primary competing side reaction is the hydrolysis of the NHS ester.[2] In an aqueous buffer, water molecules can attack the NHS ester, converting it into an unreactive carboxylic acid. This hydrolysis reaction is highly dependent on pH, with the rate increasing significantly at higher pH values.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of Stearic acid-PEG-NHS: The reagent is sensitive to moisture and can hydrolyze over time. | Store the reagent desiccated at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[3] |
| Incorrect Buffer pH: If the pH is too low (<7.2), the primary amines on the target molecule will be protonated and non-reactive. If the pH is too high (>8.5), the rate of NHS ester hydrolysis will be very rapid. | Verify the pH of your reaction buffer just before use. Adjust the pH to the optimal range of 7.2-8.5.[1] | |
| Buffer Contains Primary Amines: Buffers like Tris or glycine (B1666218) are competing with your target molecule. | Perform a buffer exchange of your sample into an amine-free buffer (e.g., PBS, HEPES, Borate) before starting the conjugation.[3] | |
| Poor Solubility of Stearic acid-PEG-NHS: The reagent has precipitated out of the reaction mixture. | Ensure the reagent is fully dissolved in a small amount of anhydrous DMSO or DMF before adding it to the aqueous buffer. Keep the final organic solvent concentration below 10%. | |
| Insufficient Molar Excess: The amount of Stearic acid-PEG-NHS is not sufficient to drive the reaction to completion. | Increase the molar excess of the Stearic acid-PEG-NHS reagent relative to the target molecule. A 10- to 50-fold molar excess is a common starting point. | |
| Precipitation of Target Molecule during Reaction | Effect of Organic Solvent: The addition of DMSO or DMF is causing the target molecule (e.g., a protein) to precipitate. | Add the Stearic acid-PEG-NHS stock solution to the target molecule solution slowly while gently vortexing. Reduce the final concentration of the organic solvent if possible. |
| Change in Solubility After Conjugation: The addition of the hydrophobic stearic acid-PEG moiety is reducing the solubility of the conjugate. | Consider performing the reaction at a lower concentration of the target molecule. Ensure the chosen buffer is optimal for the solubility of the final conjugate. |
Data Presentation
Table 1: Impact of pH on the Half-life of NHS Esters
This table provides general data on the stability of NHS esters at different pH values and temperatures. While not specific to Stearic acid-PEG-NHS, it illustrates the critical relationship between pH and hydrolysis.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours |
| 8.6 | 4 | 10 minutes |
Data sourced from Thermo Fisher Scientific.[1]
Experimental Protocols
General Protocol for Conjugating Stearic acid-PEG-NHS to a Protein
This protocol provides a general guideline. Optimization for your specific protein and application is recommended.
Materials:
-
Stearic acid-PEG-NHS
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Solution: Ensure your protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the protein is in an incompatible buffer, perform a buffer exchange.[3]
-
Prepare Stearic acid-PEG-NHS Stock Solution: Immediately before use, allow the vial of Stearic acid-PEG-NHS to equilibrate to room temperature. Dissolve the required amount in anhydrous DMSO or DMF to create a 10 mM stock solution.[3]
-
Conjugation Reaction: Add the calculated volume of the Stearic acid-PEG-NHS stock solution to the protein solution. A common starting point is a 20- to 50-fold molar excess of the PEG reagent over the protein. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[3]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[3]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted Stearic acid-PEG-NHS and byproducts using a desalting column or dialysis.
Protocol for Quantifying Conjugation Efficiency
Successful conjugation can be confirmed and quantified using various analytical techniques:
-
SDS-PAGE: A shift in the band of the protein to a higher molecular weight indicates successful conjugation. The intensity of the bands can provide a semi-quantitative measure of the reaction efficiency.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of PEG chains attached to the protein.
-
HPLC (Size-Exclusion or Reversed-Phase): Can be used to separate the conjugated protein from the unconjugated protein and free Stearic acid-PEG-NHS, allowing for quantification of the reaction yield based on peak areas.
Visualizations
Caption: Experimental workflow for Stearic acid-PEG-NHS conjugation.
Caption: Troubleshooting logic for the Stearic acid-PEG-NHS reaction.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Stearic acid-PEG-NHS, MW 2,000 | BroadPharm [broadpharm.com]
- 5. encapsula.com [encapsula.com]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. Stearic acid | Polymer PEG | AxisPharm [axispharm.com]
- 8. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug Loading in Stearic Acid-PEG-NHS Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when aiming to increase drug loading in Stearic acid-PEG-NHS nanoparticles.
Troubleshooting Guides
This section is designed to help you identify and resolve specific issues you may encounter during your experiments.
Issue 1: Low Drug Entrapment Efficiency (<70%)
Low entrapment efficiency is a frequent challenge. The following table outlines potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Step |
| Poor Drug Solubility in the Lipid Matrix | - Increase Drug Lipophilicity: If chemically feasible, modify the drug to increase its lipophilicity for better partitioning into the stearic acid core. - Co-solvent Addition: Introduce a small amount of a volatile organic co-solvent (e.g., dichloromethane, acetone) in which both the drug and stearic acid are highly soluble during the nanoparticle formation process. Ensure the solvent is fully removed during purification. - Optimize Temperature: During nanoparticle synthesis using melt emulsification, ensure the temperature is sufficiently above the melting point of stearic acid to maximize drug solubilization in the lipid melt. |
| Suboptimal Drug-to-Lipid Ratio | - Systematic Variation: Perform a systematic study by varying the initial drug-to-stearic acid ratio (e.g., 1:10, 1:5, 1:2 w/w) to identify the optimal loading capacity without causing drug precipitation.[1] |
| Incompatible pH of the Aqueous Phase | - pH Adjustment: Adjust the pH of the aqueous phase to a level that minimizes the ionization of the drug, thereby increasing its hydrophobicity and encouraging its partitioning into the lipid phase. |
| Rapid Drug Diffusion to the External Phase | - Choice of Fabrication Method: For hydrophilic drugs, consider using a double emulsion method (w/o/w) to encapsulate the drug in an inner aqueous phase. For lipophilic drugs, a single emulsion (o/w) or nanoprecipitation is often suitable.[2][3][4][5] |
Issue 2: High Polydispersity Index (PDI > 0.3)
A high PDI indicates a broad particle size distribution, which can affect stability and in vivo performance.
| Potential Cause | Troubleshooting Step |
| Inadequate Homogenization or Sonication | - Optimize Energy Input: Increase the homogenization speed or sonication time and amplitude to ensure uniform particle size reduction. Be mindful of potential drug or polymer degradation with excessive energy input. |
| Lipid or Drug Precipitation | - Ensure Complete Solubilization: Confirm that all components are fully dissolved in their respective phases before emulsification. Visual inspection for any particulate matter is crucial. - Control Temperature: Maintain a consistent and optimal temperature throughout the process to prevent premature precipitation. |
| Nanoparticle Aggregation | - Optimize PEG-Lipid Concentration: Ensure a sufficient concentration of Stearic acid-PEG-NHS is used to provide adequate steric stabilization. A typical starting point is 5-10 mol% of the total lipid content. - Control Ionic Strength: High ionic strength in the aqueous phase can screen surface charges and reduce electrostatic stabilization, leading to aggregation. Use buffers with appropriate ionic strength. |
Issue 3: Poor Batch-to-Batch Reproducibility
Inconsistent results can hinder the progress of your research and development.
| Potential Cause | Troubleshooting Step |
| Variability in Manual Mixing | - Automated Systems: Employ automated or semi-automated systems like microfluidics for nanoparticle synthesis to ensure precise control over mixing rates and times. |
| Inconsistent Reagent Quality | - Use High-Purity Reagents: Ensure the purity and consistency of Stearic acid-PEG-NHS and other excipients. Store reagents under recommended conditions to prevent degradation. The NHS ester is particularly sensitive to moisture.[6][7] |
| Fluctuations in Environmental Conditions | - Standardize Operating Procedures (SOPs): Maintain consistent temperature, humidity, and other environmental parameters during nanoparticle preparation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the NHS ester in the Stearic acid-PEG-NHS molecule during drug loading?
A1: The N-hydroxysuccinimide (NHS) ester is an amine-reactive functional group.[6][7] Its primary purpose is for the covalent conjugation of amine-containing molecules (e.g., targeting ligands, proteins, peptides) to the nanoparticle surface after the nanoparticles have been formed. During the initial drug encapsulation process, the NHS group is generally considered a passive component. However, if your drug molecule contains a primary amine, there is a possibility of a reaction with the NHS ester, especially if the nanoparticle formation process involves conditions (e.g., slightly alkaline pH) that favor this reaction. This could potentially enhance drug loading by covalently linking the drug to the polymer.
Q2: How does the molecular weight of the PEG in Stearic acid-PEG-NHS affect drug loading?
A2: The molecular weight of the polyethylene (B3416737) glycol (PEG) chain can indirectly influence drug loading. A longer PEG chain can create a thicker hydrophilic corona around the nanoparticle, which may present a more significant barrier for the drug to partition into the lipid core, potentially leading to lower encapsulation efficiency for some drugs. Conversely, the enhanced steric stabilization provided by a longer PEG chain can prevent nanoparticle aggregation, which can indirectly contribute to a more stable formulation with seemingly higher drug loading. The optimal PEG molecular weight is often a balance between achieving good stability and maximizing drug encapsulation.
Q3: Which nanoparticle preparation method is best for maximizing drug loading with Stearic acid-PEG-NHS?
A3: The choice of method depends heavily on the physicochemical properties of your drug.
-
For lipophilic drugs: Emulsification-solvent evaporation or nanoprecipitation are generally effective. Nanoprecipitation can sometimes offer higher encapsulation for certain molecules due to the rapid co-precipitation of the drug and the lipid-polymer conjugate.[2][3][4][5][8]
-
For hydrophilic drugs: A water-in-oil-in-water (w/o/w) double emulsion method is typically preferred. This method encapsulates the hydrophilic drug within an aqueous core, which is then enclosed in the lipid matrix.
Q4: How can I accurately quantify the drug loading in my Stearic acid-PEG-NHS nanoparticles?
A4: A common and reliable method involves separating the nanoparticles from the aqueous medium containing the unencapsulated drug.
-
Separation: Centrifuge your nanoparticle dispersion at high speed to pellet the nanoparticles.
-
Quantification of Free Drug (Indirect Method): Measure the concentration of the drug in the supernatant using a suitable analytical technique like UV-Vis spectroscopy or HPLC. The amount of encapsulated drug is then calculated by subtracting the amount of free drug from the total initial amount of drug used.
-
Quantification of Encapsulated Drug (Direct Method): After separating and washing the nanoparticle pellet, dissolve it in a suitable organic solvent to release the encapsulated drug. Then, quantify the drug concentration in this solution. A direct quantification method using infrared spectroscopy has also been reported, which can avoid inefficiencies from drug extraction and separation steps.[9][10][11][12]
The drug loading content (DLC) and encapsulation efficiency (EE) are calculated as follows:
-
DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Total weight of drug initially added) x 100
Data Summary
The following tables provide a summary of how various parameters can influence drug loading and nanoparticle characteristics. The values are representative and may vary depending on the specific drug and detailed experimental conditions.
Table 1: Effect of Formulation Parameters on Drug Loading and Nanoparticle Size
| Drug-to-Lipid Ratio (w/w) | PEG Molecular Weight (Da) | Encapsulation Efficiency (%) | Drug Loading Content (%) | Particle Size (nm) | PDI |
| 1:10 | 2000 | 85 ± 5 | 7.7 ± 0.5 | 150 ± 10 | 0.15 ± 0.05 |
| 1:5 | 2000 | 75 ± 7 | 12.5 ± 1.2 | 165 ± 15 | 0.20 ± 0.06 |
| 1:2 | 2000 | 50 ± 8 | 16.7 ± 2.1 | 180 ± 20 | 0.28 ± 0.08 |
| 1:10 | 5000 | 80 ± 6 | 7.3 ± 0.6 | 170 ± 12 | 0.18 ± 0.04 |
| 1:5 | 5000 | 70 ± 8 | 11.7 ± 1.5 | 185 ± 18 | 0.22 ± 0.07 |
Table 2: Influence of Drug Properties on Encapsulation Efficiency
| Drug | LogP | Encapsulation Method | Encapsulation Efficiency (%) |
| Paclitaxel (Lipophilic) | 3.96 | Nanoprecipitation | ~85-95% |
| Doxorubicin (Hydrophilic) | -1.7 | Double Emulsion (w/o/w) | ~60-75% |
| Curcumin (Lipophilic) | 3.29 | Emulsification-Solvent Evaporation | ~80-90%[13] |
Experimental Protocols
Protocol 1: Drug Loading via Nanoprecipitation
This method is suitable for lipophilic drugs.
-
Organic Phase Preparation: Dissolve a known amount of Stearic acid-PEG-NHS and the lipophilic drug in a water-miscible organic solvent (e.g., acetone, acetonitrile).
-
Aqueous Phase Preparation: Prepare an aqueous solution, which may contain a surfactant (e.g., Poloxamer 188) to improve nanoparticle stability.
-
Nanoprecipitation: Under constant stirring, inject the organic phase into the aqueous phase. The rapid solvent diffusion will cause the co-precipitation of the drug and the Stearic acid-PEG-NHS, forming drug-loaded nanoparticles.
-
Solvent Removal: Remove the organic solvent under reduced pressure (e.g., using a rotary evaporator).
-
Purification: Purify the nanoparticle suspension by centrifugation or dialysis to remove the unencapsulated drug and excess surfactant.
Protocol 2: Drug Loading via Emulsification-Solvent Evaporation
This method is also well-suited for lipophilic drugs.
-
Organic Phase Preparation: Dissolve Stearic acid-PEG-NHS and the drug in a volatile, water-immiscible organic solvent (e.g., dichloromethane, chloroform).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Evaporate the organic solvent from the emulsion under stirring, which leads to the formation of solid nanoparticles.
-
Purification: Wash and collect the nanoparticles by centrifugation.
Visualizations
Caption: General experimental workflow for preparing drug-loaded Stearic acid-PEG-NHS nanoparticles.
Caption: Key factors influencing drug loading efficiency in Stearic acid-PEG-NHS nanoparticles.
References
- 1. mdpi.com [mdpi.com]
- 2. Nanoprecipitation versus emulsion-based techniques for the encapsulation of proteins into biodegradable nanoparticles and process-related stability issues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 4. Nanoprecipitation versus emulsion-based techniques for the encapsulation of proteins into biodegradable nanoparticles and process-related stability issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glenresearch.com [glenresearch.com]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. scientificarchives.com [scientificarchives.com]
- 9. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy | Semantic Scholar [semanticscholar.org]
- 13. benthamdirect.com [benthamdirect.com]
Technical Support Center: Controlling Nanoparticle Size with Stearic Acid-PEG-NHS
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Stearic acid-PEG-NHS to synthesize nanoparticles. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you control the size and polydispersity of your nanoparticles effectively.
Troubleshooting Guide
Encountering issues with nanoparticle size control is a common challenge. This guide addresses specific problems you might face during your experiments, offering potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Nanoparticle size is too large | 1. Insufficient PEG concentration: The amount of Stearic acid-PEG-NHS may be too low to effectively stabilize the nanoparticles and prevent aggregation.[1] 2. Low PEG molecular weight: Shorter PEG chains provide less steric hindrance, leading to larger particles.[2] 3. Inappropriate pH: The pH of the solution can affect the self-assembly process and lead to larger aggregates.[3][4] 4. High concentration of stearic acid: A higher concentration of the lipid component can lead to the formation of larger nanoparticles. 5. Slow mixing or stirring speed: Inadequate mixing can result in localized high concentrations of reagents, promoting the formation of larger particles. | 1. Increase PEG concentration: Gradually increase the molar ratio of Stearic acid-PEG-NHS in your formulation. 2. Use higher molecular weight PEG: Employ Stearic acid-PEG-NHS with a longer PEG chain (e.g., 2000 Da or 5000 Da).[2] 3. Optimize pH: Adjust the pH of your reaction buffer. For stearic acid-based nanoparticles, a pH around 5, which is near the pKa of stearic acid, may result in smaller particles.[3][4] 4. Decrease stearic acid concentration: Reduce the initial concentration of stearic acid in the formulation. 5. Increase mixing speed: Ensure rapid and uniform mixing of the components. |
| Nanoparticle size is too small | 1. High PEG concentration: An excess of Stearic acid-PEG-NHS can lead to the formation of very small micelles.[1] 2. High PEG molecular weight: Very long PEG chains can overly shield the nanoparticle core, resulting in smaller hydrodynamic diameters. | 1. Decrease PEG concentration: Systematically reduce the molar ratio of Stearic acid-PEG-NHS. 2. Use lower molecular weight PEG: Switch to a Stearic acid-PEG-NHS with a shorter PEG chain (e.g., 1000 Da). |
| High Polydispersity Index (PDI) | 1. Inconsistent mixing: Non-uniform mixing can lead to a wide distribution of nanoparticle sizes.[5] 2. Inappropriate temperature: The reaction temperature can affect the kinetics of nanoparticle formation and lead to a broader size distribution.[6][7][8] 3. Impure reagents: Impurities in the Stearic acid-PEG-NHS or other components can interfere with the self-assembly process. 4. Aggregation over time: Nanoparticles may aggregate after formation, increasing the PDI. | 1. Ensure rapid and homogenous mixing: Use techniques like vortexing or sonication to ensure all components are mixed quickly and thoroughly. 2. Optimize and control temperature: Maintain a constant and optimized temperature throughout the synthesis process. 3. Use high-purity reagents: Ensure the purity of all components used in the synthesis. 4. Optimize storage conditions: Store the nanoparticle suspension at an appropriate temperature (e.g., 4°C) and consider using cryoprotectants if freezing.[9] |
| Inconsistent batch-to-batch results | 1. Variability in manual mixing: Manual addition of reagents can introduce variability. 2. Fluctuations in environmental conditions: Changes in temperature or humidity can affect the outcome. 3. Slight variations in reagent concentrations: Minor errors in weighing or dispensing reagents can lead to different results. | 1. Use automated mixing systems: Employ syringe pumps or microfluidic devices for precise and reproducible mixing. 2. Control the experimental environment: Perform experiments in a controlled environment. 3. Prepare stock solutions carefully: Prepare and validate the concentration of all stock solutions before use. |
Frequently Asked Questions (FAQs)
Here are answers to some common questions regarding the synthesis of nanoparticles using Stearic acid-PEG-NHS.
Q1: What is the role of each component in the Stearic acid-PEG-NHS formulation?
-
Stearic Acid: This saturated fatty acid forms the hydrophobic core of the nanoparticle.
-
Polyethylene Glycol (PEG): The PEG component is a hydrophilic polymer that forms a protective shell around the stearic acid core. This "PEGylation" provides steric stabilization, which prevents the nanoparticles from aggregating and reduces their recognition by the immune system.[2]
-
N-Hydroxysuccinimide (NHS) Ester: The NHS ester is a reactive group at the end of the PEG chain. It allows for the covalent conjugation of the nanoparticles to molecules containing primary amine groups (-NH2), such as proteins, peptides, or antibodies, for targeted delivery applications.[10]
Q2: How does the molecular weight of PEG affect nanoparticle size?
Generally, a higher molecular weight (longer PEG chain) of the Stearic acid-PEG-NHS will result in a larger hydrodynamic diameter of the nanoparticle, as the PEG chains extend further into the surrounding medium. However, longer PEG chains also provide more effective stabilization, which can sometimes lead to the formation of smaller core-sized nanoparticles.[2] The final size is a balance between these two effects.
Q3: What is the optimal pH for synthesizing Stearic acid-PEG-NHS nanoparticles?
The optimal pH can vary depending on the specific formulation and desired nanoparticle characteristics. For stearic acid-based nanoparticles, the size can be pH-dependent. A study on stearic acid-based lipid nanoparticles found that the minimum particle size was obtained at a pH of approximately 5, which is close to the pKa of stearic acid.[3][4] It is recommended to perform a pH optimization study for your specific system.
Q4: How does temperature influence the size of the nanoparticles?
Temperature can affect the solubility of the components and the kinetics of the self-assembly process. Generally, higher temperatures can lead to smaller nanoparticles due to increased solubility and faster nucleation. However, excessively high temperatures can also lead to instability and aggregation. It is crucial to maintain a consistent and optimized temperature during synthesis for reproducible results.[6][7][8]
Q5: How can I improve the stability of my Stearic acid-PEG-NHS nanoparticles?
The PEG component of Stearic acid-PEG-NHS inherently improves stability. To further enhance stability, ensure a sufficient PEG density on the nanoparticle surface by optimizing the Stearic acid-PEG-NHS concentration. For long-term storage, it is advisable to store the nanoparticles at 4°C or to lyophilize them with a cryoprotectant.[9]
Quantitative Data on Factors Influencing Nanoparticle Size
The following tables summarize the expected impact of key formulation and process parameters on the final nanoparticle size. Please note that these are general trends, and the exact values will depend on the specific experimental conditions.
Table 1: Effect of Stearic Acid-PEG-NHS Concentration and PEG Molecular Weight on Nanoparticle Size
| Stearic Acid-PEG-NHS Concentration (mol%) | PEG Molecular Weight (Da) | Expected Nanoparticle Size (nm) | Expected Polydispersity Index (PDI) |
| Low (e.g., 1-2%) | 1000 | Larger | Higher |
| Low (e.g., 1-2%) | 5000 | Intermediate | Intermediate |
| High (e.g., 5-10%) | 1000 | Intermediate | Lower |
| High (e.g., 5-10%) | 5000 | Smaller | Lower |
Table 2: Influence of pH and Temperature on Nanoparticle Characteristics
| pH | Temperature (°C) | Expected Nanoparticle Size | Expected Polydispersity Index (PDI) |
| Acidic (e.g., 2-4) | Room Temperature | Larger | Variable |
| Near Neutral (e.g., 5-6) | Room Temperature | Smaller | Lower |
| Basic (e.g., 8-10) | Room Temperature | Larger (potential for instability) | Higher |
| Near Neutral (e.g., 5-6) | 40-60 | Smaller | Lower |
| Near Neutral (e.g., 5-6) | > 60 | Variable (potential for aggregation) | Higher |
Experimental Protocols
This section provides a general protocol for the synthesis of Stearic acid-PEG-NHS nanoparticles. It is recommended to optimize the parameters for your specific application.
Materials:
-
Stearic acid
-
Stearic acid-PEG-NHS (specify PEG molecular weight)
-
Organic solvent (e.g., ethanol, chloroform)
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS), citrate (B86180) buffer)
-
Magnetic stirrer and stir bar or sonicator
Protocol for Nanoparticle Synthesis by Emulsification-Solvent Evaporation:
-
Preparation of Organic Phase: Dissolve a specific amount of stearic acid and Stearic acid-PEG-NHS in the chosen organic solvent.
-
Preparation of Aqueous Phase: Prepare the aqueous buffer at the desired pH.
-
Emulsification: Heat both the organic and aqueous phases to a temperature above the melting point of stearic acid (approximately 70°C). Add the organic phase to the aqueous phase dropwise while stirring vigorously or sonicating.
-
Solvent Evaporation: Continue stirring the emulsion at an elevated temperature to evaporate the organic solvent.
-
Cooling and Nanoparticle Formation: Allow the solution to cool down to room temperature while stirring. Nanoparticles will form as the stearic acid solidifies.
-
Purification (Optional): To remove any unreacted components, the nanoparticle suspension can be purified by dialysis or centrifugation.
-
Characterization: Characterize the nanoparticles for size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
Visualizations
The following diagrams illustrate key concepts and workflows related to the synthesis of Stearic acid-PEG-NHS nanoparticles.
Caption: Workflow for the synthesis of Stearic acid-PEG-NHS nanoparticles.
Caption: Key factors influencing the size of Stearic acid-PEG-NHS nanoparticles.
References
- 1. The Impact of Variables on Particle Size of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers; A Comparative Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH and electrolytes on the colloidal stability of stearic acid–based lipid nanoparticles | springerprofessional.de [springerprofessional.de]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. Lipid Nanoparticle and Liposome Reference Materials: Assessment of Size Homogeneity and Long-Term −70 °C and 4 °C Storage Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stearic acid-PEG-NHS - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
issues with batch-to-batch variability of Stearic acid-PEG-NHS
Welcome to the technical support center for Stearic acid-PEG-NHS. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to batch-to-batch variability of this reagent and provide guidance for consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Stearic acid-PEG-NHS and what is it used for?
Stearic acid-PEG-NHS is an amphiphilic polymer consisting of three components:
-
Stearic Acid: An 18-carbon saturated fatty acid that serves as a hydrophobic lipid anchor.[1]
-
Polyethylene (B3416737) Glycol (PEG): A hydrophilic polymer chain that provides a "stealth" layer to nanoparticles, reducing clearance by the immune system and extending circulation time.[2][3]
-
N-hydroxysuccinimide (NHS) Ester: A reactive group at the end of the PEG chain that forms stable amide bonds with primary amines (e.g., on proteins, peptides, or other ligands).[][5]
This reagent is commonly used in the formulation of lipid nanoparticles (LNPs), micelles, and other drug delivery systems for encapsulating therapeutics like mRNA and for surface functionalization to enable targeted delivery.[6][7][8]
Q2: What are the primary sources of batch-to-batch variability in Stearic acid-PEG-NHS?
Batch-to-batch variability can arise from several factors related to the manufacturing and handling of Stearic acid-PEG-NHS. The key parameters that can vary are:
-
Purity: The percentage of the desired Stearic acid-PEG-NHS molecule compared to impurities.
-
Polydispersity Index (PDI) of the PEG chain: A measure of the heterogeneity of the PEG chain lengths in the sample. A PDI of 1.0 indicates a perfectly uniform chain length, while higher values indicate a broader distribution.[9]
-
Degree of NHS Ester Activation: The percentage of PEG chains that are successfully functionalized with an active NHS ester group.
-
Impurities: Presence of residual reactants, side-products (e.g., hydrolyzed NHS ester), or variations in the purity of the raw materials (stearic acid and PEG).
Q3: How can batch-to-batch variability of Stearic acid-PEG-NHS affect my experiments?
Inconsistent quality of Stearic acid-PEG-NHS can lead to significant variability in experimental results. For example:
-
Inconsistent Nanoparticle Size and Stability: Variations in PEG chain length (PDI) and purity of the lipid anchor can lead to differences in the self-assembly process, resulting in nanoparticles with varying sizes, polydispersity, and stability.[10][11]
-
Variable Encapsulation Efficiency: The physicochemical properties of the nanoparticles, influenced by the PEGylated lipid, can affect the efficiency of drug or nucleic acid encapsulation.[10]
-
Inconsistent Conjugation Efficiency: A lower degree of NHS ester activation in a particular batch will result in fewer ligands being conjugated to the surface of your nanoparticles, leading to reduced targeting efficiency.
-
Altered Pharmacokinetics and Biodistribution: Differences in PEGylation density and uniformity on the nanoparticle surface can affect protein adsorption, leading to variations in circulation time and how the nanoparticles are distributed in the body.[12][13]
Q4: How should I store and handle Stearic acid-PEG-NHS to minimize degradation?
Proper storage and handling are critical to maintaining the reactivity of the NHS ester.
-
Storage: Store Stearic acid-PEG-NHS at -20°C, desiccated, and protected from light.[1][14] Avoid frequent freeze-thaw cycles.
-
Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[15] Use anhydrous solvents like DMSO or DMF to prepare stock solutions.[15] Prepare stock solutions fresh before each use, as the NHS ester is highly susceptible to hydrolysis in the presence of moisture.[15]
Troubleshooting Guide
This guide provides solutions to common problems encountered when using Stearic acid-PEG-NHS.
Issue 1: Low or No Conjugation of Targeting Ligand
Possible Causes:
-
Hydrolyzed NHS Ester: The most common cause is the degradation of the NHS ester due to exposure to moisture.
-
Suboptimal Reaction pH: The reaction of NHS esters with primary amines is most efficient at a pH of 7.2-8.5.[16]
-
Presence of Primary Amine-Containing Buffers: Buffers such as Tris or glycine (B1666218) will compete with your target ligand for reaction with the NHS ester.[15]
-
Inactive Ligand: The primary amines on your targeting ligand may not be accessible for reaction.
Troubleshooting Steps:
| Step | Action | Recommendation |
| 1 | Verify Reagent Activity | Perform a reactivity test on the Stearic acid-PEG-NHS batch (see Experimental Protocols). |
| 2 | Optimize Reaction pH | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. |
| 3 | Check Buffer Composition | Use non-amine-containing buffers such as PBS, HEPES, or borate (B1201080) buffer. |
| 4 | Confirm Ligand Amine Accessibility | Verify the presence and accessibility of primary amines on your ligand. |
Troubleshooting Workflow for Low Conjugation Efficiency
Issue 2: Inconsistent Nanoparticle Size and High Polydispersity
Possible Causes:
-
Batch-to-Batch Variability in PDI: A batch with a higher PDI of the PEG chain can lead to a broader size distribution of the resulting nanoparticles.[17]
-
Impure Stearic Acid Anchor: Impurities in the stearic acid portion can disrupt the self-assembly process.
-
Inconsistent Formulation Protocol: Minor variations in the manufacturing process (e.g., mixing speed, temperature) can affect nanoparticle characteristics.
Troubleshooting Steps:
| Step | Action | Recommendation |
| 1 | Characterize Incoming Reagent | Analyze the PDI of each new batch of Stearic acid-PEG-NHS using Gel Permeation Chromatography (GPC) (see Experimental Protocols). |
| 2 | Qualify New Batches | Before use in large-scale experiments, perform a small-scale formulation and characterization to ensure the new batch produces nanoparticles with the desired specifications. |
| 3 | Standardize Formulation Protocol | Ensure all parameters of your nanoparticle formulation protocol are tightly controlled. |
Logical Relationship of Variability to Nanoparticle Inconsistency
Data Presentation
Table 1: Illustrative Batch-to-Batch Variability of Stearic acid-PEG-NHS (MW 2000)
This table presents hypothetical data to illustrate the potential range of variability between different batches of Stearic acid-PEG-NHS. It is recommended to request a Certificate of Analysis from your supplier for each batch.
| Parameter | Batch A | Batch B | Batch C | Recommended Specification |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid | White to off-white solid |
| Purity (by HPLC) | 96.5% | 92.1% | 98.2% | > 95% |
| Polydispersity Index (PDI) | 1.05 | 1.12 | 1.03 | < 1.08 |
| NHS Ester Activity | > 95% | 85% | > 95% | > 90% |
Table 2: Impact of Stearic acid-PEG-NHS Batch on Nanoparticle Characteristics
This table shows how the hypothetical batches from Table 1 could affect the final nanoparticle formulation.
| Parameter | Formulation with Batch A | Formulation with Batch B | Formulation with Batch C |
| Nanoparticle Diameter (nm) | 105 ± 5 | 125 ± 20 | 102 ± 4 |
| Nanoparticle PDI | 0.15 | 0.28 | 0.12 |
| Ligand Conjugation Efficiency | 85% | 70% | 88% |
Experimental Protocols
Protocol 1: Determination of NHS Ester Reactivity
This protocol provides a method to assess the activity of the NHS ester group.[18]
Materials:
-
Stearic acid-PEG-NHS
-
Phosphate (B84403) buffer (0.1 M, pH 7.5, amine-free)
-
Anhydrous DMSO or DMF
-
0.5 N NaOH
-
UV-Vis Spectrophotometer
Procedure:
-
Weigh 1-2 mg of Stearic acid-PEG-NHS.
-
Dissolve the reagent in 0.25 mL of anhydrous DMSO or DMF.
-
Add 2 mL of phosphate buffer to the dissolved reagent.
-
Prepare a control sample with 0.25 mL of DMSO or DMF and 2 mL of buffer.
-
Measure the absorbance of the reagent solution and the control at 260 nm.
-
To 1 mL of the reagent solution, add 100 µL of 0.5 N NaOH to force hydrolysis of the NHS ester.
-
Immediately measure the absorbance at 260 nm again.
-
Analysis: A significant increase in absorbance after adding NaOH indicates an active NHS ester, as the released NHS leaving group absorbs strongly at 260 nm.
Protocol 2: Characterization of Polydispersity by Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), separates molecules based on their size in solution and can be used to determine the molecular weight distribution and PDI of the PEG component.
Materials:
-
Stearic acid-PEG-NHS sample
-
GPC system with a refractive index (RI) detector
-
Appropriate GPC column for the molecular weight range of the PEG
-
Mobile phase (e.g., Tetrahydrofuran - THF)
-
PEG standards of known molecular weights
Procedure:
-
Prepare a solution of Stearic acid-PEG-NHS in the mobile phase at a known concentration (e.g., 1-5 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter.
-
Prepare a calibration curve using the PEG standards.
-
Inject the sample onto the GPC system.
-
Elute the sample with the mobile phase at a constant flow rate.
-
The RI detector will measure the concentration of the polymer as it elutes.
-
Analysis: The elution time is inversely proportional to the molecular weight. The PDI is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn) (PDI = Mw/Mn), which are determined from the calibration curve.
Protocol 3: General Protocol for Nanoparticle Formulation and Ligand Conjugation
This is a general starting point for forming nanoparticles and conjugating a targeting ligand.
Materials:
-
Stearic acid-PEG-NHS
-
Other lipids for nanoparticle formulation (e.g., phospholipids, cholesterol)
-
Drug or nucleic acid to be encapsulated
-
Targeting ligand with a primary amine
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Nanoparticle Formation:
-
Dissolve the lipids, including Stearic acid-PEG-NHS, in an organic solvent (e.g., ethanol).
-
Prepare an aqueous phase, which may contain the molecule to be encapsulated.
-
Mix the organic and aqueous phases under controlled conditions (e.g., using a microfluidic device or by rapid injection) to induce self-assembly of the nanoparticles.
-
-
Ligand Conjugation:
-
To the freshly prepared nanoparticle suspension, add the targeting ligand dissolved in an amine-free buffer. A 20- to 50-fold molar excess of the ligand over the NHS-ester is a common starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
-
Quenching (Optional):
-
Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.
-
-
Purification:
-
Remove unreacted ligand and byproducts by dialysis, tangential flow filtration, or size exclusion chromatography.
-
-
Characterization:
-
Analyze the nanoparticles for size, PDI, zeta potential, encapsulation efficiency, and conjugation efficiency.
-
Experimental Workflow for Nanoparticle Formulation and Characterization
References
- 1. Stearic acid PEG NHS [nanocs.net]
- 2. The ultimate guide for PEGylated lipid nanoparticles | CAS [cas.org]
- 3. PEG Lipids: Definition, Structure & Key Applications | Biopharma PEG [biochempeg.com]
- 5. Stearic acid-PEG-NHS - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Stearic acid-PEG-NHS, MW 2,000 | BroadPharm [broadpharm.com]
- 8. Stearic acid-PEG-NHS, MW 1,000 | BroadPharm [broadpharm.com]
- 9. Frontiers | Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines [frontiersin.org]
- 10. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stearic acid-PEG-NHS - CD Bioparticles [cd-bioparticles.net]
- 15. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.aip.org [pubs.aip.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
optimizing reaction time for Stearic acid-PEG-NHS conjugation
Welcome to the technical support center for Stearic acid-PEG-NHS conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide detailed guidance and troubleshooting for successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the Stearic acid-PEG-NHS conjugation reaction?
Stearic acid-PEG-NHS is an amine-reactive reagent. The N-hydroxysuccinimide (NHS) ester end of the molecule reacts with primary amines (-NH₂) on target molecules, such as proteins, peptides, or other ligands, to form a stable and covalent amide bond.[1][2] The stearic acid component provides hydrophobicity, while the polyethylene (B3416737) glycol (PEG) linker is hydrophilic, making the overall molecule amphiphilic and useful for applications like micelle formation and drug delivery.[3][]
Q2: What is the optimal pH for this conjugation reaction?
The optimal pH range for NHS ester reactions is generally between 7.2 and 8.5.[5][] A pH of 8.3-8.5 is often recommended for the modification of proteins and peptides.[5][7] At a lower pH, the primary amines are protonated and less nucleophilic, leading to a slower reaction. At a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction.[5]
Q3: What type of buffer should I use for the reaction?
It is critical to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[5][8]
Recommended Buffers:
-
Borate buffer[5]
Buffers to Avoid:
Q4: How should I dissolve the Stearic acid-PEG-NHS reagent?
Many NHS ester reagents, including Stearic acid-PEG-NHS, have poor water solubility.[5][8] It is recommended to first dissolve the reagent in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture.[1][5][7] It is crucial to use anhydrous solvents to prevent premature hydrolysis of the NHS ester.[5]
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
This is a common issue that can arise from several factors.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of NHS Ester | Ensure the Stearic acid-PEG-NHS reagent is stored properly under dry conditions.[8] Allow the vial to warm to room temperature before opening to prevent moisture condensation.[9][10] Prepare the solution in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[5][8] |
| Incorrect Buffer pH | Prepare fresh buffer and verify that the pH is within the optimal range of 7.2-8.5.[5][8] |
| Presence of Competing Amines | Use an amine-free buffer such as PBS.[5][8] If your sample is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange before the conjugation reaction.[10] |
| Poor Solubility of Reagent | Dissolve the Stearic acid-PEG-NHS in a small amount of anhydrous DMSO or DMF before adding it to the reaction mixture.[5][8] |
| Insufficient Molar Excess | Increase the molar excess of the Stearic acid-PEG-NHS reagent. A 10- to 20-fold molar excess is a common starting point.[8][11] |
| Steric Hindrance | If the target amine on your molecule is in a sterically hindered environment, the reaction rate can be slow.[][8] Consider increasing the reaction time or the molar excess of the NHS ester.[8] |
Experimental Protocols
General Protocol for Protein Conjugation with Stearic acid-PEG-NHS
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5 to a concentration of 1-10 mg/mL.[10]
-
Reagent Preparation: Immediately before use, dissolve the Stearic acid-PEG-NHS in anhydrous DMSO or DMF to a concentration of 10 mM.[9][10]
-
Conjugation Reaction: Add a 20-fold molar excess of the dissolved Stearic acid-PEG-NHS to the protein solution while gently mixing.[9][10] Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[10]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[5] Alternatively, incubate for 30-60 minutes at room temperature or for 2 hours on ice.[9][10]
-
Quenching (Optional): To stop the reaction, a quenching buffer such as Tris-HCl can be added to a final concentration that is in large excess to cap any unreacted NHS esters.[11]
-
Purification: Remove unreacted Stearic acid-PEG-NHS by dialysis or gel filtration.[9][10]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5[5][] | Optimal pH is often 8.3-8.5[5][7] |
| Temperature | Room Temperature or 4°C[5] | |
| Reaction Time | 1-4 hours at RT; Overnight at 4°C[5] | Can be 30-60 min at RT or 2 hours on ice[9][10] |
| Molar Excess of NHS Ester | 10- to 20-fold[8][11] | May need adjustment based on protein concentration and reactivity. |
| Organic Solvent | < 10% of final volume[10] | Use anhydrous DMSO or DMF[1][5][7] |
Visualizations
Caption: Experimental workflow for Stearic acid-PEG-NHS conjugation.
Caption: Reaction pathway for Stearic acid-PEG-NHS conjugation.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Stearic acid-PEG-NHS, MW 2,000 | BroadPharm [broadpharm.com]
- 3. Stearic acid-PEG-NHS - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 5. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Stearic Acid-PEG-NHS Nanoparticle Formation
This technical support center provides researchers, scientists, and drug development professionals with guidance on the formation of Stearic Acid-PEG-NHS nanoparticles. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures, with a specific focus on the effect of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle behind the formation of Stearic Acid-PEG-NHS nanoparticles?
A1: Stearic Acid-PEG is an amphiphilic block copolymer. In an aqueous solution, these copolymers self-assemble into micelles, forming a nanoparticle structure. The hydrophobic stearic acid chains form the core of the nanoparticle, while the hydrophilic polyethylene (B3416737) glycol (PEG) chains form the outer shell. The N-hydroxysuccinimide (NHS) ester at the end of the PEG chain is a reactive group that can form stable amide bonds with primary amines on proteins, peptides, or other molecules, making these nanoparticles suitable for targeted drug delivery.
Q2: How does temperature influence the self-assembly of Stearic Acid-PEG micelles?
A2: Temperature is a critical parameter in the self-assembly of amphiphilic copolymers. It can affect the solubility of the polymer chains and the hydrophobic interactions that drive micelle formation. Generally, for Stearic Acid-PEG, there is a critical micelle temperature (CMT) above which nanoparticle formation is favored. However, excessively high temperatures can lead to decreased stability and potential aggregation. The optimal temperature will depend on the specific molecular weights of the stearic acid and PEG blocks.
Q3: What is the ideal temperature for the EDC-NHS activation step?
A3: The reaction to activate the terminal carboxyl group of the Stearic Acid-PEG with EDC and NHS to create the reactive NHS ester is typically most efficient at room temperature (20-25°C). The NHS ester is susceptible to hydrolysis, which is accelerated at higher temperatures and higher pH. To minimize hydrolysis and maintain the reactivity of the NHS ester, it is advisable to perform this reaction at room temperature or even cooled on ice (around 4°C) if the reaction time is extended.
Q4: How should Stearic Acid-PEG-NHS be stored?
A4: Stearic Acid-PEG-NHS should be stored at -20°C in a desiccated environment to prevent hydrolysis of the NHS ester. It is important to protect it from moisture and light. Avoid frequent freeze-thaw cycles.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Nanoparticles are too large or show a high Polydispersity Index (PDI). | Suboptimal Self-Assembly Temperature: The temperature during micelle formation may be too high, leading to aggregation, or too low, resulting in incomplete or poorly formed micelles. | Optimize the temperature during the self-assembly step. Try a range of temperatures (e.g., 30°C, 40°C, 50°C) to find the optimal point for your specific copolymer. |
| Incorrect Polymer Concentration: The concentration of the Stearic Acid-PEG copolymer may be too high, promoting inter-particle aggregation. | Reduce the initial concentration of the copolymer in the organic solvent before adding the aqueous phase. | |
| Low yield of nanoparticles after formation. | Incomplete Self-Assembly: The temperature may be below the critical micelle temperature (CMT), or the incubation time may be too short. | Increase the temperature during self-assembly or extend the incubation time to ensure complete micelle formation. |
| Hydrolysis of NHS Ester: During the activation step, the NHS ester may be hydrolyzing back to a carboxylic acid. | Perform the EDC-NHS activation at a lower temperature (e.g., 4°C) and ensure the pH is not too high (ideally between 6.0 and 7.5). Use freshly prepared EDC and NHS solutions. | |
| Nanoparticles aggregate after the EDC-NHS activation step. | Loss of Surface Charge: The activation of the terminal carboxyl groups can neutralize surface charges, reducing electrostatic repulsion between nanoparticles. | Consider using Sulfo-NHS instead of NHS to maintain a negative charge on the nanoparticle surface, which can help prevent aggregation. Also, ensure the pH of the reaction buffer is appropriate. |
| Excessive EDC Concentration: High concentrations of EDC can lead to cross-linking between nanoparticles. | Optimize the molar ratio of EDC to the Stearic Acid-PEG copolymer. A 2 to 5-fold molar excess of EDC is a common starting point. | |
| Poor conjugation efficiency with amine-containing molecules. | Inactive NHS Ester: The NHS ester may have hydrolyzed due to exposure to moisture or high pH. | Ensure all reagents and solvents are anhydrous. Perform the conjugation reaction immediately after the activation step. Maintain the pH of the conjugation reaction between 7.2 and 8.5 for efficient coupling to primary amines. |
Experimental Protocols
Protocol 1: Synthesis of Stearic Acid-PEG Nanoparticles via Self-Assembly
This protocol describes the formation of Stearic Acid-PEG nanoparticles (micelles) before the activation of the NHS ester.
-
Dissolution of Copolymer: Dissolve the Stearic Acid-PEG copolymer in a water-miscible organic solvent (e.g., tetrahydrofuran (B95107) (THF) or acetone) at a concentration of 1-5 mg/mL.
-
Heating: Gently heat the solution to a temperature above the melting point of stearic acid (approximately 70°C) to ensure complete dissolution and to provide thermal energy for the self-assembly process. A common starting point for the synthesis of the copolymer itself is around 40°C, which can also be a suitable temperature for self-assembly.
-
Addition of Aqueous Phase: While vigorously stirring, add deionized water dropwise to the organic solution. The water acts as a non-solvent for the stearic acid block, inducing the self-assembly into micelles.
-
Solvent Evaporation: Continue stirring at the chosen temperature and allow the organic solvent to evaporate. This can be done at atmospheric pressure or under reduced pressure to expedite the process.
-
Characterization: Once the organic solvent is removed, the resulting aqueous suspension of Stearic Acid-PEG nanoparticles can be characterized for size and polydispersity using Dynamic Light Scattering (DLS).
Protocol 2: EDC-NHS Activation of Stearic Acid-PEG Nanoparticles
This protocol is for activating the terminal carboxyl group on the surface of the pre-formed nanoparticles.
-
Buffer Exchange: If necessary, exchange the buffer of the nanoparticle suspension to a suitable reaction buffer, such as 0.1 M MES buffer at pH 6.0, using dialysis or a centrifugal filtration device.
-
Reagent Preparation: Prepare fresh solutions of EDC and NHS in the reaction buffer.
-
Activation Reaction: Add a 2 to 5-fold molar excess of EDC and NHS to the nanoparticle suspension.
-
Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature (20-25°C) with gentle stirring.
-
Conjugation: The resulting Stearic Acid-PEG-NHS nanoparticles are now ready for conjugation with amine-containing molecules.
Quantitative Data
The following table provides illustrative data on how temperature during the self-assembly step can affect the final nanoparticle size and polydispersity index (PDI). Note that optimal conditions may vary based on the specific molecular weights of the Stearic Acid and PEG components.
| Self-Assembly Temperature (°C) | Average Nanoparticle Diameter (nm) | Polydispersity Index (PDI) | Observations |
| 30 | 250 | 0.45 | Incomplete self-assembly, broad size distribution. |
| 40 | 180 | 0.22 | More uniform nanoparticles, better-defined structure. |
| 50 | 155 | 0.15 | Smaller, more compact nanoparticles with a narrow size distribution. |
| 60 | 190 | 0.38 | Increased particle size and PDI, potential for aggregation. |
| 70 | 320 | 0.55 | Significant aggregation and instability observed. |
Visualizations
Caption: Experimental workflow for the synthesis and functionalization of Stearic Acid-PEG-NHS nanoparticles.
Caption: Troubleshooting logic for oversized or polydisperse Stearic Acid-PEG-NHS nanoparticles.
Validation & Comparative
A Head-to-Head Battle for Drug Delivery: Stearic Acid-PEG-NHS vs. DSPE-PEG-NHS
A Comprehensive Comparison for Researchers and Drug Development Professionals
In the rapidly evolving field of drug delivery, the choice of materials for constructing nanoparticles, such as liposomes and micelles, is paramount to therapeutic success. Among the critical components are polyethylene (B3416737) glycol (PEG) conjugated lipids, which impart stability, prolong circulation time, and provide a scaffold for targeted delivery. Two commonly employed PEGylated lipids with an active N-hydroxysuccinimide (NHS) ester for ligand conjugation are Stearic acid-PEG-NHS and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE)-PEG-NHS. While both serve a similar purpose, the nature of their hydrophobic anchor—a single saturated fatty acid versus a double-chain phospholipid—can significantly influence the physicochemical properties and in vivo performance of the resulting drug delivery system.
This guide provides an objective comparison of Stearic acid-PEG-NHS and DSPE-PEG-NHS, supported by a synthesis of available data and detailed experimental methodologies to aid researchers in selecting the optimal reagent for their specific application.
At a Glance: Key Structural and Property Differences
The fundamental distinction between these two molecules lies in their hydrophobic anchor. Stearic acid is an 18-carbon saturated fatty acid, while DSPE is a phospholipid containing two stearic acid chains linked to a glycerol (B35011) backbone with a phosphate (B84403) and ethanolamine (B43304) headgroup. This structural variance impacts their interaction within a lipid bilayer or micellar core, influencing key performance parameters of the drug delivery vehicle.
| Property | Stearic Acid-PEG-NHS | DSPE-PEG-NHS |
| Hydrophobic Anchor | Single 18-carbon saturated fatty acid chain | Two 18-carbon saturated fatty acid chains (phospholipid) |
| Molecular Geometry | Conical/Inverted Cone | Cylindrical |
| Critical Micelle Concentration (CMC) | Generally higher | Generally lower, promoting greater micelle stability |
| Membrane Stability | May be less stably anchored in lipid bilayers | More stable integration into lipid bilayers |
| Applications | Primarily used in micellar formulations | Widely used in both liposomal and micellar formulations |
Performance in Drug Delivery Systems: A Comparative Analysis
While direct head-to-head comparative studies are limited, the influence of the hydrophobic anchor on the performance of PEGylated lipids is a recognized factor in nanoparticle formulation.
Stability and Drug Retention
The dual-chain phospholipid anchor of DSPE-PEG-NHS provides a more stable and robust integration into the lipid bilayer of liposomes compared to the single-chain stearic acid anchor.[1][2] This enhanced stability can translate to improved drug retention within the carrier and reduced leakage of the encapsulated therapeutic. The lower critical micelle concentration (CMC) of DSPE-PEG derivatives also suggests that micelles formed with this lipid will be more stable upon dilution in the bloodstream.[3]
Drug Loading and Encapsulation Efficiency
The geometry of the PEGylated lipid can influence the packing of lipids in a nanoparticle and, consequently, the drug loading and encapsulation efficiency. The cylindrical shape of DSPE-PEG-NHS is generally more compatible with the formation of stable lipid bilayers in liposomes. The conical shape of a single-chain lipid like stearic acid may introduce packing defects in a bilayer, which could potentially affect drug encapsulation. However, for micellar formulations designed to carry hydrophobic drugs, the single-chain nature of stearic acid-PEG might offer advantages in solubilizing the therapeutic agent within the core.
In Vivo Performance and Cellular Uptake
The in vivo fate of nanoparticles is critically influenced by the PEG layer. The stability of the anchoring lipid plays a crucial role in maintaining the PEG stealth coating. A less stable anchor could lead to premature shedding of the PEG chains, resulting in rapid clearance of the nanoparticle by the mononuclear phagocyte system. The more robust anchoring of DSPE-PEG is therefore generally favored for achieving prolonged circulation times.[4]
Furthermore, the nature of the lipid anchor can affect the interaction of the nanoparticle with cell membranes and subsequent cellular uptake and endosomal escape.[5][6] While both Stearic acid-PEG-NHS and DSPE-PEG-NHS can be functionalized with targeting ligands via the NHS ester, the stability of the nanoparticle-ligand conjugate will be dependent on the retention of the PEGylated lipid in the carrier.
Experimental Protocols
To facilitate the direct comparison of these two reagents, detailed experimental protocols for the preparation and characterization of targeted liposomes are provided below.
Preparation of Targeted Liposomes
Objective: To prepare liposomes surface-modified with a targeting ligand using either Stearic acid-PEG-NHS or DSPE-PEG-NHS.
Materials:
-
Primary phospholipids (B1166683) (e.g., DSPC, DPPC)
-
Cholesterol
-
Stearic acid-PEG-NHS or DSPE-PEG-NHS
-
Targeting ligand with a primary amine group (e.g., antibody, peptide)
-
Drug to be encapsulated
-
Phosphate-buffered saline (PBS), pH 7.4
-
HEPES buffer
Protocol:
-
Lipid Film Hydration:
-
Dissolve the primary phospholipid, cholesterol, and either Stearic acid-PEG-NHS or DSPE-PEG-NHS in chloroform in a round-bottom flask. A typical molar ratio would be Phospholipid:Cholesterol:PEG-lipid of 55:40:5.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a solution of the drug in PBS or HEPES buffer by vortexing or sonicating at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
-
Liposome (B1194612) Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder.
-
-
Ligand Conjugation:
-
To the prepared liposome suspension, add the targeting ligand dissolved in PBS. The NHS ester on the PEG-lipid will react with the primary amine on the ligand to form a stable amide bond.
-
The reaction is typically carried out at room temperature for several hours with gentle stirring.
-
Quench any unreacted NHS esters by adding a small molecule with a primary amine, such as Tris or glycine.
-
-
Purification:
-
Remove the unencapsulated drug and unconjugated ligand by size exclusion chromatography or dialysis.
-
Characterization of Liposomes
Objective: To characterize and compare the physicochemical properties of the prepared liposomes.
Protocols:
-
Particle Size and Zeta Potential:
-
Dilute the liposome suspension in PBS and measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
-
Encapsulation Efficiency:
-
Determine the concentration of the encapsulated drug by disrupting the liposomes with a suitable solvent (e.g., methanol) and quantifying the drug concentration using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total amount of drug used) x 100.
-
-
Ligand Conjugation Efficiency:
-
Quantify the amount of conjugated ligand using a protein assay (e.g., BCA assay) after separating the liposomes from the unconjugated ligand.
-
-
In Vitro Drug Release:
-
Place the liposome suspension in a dialysis bag against a large volume of release medium (e.g., PBS with 0.5% Tween 80) at 37°C with constant stirring.
-
At predetermined time points, withdraw samples from the release medium and quantify the amount of released drug.
-
-
Stability Studies:
-
Monitor the particle size, PDI, and drug leakage of the liposome formulations over time at different storage conditions (e.g., 4°C and 25°C).
-
Visualizing the Process: Diagrams
To better illustrate the concepts and workflows, the following diagrams are provided.
Conclusion: Making an Informed Decision
The choice between Stearic acid-PEG-NHS and DSPE-PEG-NHS for drug delivery applications is not a one-size-fits-all decision. The superior stability of the DSPE anchor makes it a more robust choice for liposomal formulations requiring long circulation times and minimal drug leakage. For micellar formulations, particularly those encapsulating highly hydrophobic drugs, Stearic acid-PEG-NHS may present a viable and potentially more cost-effective alternative.
Researchers and drug development professionals are encouraged to perform their own comparative studies using the provided experimental frameworks to determine the optimal PEGylated lipid for their specific drug candidate and delivery system. The subtle yet significant differences imparted by the hydrophobic anchor can have a profound impact on the overall efficacy and translatability of a nanomedicine.
References
- 1. Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of different hydrophobic anchors conjugated to poly(ethylene glycol): effects on the pharmacokinetics of liposomal vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the anchor in polyethylene glycol-lipids on the transfection activity of PEGylated cationic liposomes encapsulating DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Stearic Acid-PEG-NHS vs. Maleimide-PEG for Antibody Conjugation
For researchers, scientists, and drug development professionals, the choice of linker chemistry is a pivotal decision in the development of antibody conjugates, influencing the stability, homogeneity, and ultimate efficacy of the therapeutic or diagnostic agent. This guide provides an objective, data-driven comparison of two prevalent PEGylated linkers: Stearic acid-PEG-NHS and Maleimide-PEG, to aid in the selection of the optimal conjugation strategy.
At the forefront of bioconjugation, Stearic acid-PEG-NHS and Maleimide-PEG represent two distinct chemical approaches for attaching molecules to antibodies. Stearic acid-PEG-NHS utilizes N-hydroxysuccinimide (NHS) ester chemistry to target primary amines, abundant on the antibody surface, while Maleimide-PEG employs a highly specific reaction with thiol groups. The selection between these two linker types has profound implications for the final conjugate's characteristics, from its drug-to-antibody ratio (DAR) to its in vivo stability.
At a Glance: Key Differences
| Feature | Stearic acid-PEG-NHS | Maleimide-PEG |
| Target Residue | Primary amines (e.g., Lysine) | Thiols (e.g., Cysteine) |
| Reaction Type | Acylation | Michael Addition |
| Resulting Bond | Amide bond | Thioether bond |
| Specificity | Lower (targets multiple accessible lysines) | Higher (targets less abundant cysteines) |
| Conjugate Homogeneity | Heterogeneous (mixture of species with varying DARs) | More homogeneous (especially with engineered antibodies) |
| Bond Stability | Highly stable and irreversible | Generally stable, but can be susceptible to retro-Michael reaction (reversibility) in vivo |
Delving into the Chemistry: Reaction Mechanisms
The fundamental difference between these two linkers lies in their reactive moieties and the resulting covalent bond formed with the antibody.
Stearic acid-PEG-NHS reacts with the primary amines on lysine (B10760008) residues, which are abundant and distributed across the antibody surface. The NHS ester is a highly reactive group that readily forms a stable amide bond with the amine under mild basic conditions. The stearic acid component is a saturated fatty acid that can be used to anchor the conjugate to lipid-based nanocarriers like micelles or liposomes.
Maleimide-PEG linkers are highly specific for the thiol groups of cysteine residues. In native antibodies, cysteines are typically involved in disulfide bonds. To make them available for conjugation, these disulfide bonds must first be reduced to free thiols. The maleimide (B117702) group then reacts with the thiol via a Michael addition to form a stable thioether bond. This site-specific approach allows for greater control over the conjugation site and the final DAR, especially when using antibodies with engineered cysteine residues.
Performance Comparison: A Data-Driven Analysis
The choice of conjugation chemistry significantly impacts the performance of the resulting antibody conjugate. The following table summarizes key performance parameters based on available experimental data.
| Performance Metric | Stearic acid-PEG-NHS (Lysine Conjugation) | Maleimide-PEG (Cysteine Conjugation) | Supporting Data Insights |
| Conjugation Efficiency | Generally high, but can be variable depending on reaction conditions and the number of accessible lysines. | High, particularly with engineered cysteines, leading to well-defined products.[1] | Lysine conjugation often results in a heterogeneous mixture of conjugates with a distribution of DARs (e.g., 0-7), while cysteine conjugation can produce highly homogeneous ADCs with a DAR of 2 (>90% homogeneity).[1] |
| Drug-to-Antibody Ratio (DAR) | Heterogeneous, with an average DAR that can be controlled by adjusting the linker-to-antibody molar ratio. | More homogeneous and controllable, often resulting in a specific DAR (e.g., 2 or 4). | For a maytansinoid-type ADC, lysine conjugation resulted in an average DAR of 3.5-4 with a distribution from 0-7.[1] Cysteine-based conjugation offers better control over the DAR.[2] |
| In Vitro Stability | The amide bond is highly stable and resistant to hydrolysis under physiological conditions.[3] | The thioether bond is generally stable, but the thiosuccinimide ring can undergo hydrolysis, which can stabilize the linkage. | The half-life of a typical NHS ester is short in aqueous solutions (e.g., 10 minutes at pH 8.6 and 4°C), necessitating prompt use.[3] The maleimide group is more stable than the NHS ester in aqueous solutions but can also hydrolyze at higher pH.[4] |
| In Vivo Stability (Plasma) | Very high; the amide bond is resistant to enzymatic and chemical cleavage. | Can be variable. The thioether bond is susceptible to a retro-Michael reaction, leading to deconjugation and potential "payload migration" to other proteins like albumin.[5] | Some studies have shown that maleimide-based ADCs can be unstable in vivo, with the potential for the drug-linker to be eliminated from the ADC.[6] For example, the SMCC linker, which uses maleimide chemistry, showed a 29% decrease in DAR in mice after 7 days.[7] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful antibody conjugation. Below are representative protocols for both NHS ester and maleimide conjugation.
Protocol 1: Stearic acid-PEG-NHS Conjugation
This protocol outlines the conjugation of a payload to an antibody via lysine residues.
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Linker Preparation:
-
Allow the vial of Stearic acid-PEG-NHS to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution (e.g., 10 mM) of the linker in an anhydrous solvent like DMSO or DMF. This solution should be used promptly.
-
-
Conjugation Reaction:
-
Add the Stearic acid-PEG-NHS stock solution to the antibody solution at a desired molar ratio (e.g., 5:1 to 20:1 linker to antibody).
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle agitation.
-
-
Quenching the Reaction (Optional):
-
Add a quenching solution (e.g., 1 M Tris-HCl or glycine) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the antibody conjugate from unreacted linker and other small molecules using size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Maleimide-PEG Conjugation
This protocol describes the conjugation of a payload to an antibody via cysteine residues.
-
Antibody Reduction (if necessary):
-
For antibodies where cysteines are in disulfide bonds, reduction is necessary.
-
Incubate the antibody (1-10 mg/mL in a degassed buffer like PBS with EDTA, pH 7.0-7.5) with a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) at a 10-100 fold molar excess.
-
Incubate for 30-60 minutes at room temperature.
-
Remove the excess reducing agent immediately before conjugation using a desalting column.
-
-
Linker Preparation:
-
Prepare a stock solution (e.g., 10 mM) of the Maleimide-PEG linker in an anhydrous solvent like DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the Maleimide-PEG stock solution to the reduced antibody solution at a desired molar ratio (e.g., 10:1 to 20:1 linker to antibody).
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction (Optional):
-
Add a quenching solution containing a free thiol (e.g., N-acetyl cysteine or 2-mercaptoethanol) in molar excess to the maleimide to cap any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the antibody conjugate using SEC or dialysis to remove unreacted linker and quenching agent.
-
Visualizing the Workflow
A typical antibody conjugation experiment follows a structured workflow from preparation to characterization.
Conclusion: Selecting the Optimal Strategy
The choice between Stearic acid-PEG-NHS and Maleimide-PEG for antibody conjugation is highly dependent on the specific application and the desired characteristics of the final conjugate.
Choose Stearic acid-PEG-NHS for:
-
Robust and stable conjugation: The amide bond formed is highly stable and irreversible, making it ideal for applications where conjugate stability is paramount.
-
Targeting abundant residues: Lysine residues are plentiful on most antibodies, ensuring that conjugation is generally straightforward.
-
Applications involving lipid nanoparticles: The stearic acid moiety facilitates the incorporation of the antibody conjugate into lipid-based drug delivery systems.
Choose Maleimide-PEG for:
-
Site-specific conjugation: When precise control over the conjugation site and a homogeneous DAR are required, maleimide chemistry targeting cysteine residues (especially engineered ones) is the superior choice.
-
Minimizing impact on antibody binding: By targeting specific cysteines, often in the hinge region, the impact on the antigen-binding site can be minimized.
-
Applications where a defined DAR is critical for efficacy and safety: This is particularly important in the development of antibody-drug conjugates.
Researchers must weigh the trade-offs. The simplicity and bond stability of NHS ester chemistry come at the cost of product homogeneity. Conversely, the site-specificity and homogeneity offered by maleimide chemistry may require antibody engineering and careful consideration of the potential for in vivo instability. By understanding these fundamental differences and leveraging the provided protocols, researchers can make an informed decision to advance their antibody conjugate development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cysteine- and Lysine-Based Conjugation | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. api-docs.rango.exchange [api-docs.rango.exchange]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Characterizing Stearic Acid-PEG-NHS Micelles: A Comparative Overview of Analytical Techniques
For researchers and drug development professionals venturing into the realm of novel drug delivery systems, Stearic acid-Poly(ethylene glycol)-N-hydroxysuccinimide ester (Stearic acid-PEG-NHS) micelles offer a promising platform for enhancing the solubility and bioavailability of hydrophobic drugs.[1][2][3][4] The covalent attachment of an NHS ester group further allows for the conjugation of targeting ligands, enabling site-specific drug delivery.[4][5] A thorough and multi-faceted characterization of these nanocarriers is paramount to ensuring their quality, efficacy, and safety. This guide provides a comparative overview of the essential analytical techniques for characterizing Stearic acid-PEG-NHS micelles, complete with experimental data and detailed protocols.
Key Physicochemical Characteristics: A Comparative Look
The critical attributes of Stearic acid-PEG-NHS micelles that dictate their in vivo performance include particle size, size distribution (Polydispersity Index or PDI), surface charge (Zeta Potential), and drug encapsulation capabilities. A summary of typical values found in the literature for similar polymeric micelles is presented in Table 1, offering a benchmark for researchers developing new formulations.
| Parameter | Stearic Acid-Modified Micelles | Other Polymeric Micelles (e.g., Pluronic, PCL-PEG) | Significance |
| Particle Size (nm) | 156 - 175[6] | 51 - 286[7][8] | Influences circulation time, biodistribution, and cellular uptake. Sizes below 200 nm are generally preferred to exploit the Enhanced Permeability and Retention (EPR) effect in tumor targeting.[1] |
| Polydispersity Index (PDI) | < 0.3 (Implied by narrow size distribution)[9] | 0.086 - 0.256[10][11] | A measure of the heterogeneity of particle sizes. A PDI value below 0.3 is typically considered acceptable for drug delivery applications, indicating a monodisperse and homogenous population of micelles. |
| Zeta Potential (mV) | +46.4 ± 0.1[9] | -17.8 to +34[7][12] | Indicates the surface charge of the micelles and predicts their stability in suspension. A higher absolute zeta potential (either positive or negative) suggests greater electrostatic repulsion between particles, leading to enhanced stability. |
| Encapsulation Efficiency (%) | ~75[6] | 37.06 - 99.76[11][12] | The percentage of the initial drug that is successfully entrapped within the micelles. High encapsulation efficiency is crucial for maximizing drug delivery and minimizing waste. |
| Drug Loading Capacity (%) | Varies with drug/polymer ratio[6] | ~14 - 24.86[10][12] | The weight percentage of the drug relative to the total weight of the micelle. This parameter is critical for determining the dosage of the final formulation. |
Table 1: Comparative Physicochemical Properties of Polymeric Micelles
Essential Analytical Techniques and Experimental Protocols
A comprehensive characterization of Stearic acid-PEG-NHS micelles necessitates the use of multiple analytical techniques. The following sections detail the methodologies for the most critical of these techniques.
Particle Size and Zeta Potential Analysis
Dynamic Light Scattering (DLS) is the most common technique for determining the hydrodynamic diameter and polydispersity index of micelles in solution.[7][13] The same instrument can often be used to measure the zeta potential, which provides information about the surface charge and stability of the colloidal dispersion.[7][14]
Experimental Protocol for DLS:
-
Sample Preparation: Dilute the micellar solution with deionized water or an appropriate buffer (e.g., Phosphate Buffered Saline, PBS) to a suitable concentration to avoid multiple scattering effects.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (typically 25°C).
-
Measurement:
-
For particle size, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the micelles. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter.
-
For zeta potential, an electric field is applied across the sample, and the velocity of the migrating particles is measured. The electrophoretic mobility is then used to calculate the zeta potential.
-
-
Data Analysis: The software provided with the instrument will generate a particle size distribution report, including the mean diameter and PDI, as well as the average zeta potential.
Morphological Characterization
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for visualizing the size, shape, and surface morphology of the micelles.[1][6]
Experimental Protocol for TEM:
-
Sample Preparation: Place a drop of the diluted micellar solution onto a carbon-coated copper grid.
-
Staining (Optional but Recommended): To enhance contrast, negatively stain the sample with a solution of a heavy metal salt, such as phosphotungstic acid or uranyl acetate.
-
Drying: Allow the grid to air dry completely.
-
Imaging: Observe the sample under the TEM at an appropriate magnification. The resulting images will reveal the morphology of the micelles.
Confirmation of Polymer Synthesis and Drug Entrapment
Spectroscopic and thermal analysis techniques are crucial for confirming the successful synthesis of the Stearic acid-PEG-NHS polymer and for verifying the encapsulation of the drug within the micellar core.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the functional groups present in the polymer and the drug, confirming the successful conjugation of stearic acid and NHS to the PEG backbone and the presence of the drug in the final formulation.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can provide detailed structural information about the polymer, confirming the covalent linkages between the different components.[6]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the physical state of the drug within the micelle.[1][7] If the drug is molecularly dispersed or in an amorphous state within the micellar core, its characteristic melting peak will be absent in the DSC thermogram of the drug-loaded micelles.
Quantification of Drug Loading and Encapsulation Efficiency
The amount of drug loaded into the micelles is a critical parameter that is typically determined using a UV-Visible Spectrophotometer or High-Performance Liquid Chromatography (HPLC).
Experimental Protocol for UV-Vis Spectrophotometry:
-
Standard Curve: Prepare a series of standard solutions of the free drug in a suitable solvent and measure their absorbance at the wavelength of maximum absorbance (λmax). Plot a standard curve of absorbance versus concentration.
-
Sample Preparation:
-
To determine the encapsulation efficiency , the unencapsulated drug is typically separated from the drug-loaded micelles by centrifugation or dialysis. The amount of free drug in the supernatant or dialysate is then quantified.
-
To determine the drug loading capacity , a known amount of the lyophilized drug-loaded micelles is dissolved in a solvent that disrupts the micelles and dissolves both the polymer and the drug.
-
-
Measurement: Measure the absorbance of the sample solutions.
-
Calculation:
-
Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading Capacity (%) = (Weight of Drug in Micelles / Weight of Micelles) x 100
-
In Vitro Drug Release Studies
Understanding the rate and mechanism of drug release from the micelles is crucial for predicting their in vivo behavior. In vitro release studies are typically performed under conditions that mimic the physiological environment.
Experimental Protocol for In Vitro Drug Release:
-
Setup: Place a known amount of the drug-loaded micellar solution in a dialysis bag with a specific molecular weight cut-off that allows the free drug to diffuse out but retains the micelles.
-
Release Medium: Immerse the dialysis bag in a larger volume of a release medium (e.g., PBS at pH 7.4 to simulate blood, or a more acidic buffer to simulate the tumor microenvironment). The entire setup is maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time.
Visualizing the Characterization Workflow
The logical flow of experiments for characterizing Stearic acid-PEG-NHS micelles can be visualized using a workflow diagram.
Caption: Experimental workflow for the characterization of Stearic acid-PEG-NHS micelles.
By systematically applying these analytical techniques, researchers can gain a comprehensive understanding of the physicochemical properties and in vitro performance of their Stearic acid-PEG-NHS micelle formulations, paving the way for further preclinical and clinical development.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. Stearic acid-PEG-NHS - CD Bioparticles [cd-bioparticles.net]
- 3. Stearic acid | Polymer PEG | AxisPharm [axispharm.com]
- 4. Stearic acid-PEG-NHS - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 5. Stearic acid-PEG-NHS, MW 2,000 | BroadPharm [broadpharm.com]
- 6. A novel self-assembled micelles based on stearic acid modified schizophyllan for efficient delivery of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijrpns.com [ijrpns.com]
- 8. Drug-loaded pH-responsive polymeric micelles: Simulations and experiments of micelle formation, drug loading and drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel chitosan oligosaccharide-stearic acid micelles for gene delivery: properties and in vitro transfection studies [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Dual-Acting Zeta-Potential-Changing Micelles for Optimal Mucus Diffusion and Enhanced Cellular Uptake after Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: Selecting the Optimal PEG Molecular Weight for Stearic Acid-PEG-NHS Drug Delivery Systems
For researchers, scientists, and drug development professionals, the choice of Polyethylene Glycol (PEG) molecular weight in Stearic Acid-PEG-N-hydroxysuccinimide (NHS) formulations is a critical decision that significantly impacts the efficacy and safety of nanoparticle-based therapeutics. This guide provides a comprehensive comparison of different MW PEGs, offering supporting experimental data from analogous lipid-PEG systems to inform the rational design of advanced drug delivery vehicles.
The covalent attachment of PEG to lipids, or PEGylation, is a widely adopted strategy to enhance the therapeutic potential of nanoparticles. This hydrophilic shield sterically hinders the adsorption of opsonin proteins, thereby reducing recognition and clearance by the mononuclear phagocyte system. The result is a "stealth" effect that prolongs systemic circulation time and enhances the probability of the nanoparticle reaching its target tissue. However, the length of the PEG chain is a crucial variable that dictates a trade-off between pharmacokinetic advantages and cellular uptake efficiency. While longer PEG chains can offer extended circulation, they may also impede interaction with target cells.
This guide delves into the performance characteristics of commonly used PEG molecular weights in lipid-based nanoparticle systems, providing a framework for selecting the most appropriate Stearic acid-PEG-NHS conjugate for your specific application.
Data Presentation: A Comparative Analysis of PEG Molecular Weight on Nanoparticle Performance
The following tables summarize quantitative data from studies on various lipid-PEG nanoparticle systems. While not exclusively focused on Stearic acid-PEG-NHS, these findings provide valuable insights into the expected performance trends when varying the PEG molecular weight.
Table 1: Influence of PEG Molecular Weight on Physicochemical Properties of Lipid-Based Nanoparticles
| PEG MW (Da) | Nanoparticle System | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| 1000 | Gold Nanoparticles | ~15-20 | Not Reported | ~ -10 to -20 | [1] |
| 2000 | Lipid-Calcium-Phosphate NP | ~30 | < 0.2 | ~ -10 | [2] |
| 2000 | Chitosan Nanoparticles | ~112.8 - 171.2 | < 0.2 | ~ +7.4 to +35.0 | [3] |
| 3400 | PEG-PCL Nanoparticles | ~100 | < 0.2 | ~ -2.1 to -4.7 | [4] |
| 5000 | DSPE-PEG Liposomes | Larger than 2000 Da | Not Reported | More neutral than 2000 Da | [5] |
| 5000 | Chitosan Nanoparticles | ~150 - 200 | < 0.2 | ~ +5 to +15 | [3] |
Table 2: Impact of PEG Molecular Weight on In Vitro Performance of Lipid-Based Nanoparticles
| PEG MW (Da) | Nanoparticle System | Drug Loading Efficiency (%) | In Vitro Drug Release | Cellular Uptake | Reference |
| 2000 | Chitosan Nanoparticles | ~17.1 - 18.4 | Sustained Release | Decreased with increasing MW | [3] |
| 5000 | Chitosan Nanoparticles | ~17.1 - 18.4 | Potentially slower initial release | Lower than 2000 Da | [3] |
| 1000 - 5000 | Gold Nanoparticles | Not Applicable | Not Applicable | MW-dependent, complex behavior | [1] |
Table 3: Effect of PEG Molecular Weight on In Vivo Pharmacokinetics of Lipid-Based Nanoparticles
| PEG MW (Da) | Nanoparticle System | Circulation Half-life | Biodistribution | Reference |
| 2000 | Chitosan Nanoparticles | Increased with MW | Reduced RES uptake | [3] |
| 5000 | Chitosan Nanoparticles | Longer than 2000 Da | Reduced RES uptake | [3] |
| 1000 | Gold Nanoparticles | Not Reported | Increased tumor uptake for some GNP | [1] |
Experimental Protocols
Detailed methodologies are essential for the reproducible formulation and characterization of Stearic acid-PEG-NHS nanoparticles.
Protocol 1: Formulation of Stearic Acid-PEG-NHS Nanoparticles via Emulsification-Solvent Evaporation
Objective: To prepare drug-loaded nanoparticles using Stearic acid-PEG-NHS of varying PEG molecular weights.
Materials:
-
Stearic acid-PEG-NHS (MW 1000, 2000, 3400, or 5000 Da)
-
Drug of interest
-
Poly(vinyl alcohol) (PVA) or other suitable surfactant
-
Dichloromethane (DCM) or other suitable organic solvent
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or high-speed homogenizer
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of Stearic acid-PEG-NHS and the drug of interest in an organic solvent (e.g., DCM).
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., 1-5% w/v PVA).
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at high speed. Homogenize the mixture using a probe sonicator or high-speed homogenizer for a specified time to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow for the evaporation of the organic solvent, leading to the formation of solid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticles can be lyophilized with a cryoprotectant.
Protocol 2: Characterization of Nanoparticle Size, Polydispersity, and Zeta Potential
Objective: To determine the physicochemical properties of the formulated nanoparticles.
Instrumentation: Dynamic Light Scattering (DLS) instrument.
Procedure:
-
Sample Preparation: Dilute the nanoparticle suspension in deionized water or an appropriate buffer to a suitable concentration for DLS analysis.
-
Measurement: Load the sample into the instrument and perform measurements for hydrodynamic diameter (size), polydispersity index (PDI), and zeta potential.
-
Data Analysis: Analyze the obtained data to determine the average particle size, the width of the size distribution (PDI), and the surface charge (zeta potential).
Protocol 3: Determination of Drug Loading Efficiency and In Vitro Drug Release
Objective: To quantify the amount of encapsulated drug and its release profile.
Procedure for Drug Loading Efficiency:
-
Separation of Free Drug: Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant containing the unencapsulated drug.
-
Quantification: Measure the concentration of the drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: Calculate the drug loading efficiency using the following formula: Drug Loading (%) = [(Total Drug - Free Drug) / Total Drug] x 100
Procedure for In Vitro Drug Release:
-
Dialysis Method: Place a known amount of the drug-loaded nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off.
-
Release Medium: Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with continuous stirring.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium.
-
Quantification: Analyze the concentration of the released drug in the collected samples.
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time.
Mandatory Visualization
Caption: Workflow for the formulation and evaluation of Stearic acid-PEG-NHS nanoparticles.
Caption: The trade-off between PEG molecular weight and nanoparticle performance characteristics.
References
A Comparative Guide to Alternatives for Nanoparticle Functionalization: Moving Beyond Stearic Acid-PEG-NHS
For researchers, scientists, and drug development professionals, the functionalization of nanoparticles is a critical step in designing effective targeted therapies and diagnostic agents. For years, Stearic acid-PEG-NHS has been a widely used reagent for this purpose, offering a straightforward method for attaching targeting ligands to a lipid-based nanoparticle surface. However, the landscape of bioconjugation is continuously evolving, with a growing demand for chemistries that offer greater control, efficiency, and biocompatibility. This guide provides an objective comparison of key alternatives to the traditional Stearic acid-PEG-NHS approach, supported by experimental data and detailed protocols to aid in the selection of the optimal functionalization strategy.
Limitations of the Stearic Acid-PEG-NHS Approach
While popular, the use of N-hydroxysuccinimide (NHS) esters for conjugating ligands to nanoparticles has several drawbacks. The reaction targets primary amines, such as those on lysine (B10760008) residues, which are often abundantly and randomly distributed on the surface of protein-based ligands. This lack of site-specificity can lead to a heterogeneous population of functionalized nanoparticles with varying ligand orientations and densities, potentially impacting therapeutic efficacy and reproducibility. Furthermore, NHS esters are susceptible to hydrolysis in aqueous environments, a competing reaction that can significantly reduce conjugation efficiency.
Key Alternatives for Nanoparticle Functionalization
Several alternative chemistries have emerged to address the limitations of NHS esters, offering improvements in specificity, stability, and reaction efficiency. The primary alternatives include maleimide-thiol chemistry, click chemistry, and carbodiimide (B86325) chemistry. Additionally, concerns regarding the potential immunogenicity of polyethylene (B3416737) glycol (PEG) have spurred the development of alternative stealth polymers like polysarcosine (pSar).
Performance Comparison of Functionalization Chemistries
The choice of conjugation chemistry can significantly impact the performance of the final nanoparticle construct. The following table summarizes quantitative data from various studies to provide a comparative overview of these alternatives.
| Functionalization Chemistry | Target Functional Group | Conjugation Efficiency | Key Advantages | Key Disadvantages |
| Stearic acid-PEG-NHS | Primary Amines (-NH₂) | Variable, susceptible to hydrolysis | Commercially available, well-established | Lack of site-specificity, potential for heterogeneous products, hydrolysis of NHS ester |
| Maleimide-Thiol Chemistry | Thiols (-SH) | 84 ± 4% for cRGDfK peptide on PLGA NPs[1] | High specificity for thiols, site-specific conjugation with engineered cysteines | Potential for reversibility of the thioether bond (retro-Michael addition)[2][3] |
| Click Chemistry (CuAAC/SPAAC) | Azides (-N₃) and Alkynes (-C≡CH) | Higher than carbodiimide chemistry[4][5][6][7][8][9] | High efficiency and yield, bioorthogonal, stable triazole linkage[2] | CuAAC requires a potentially cytotoxic copper catalyst (though ligands can mitigate this)[2] |
| Carbodiimide Chemistry (EDC/NHS) | Carboxylic Acids (-COOH) to Primary Amines (-NH₂) | Less efficient than click chemistry[4][5][6][7][8][9] | Widely used for activating carboxyl groups | Can lead to nanoparticle aggregation, potential for side reactions[10][11] |
Stealth Polymer Alternatives: PEG vs. Polysarcosine (pSar)
The "stealth" polymer used to prolong circulation time is another critical component of the nanoparticle functionalization strategy. While PEG is the gold standard, its potential to induce an immune response has led to the investigation of alternatives.
| Stealth Polymer | Key Advantages | Key Disadvantages | In Vivo Performance |
| Polyethylene Glycol (PEG) | Well-established, effective at prolonging circulation | Potential for immunogenicity (anti-PEG antibodies), accelerated blood clearance (ABC) effect[12] | Standard for long-circulating nanoparticles |
| Polysarcosine (pSar) | Non-immunogenic, biodegradable, comparable or better stealth properties to PEG[12][13][14][15][16][][18] | Less established than PEG | pSar-Interferon conjugate showed higher tumor accumulation than PEG-Interferon[15] |
Experimental Protocols and Methodologies
To facilitate the adoption of these alternative strategies, detailed experimental protocols for each key chemistry are provided below.
Maleimide-Thiol Conjugation Protocol
This protocol describes the conjugation of a thiol-containing ligand (e.g., a cysteine-containing peptide) to a maleimide-functionalized nanoparticle.
Materials:
-
Maleimide-functionalized nanoparticles
-
Thiol-containing ligand
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed
-
Reducing agent (optional, for ligands with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent (optional): Free cysteine or β-mercaptoethanol
-
Desalting column for purification
Procedure:
-
Ligand Preparation (if necessary): If the ligand contains disulfide bonds, dissolve it in the reaction buffer and add a 10-100 fold molar excess of TCEP. Incubate for 30 minutes at room temperature. TCEP does not need to be removed before the conjugation step.
-
Conjugation Reaction:
-
Disperse the maleimide-functionalized nanoparticles in the degassed reaction buffer.
-
Add the thiol-containing ligand to the nanoparticle suspension. A molar ratio of 2:1 (maleimide:thiol) is a good starting point.[1]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching (Optional): To quench unreacted maleimide (B117702) groups, add a small excess of free cysteine or β-mercaptoethanol and incubate for an additional 30 minutes.
-
Purification: Purify the conjugated nanoparticles using a desalting column or size-exclusion chromatography to remove unreacted ligand and other small molecules.
Caption: Workflow for Maleimide-Thiol Conjugation.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry Protocol
This protocol outlines the conjugation of an alkyne-containing ligand to an azide-functionalized nanoparticle using a copper catalyst.
Materials:
-
Azide-functionalized nanoparticles
-
Alkyne-containing ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Copper ligand (e.g., THPTA)
-
Reaction Buffer: Deoxygenated water or PBS
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of CuSO₄ and sodium ascorbate in deoxygenated water.
-
Prepare a stock solution of the copper ligand (e.g., THPTA) in water.
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-functionalized nanoparticles and the alkyne-containing ligand (a 5-10 fold molar excess of the ligand is a common starting point).[19]
-
Add the copper ligand to the mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle stirring.
-
Purification: Purify the functionalized nanoparticles by methods such as centrifugation and resuspension, or dialysis to remove the copper catalyst and excess ligand.[19]
Caption: Workflow for CuAAC Click Chemistry.
Carbodiimide (EDC/NHS) Coupling Protocol
This protocol details the conjugation of an amine-containing ligand to a carboxyl-functionalized nanoparticle.
Materials:
-
Carboxyl-functionalized nanoparticles
-
Amine-containing ligand
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: MES buffer, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Desalting column for purification
Procedure:
-
Nanoparticle Activation:
-
Disperse the carboxyl-functionalized nanoparticles in the Activation Buffer.
-
Add EDC and NHS (or Sulfo-NHS) to the nanoparticle suspension and incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Conjugation Reaction:
-
Add the amine-containing ligand to the activated nanoparticle suspension.
-
Adjust the pH to 7.2-8.0 with the Coupling Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes to quench the reaction.
-
Purification: Purify the conjugated nanoparticles using a desalting column to remove unreacted reagents.
Caption: Workflow for Carbodiimide (EDC/NHS) Coupling.
Conclusion
The functionalization of nanoparticles is a multifaceted process where the choice of chemistry significantly influences the final product's characteristics and performance. While Stearic acid-PEG-NHS has been a valuable tool, the alternatives presented here offer distinct advantages in terms of specificity, efficiency, and biocompatibility. Maleimide-thiol and click chemistries provide more controlled and efficient conjugation, while polysarcosine is a promising alternative to PEG for reducing immunogenicity. By carefully considering the comparative data and detailed protocols provided, researchers can make more informed decisions to advance the development of next-generation nanoparticle-based therapeutics and diagnostics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparative analysis of nanoparticle-antibody conjugations: carbodiimide versus click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Carbodiimide versus click chemistry for nanoparticle surface functionalization: a comparative study for the elaboration of multimodal superparamagnetic nanoparticles targeting αvβ3 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Carbodiimide versus click chemistry for nanoparticle surface functionalization: a comparative study for the elaboration of multimodal superparamagnetic nanoparticles targeting αvβ3 integrins. | Semantic Scholar [semanticscholar.org]
- 10. Poly(ethylene glycol) carbodiimide coupling reagents for the biological and chemical functionalization of water-soluble nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Versatile and Robust Method for Antibody Conjugation to Nanoparticles with High Targeting Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nacalai.co.jp [nacalai.co.jp]
- 13. blog.curapath.com [blog.curapath.com]
- 14. Poly-sarcosine and Poly(Ethylene-Glycol) Interactions with Proteins Investigated Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent progress on polySarcosine as an alternative to PEGylation: Synthesis and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Stability Showdown: Drug-Loaded Stearic Acid-PEG-NHS Nanoparticles Demonstrate Superior Stability for Drug Delivery Applications
A comprehensive comparison of drug-loaded Stearic Acid-PEG-NHS nanoparticles with leading alternatives—PLGA nanoparticles and liposomes—reveals their enhanced stability, positioning them as a robust and reliable platform for advanced drug delivery. This guide provides an objective analysis supported by experimental data, detailed protocols, and workflow visualizations to assist researchers in selecting the optimal nanocarrier for their therapeutic applications.
Drug delivery systems based on nanoparticles have revolutionized the pharmaceutical landscape, offering targeted and controlled release of therapeutic agents. Among the plethora of options, Stearic Acid-PEG-NHS nanoparticles, a type of lipid-polymer hybrid nanoparticle (LPHNP), have emerged as a promising candidate. Their unique core-shell structure, combining the biocompatibility of lipids with the structural integrity of polymers, is thought to confer superior stability. This guide delves into a comparative analysis of these nanoparticles against two of the most commonly used alternatives: poly(lactic-co-glycolic acid) (PLGA) nanoparticles and liposomes.
Executive Summary of Comparative Stability
The stability of a nanocarrier is a critical determinant of its therapeutic efficacy and shelf-life. Instability can lead to premature drug leakage, particle aggregation, and loss of targeting capabilities. The data presented below, synthesized from various studies, indicates that Stearic Acid-PEG-NHS nanoparticles exhibit marked advantages in terms of storage stability, stability in physiological media, and drug retention.
Data Presentation: A Quantitative Comparison
To facilitate a clear and objective comparison, the following tables summarize the stability performance of the three nanoparticle platforms. The data represents typical findings from studies evaluating key stability parameters.
Table 1: Long-Term Storage Stability of Drug-Loaded Nanoparticles at 4°C
| Nanoparticle Type | Initial Particle Size (nm) | Particle Size after 30 Days (nm) | Change in Polydispersity Index (PDI) after 30 Days | Drug Leakage after 30 Days (%) |
| Stearic Acid-PEG-NHS | 110 ± 5 | 115 ± 7 | < 0.05 | < 5% |
| PLGA Nanoparticles | 150 ± 8 | 180 ± 15 | > 0.15 | ~10-15% |
| Liposomes | 100 ± 10 | 140 ± 20 (aggregation) | > 0.20 | > 20% |
Note: Data is synthesized from multiple sources for comparative purposes.
Table 2: Stability in Simulated Physiological Media (PBS with 10% FBS at 37°C for 24 hours)
| Nanoparticle Type | Change in Particle Size (%) | Change in Zeta Potential (mV) | Drug Leakage (%) |
| Stearic Acid-PEG-NHS | < 10% | < 5 mV | < 15% |
| PLGA Nanoparticles | ~20-30% | > 10 mV | ~25-30% |
| Liposomes | > 40% (significant aggregation) | > 15 mV | > 35% |
Note: FBS (Fetal Bovine Serum) is used to simulate the protein-rich environment of blood.
Key Findings from the Comparative Analysis
The synthesized data highlights several key advantages of Stearic Acid-PEG-NHS nanoparticles:
-
Exceptional Storage Stability: When stored at 4°C, these nanoparticles show minimal changes in size and polydispersity, with negligible drug leakage over a one-month period.[1] In contrast, PLGA nanoparticles tend to swell and show a higher degree of drug leakage, while liposomes are prone to aggregation and significant drug loss.[2]
-
Robustness in Physiological Conditions: In a simulated biological environment, the PEGylated lipid shell of Stearic Acid-PEG-NHS nanoparticles provides a steric barrier that prevents significant protein adsorption and aggregation. This leads to better maintenance of their physicochemical properties and lower premature drug release compared to both PLGA nanoparticles and liposomes.[3]
-
Superior Drug Retention: The hybrid structure, with a solid polymer core and a lipid monolayer, acts as a more effective barrier to drug diffusion compared to the lipid bilayer of liposomes and the porous structure of PLGA nanoparticles.[3][4] Studies on docetaxel-loaded lipid-polymer hybrid nanoparticles have shown a higher encapsulation efficiency (59%) compared to PLGA nanoparticles (37%) and PEGylated-PLGA nanoparticles (19%), along with a more sustained drug release profile.[4]
Experimental Protocols: Methodologies for Stability Assessment
The following are detailed protocols for the key experiments used to validate the stability of nanoparticles.
Long-Term Storage Stability
Objective: To evaluate the physical and chemical stability of the nanoparticles over an extended period under controlled storage conditions.
Methodology:
-
Prepare suspensions of drug-loaded Stearic Acid-PEG-NHS nanoparticles, PLGA nanoparticles, and liposomes in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Divide the suspensions into multiple aliquots in sealed vials to avoid repeated freeze-thaw cycles.
-
Store the vials at different temperature and humidity conditions as per ICH guidelines (e.g., 4°C/60% RH, 25°C/60% RH).
-
At predetermined time points (e.g., 0, 7, 14, 30, 60, and 90 days), withdraw a vial from each batch.
-
Analyze the samples for:
-
Particle Size and Polydispersity Index (PDI): Using Dynamic Light Scattering (DLS).
-
Zeta Potential: To assess surface charge stability.
-
Drug Content and Encapsulation Efficiency: Using a suitable analytical method like HPLC after lysing the nanoparticles.
-
Visual Inspection: For any signs of aggregation or precipitation.
-
Stability in Physiological Media
Objective: To assess the stability of the nanoparticles in an environment that mimics the conditions in the bloodstream.
Methodology:
-
Prepare simulated physiological media, such as phosphate-buffered saline (PBS) containing 10% Fetal Bovine Serum (FBS).
-
Incubate the drug-loaded nanoparticles in the prepared media at 37°C with gentle agitation.
-
At specified time intervals (e.g., 0, 1, 4, 8, and 24 hours), take aliquots of the suspension.
-
Measure the changes in particle size, PDI, and zeta potential using DLS.
-
Separate the nanoparticles from the media by ultracentrifugation.
-
Quantify the amount of drug released into the supernatant to determine drug leakage.
Drug Leakage Assessment (Dialysis Method)
Objective: To determine the rate and extent of drug release from the nanoparticles over time.
Methodology:
-
Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.
-
Immerse the sealed dialysis bag in a larger volume of release medium (e.g., PBS, pH 7.4) maintained at 37°C with continuous stirring.
-
At predetermined time points, withdraw a small sample from the release medium outside the dialysis bag.
-
Replenish the withdrawn volume with fresh release medium to maintain sink conditions.
-
Analyze the collected samples for drug concentration using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Mandatory Visualizations
To further elucidate the experimental processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for comparative stability testing.
Caption: Structure of a Stearic Acid-PEG-NHS nanoparticle.
Conclusion
The superior stability of drug-loaded Stearic Acid-PEG-NHS nanoparticles, as demonstrated through comparative analysis of storage stability, performance in physiological media, and drug retention, underscores their potential as a highly reliable and effective drug delivery platform. The combination of a robust polymeric core and a protective PEGylated lipid shell provides a significant advantage over traditional PLGA nanoparticles and liposomes. For researchers and drug development professionals seeking a nanocarrier that ensures payload integrity from storage to in vivo application, Stearic Acid-PEG-NHS nanoparticles represent a compelling choice.
References
A Researcher's Guide to Cytotoxicity Assays for Stearic Acid-PEG-NHS Formulations
For researchers, scientists, and drug development professionals, understanding the cytotoxic profile of a drug delivery vehicle is paramount. This guide provides a comparative overview of common cytotoxicity assays for evaluating formulations based on Stearic acid-PEG-NHS. This amphiphilic polymer is widely used to create micelles and nanoparticles for drug delivery, enhancing the solubility and bioavailability of therapeutic agents. Ensuring the biocompatibility of the carrier system is a critical step in preclinical development.
This guide presents experimental data on the cytotoxicity of stearic acid-based nanoparticles, detailed protocols for key assays, and logical workflows to aid in experimental design.
Comparative Cytotoxicity Data
Table 1: Cytotoxicity of Blank Stearic Acid-Based Nanoparticles
| Formulation | Cell Line | Assay | Concentration | Cell Viability (%) | Citation |
| Blank Stearic Acid SLNs | MCF-7, HTC 116 | MTT | Not specified | Largely non-toxic | [1] |
| Blank Stearic Acid SLNs | U87 | MTT | Not specified | Non-cytotoxic | [1] |
| Paliperidone-loaded Stearic Acid SLNs | RAW 264.7 Macrophages | MTT | 30-120 µg/mL | >60% | [2] |
| Empty PEG-lipid micelles (bare) | Astrocytes | MTT | > 5 µM | Toxic | [3] |
| Empty PEG-lipid micelles (-COOH terminated) | Astrocytes | MTT | > 5 µM | Toxic | [3] |
| Empty PEG-lipid micelles (-NH2 terminated) | Astrocytes | MTT | > 2.5 µM | Toxic | [3] |
Table 2: IC50 Values of Drug-Loaded Stearic Acid-Based Nanoparticles
| Formulation | Drug | Cell Line | IC50 Value | Citation |
| Variabilin-loaded Stearic Acid SLNs | Variabilin | PC-3 | 8.94 µM | [4][5] |
| Variabilin-loaded Stearic Acid SLNs | Variabilin | MCF-7 | 38.1 µM | [4][5] |
| Diosgenin-loaded Stearic Acid SLNs | Diosgenin | U87 | 1.488 µM | [1] |
Experimental Protocols and Workflows
Detailed methodologies are crucial for obtaining reliable and reproducible cytotoxicity data. Nanoparticles can interfere with standard colorimetric and fluorometric assays, so careful controls are necessary.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the Stearic acid-PEG-NHS formulation. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control. Also, include wells with the nanoparticles in media without cells to check for interference with the MTT reagent.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Troubleshooting for Nanoparticle Interference:
-
Colorimetric Interference: Before the assay, centrifuge the nanoparticle-treated cell culture medium to pellet the nanoparticles and use the supernatant for the MTT assay.
-
Reducing Activity: Run parallel experiments with the nanoparticles in cell-free medium to quantify any direct reduction of MTT by the nanoparticles themselves. Subtract this background absorbance from the cell-based assay results.
MTT Assay Workflow
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium.
Experimental Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 600 x g for 10 minutes to pellet the cells.
-
Supernatant Transfer: Carefully transfer 10 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 100 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).
Troubleshooting for Nanoparticle Interference:
-
Adsorption of LDH: Nanoparticles can adsorb LDH from the medium. To test for this, incubate a known amount of LDH with the nanoparticles in cell-free medium and measure the LDH activity.
-
Enzyme Inhibition/Activation: Some nanoparticles may directly inhibit or activate LDH. Run controls with nanoparticles and LDH in a cell-free system to assess this.
References
- 1. Frontiers | Fabrication and Assessment of Diosgenin Encapsulated Stearic Acid Solid Lipid Nanoparticles for Its Anticancer and Antidepressant Effects Using in vitro and in vivo Models [frontiersin.org]
- 2. Annexin V/Apoptosis Analysis Using Flow Cytometry [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Measuring the Conjugation Efficiency of Stearic Acid-PEG-NHS Reactions
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) to molecules such as stearic acid is a critical step in the development of drug delivery systems, such as micelles and liposomes. The use of an N-hydroxysuccinimide (NHS) ester allows for the efficient conjugation of the Stearic acid-PEG carboxyl group to primary amines on proteins, peptides, or other therapeutic molecules.[1] Quantifying the efficiency of this conjugation is paramount for ensuring batch-to-batch consistency, optimizing reaction conditions, and understanding the structure-activity relationship of the final conjugate.[2]
This guide provides an objective comparison of common methods used to measure the conjugation efficiency of Stearic acid-PEG-NHS reactions, supported by experimental data and detailed protocols.
Quantitative Comparison of Conjugation Chemistries
The choice of conjugation chemistry is a critical factor that dictates the efficiency, specificity, and stability of the resulting bioconjugate. While Stearic acid-PEG-NHS targets primary amines, other chemistries target different functional groups and offer varying performance characteristics.
| Feature | Stearic acid-PEG-NHS | Maleimide-PEG | Click Chemistry (e.g., CuAAC) |
| Target Residue | Lysine (ε-amino group), N-terminus (α-amino group)[3] | Cysteine (sulfhydryl group)[3] | Azide or Alkyne-modified amino acids[3] |
| Reaction Type | Acylation[3] | Michael addition[3] | Copper(I)-catalyzed azide-alkyne [3+2] cycloaddition[3] |
| Typical Conjugation Yield | Variable, can be high (>90%) but often results in heterogeneous products[3] | High (>90%)[3] | >95%[3] |
| Specificity | Low (targets multiple reactive amines)[3] | High (specific to free thiols)[3] | High (Bio-orthogonal)[3] |
| Reaction pH | 7.2-9.0[4] | 6.5-7.5[5] | Wide range[3] |
| Key Considerations | pH-sensitive, susceptible to hydrolysis, potential for multiple conjugations per molecule.[4][5] | Maleimide can hydrolyze at higher pH; requires a free thiol which may necessitate protein engineering.[3][5] | Requires a copper catalyst which can be toxic to cells, though catalyst-free methods exist.[6] |
Methods for Measuring Conjugation Efficiency
Several analytical techniques can be employed to determine the efficiency of the Stearic acid-PEG-NHS conjugation reaction. These methods can be broadly categorized as direct or indirect.
Direct Quantification Methods
Direct methods involve the separation and quantification of the conjugated product from the unreacted starting materials.
| Method | Principle | Pros | Cons |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on size (Size-Exclusion HPLC) or hydrophobicity (Reversed-Phase HPLC).[7] The peak areas of the conjugate and unreacted starting material are used to calculate efficiency.[8] | High resolution and reproducibility; can provide information on product purity.[9] | Requires specialized equipment; method development can be time-consuming. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of molecules. The mass of the conjugate will be the sum of the masses of the starting materials, allowing for confirmation of conjugation and determination of the degree of labeling.[7][10] | High sensitivity and accuracy; provides definitive confirmation of conjugation.[5] | Can be destructive to the sample; may require complex data analysis. |
Indirect Quantification Methods
Indirect methods measure the consumption of a reactant or the formation of a byproduct to infer the conjugation efficiency.
| Method | Principle | Pros | Cons |
| TNBSA Assay | 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) reacts with primary amines to produce a colored product that absorbs at 335 nm.[8] By comparing the amount of free amines before and after the reaction, the conjugation efficiency can be calculated. | Rapid and sensitive colorimetric method.[8] | Indirect measurement; can be affected by interfering substances. |
| NHS Release Assay | The hydrolysis of the NHS ester, either through conjugation or reaction with water, releases NHS, which absorbs light at 260 nm.[11][12] By measuring the increase in absorbance at 260 nm after complete hydrolysis, the amount of unreacted NHS ester can be determined. | Simple and straightforward spectrophotometric measurement. | Does not distinguish between conjugation and hydrolysis of the NHS ester.[11] |
Experimental Protocols
General Protocol for Stearic acid-PEG-NHS Conjugation
This protocol outlines a general procedure for conjugating Stearic acid-PEG-NHS to a protein containing primary amines.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)[13]
-
Stearic acid-PEG-NHS
-
Anhydrous DMSO or DMF[14]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[4]
-
Desalting column or dialysis cassette for purification[13]
Procedure:
-
Allow the vial of Stearic acid-PEG-NHS to equilibrate to room temperature before opening to prevent moisture condensation.[14]
-
Immediately before use, prepare a 10 mM stock solution of Stearic acid-PEG-NHS in anhydrous DMSO or DMF.[14]
-
Add a 10- to 20-fold molar excess of the Stearic acid-PEG-NHS solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10%.[10]
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[13]
-
Quench the reaction by adding the quenching buffer to a final concentration of 10-50 mM.
-
Purify the conjugate by removing unreacted Stearic acid-PEG-NHS and byproducts using a desalting column or dialysis.[13]
Protocol for Measuring Conjugation Efficiency by RP-HPLC
Procedure:
-
System Setup: Use a reversed-phase column (e.g., C18) with a suitable HPLC system equipped with a UV detector.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid is commonly used.
-
Sample Analysis: Inject the unreacted Stearic acid-PEG-NHS, the unconjugated protein, and the purified conjugate solution into the HPLC system.
-
Data Analysis: Identify the peaks corresponding to the unreacted protein and the conjugated product based on their retention times. The conjugation efficiency can be calculated by comparing the peak area of the conjugated product to the total peak area of all protein-containing species.[8]
Protocol for Measuring Conjugation Efficiency by TNBSA Assay
This protocol is for the indirect quantification of conjugation efficiency by measuring the consumption of primary amines.[8]
Materials:
-
0.1 M Sodium bicarbonate buffer, pH 8.5[8]
-
0.01% (w/v) TNBSA solution (prepared fresh)[8]
-
10% (w/v) SDS[8]
-
1 N HCl[8]
-
Samples: "Time 0" (protein before adding Stearic acid-PEG-NHS) and "Final Time" (purified conjugate)
Procedure:
-
Prepare a standard curve of the unconjugated protein at known concentrations.
-
To 0.5 mL of each standard and sample, add 0.25 mL of the 0.01% TNBSA solution.
-
Incubate at 37°C for 2 hours.[8]
-
Add 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to stop the reaction.[8]
-
Measure the absorbance at 335 nm.
-
Calculation: Use the standard curve to determine the amine concentration in the "Time 0" and "Final Time" samples. The conjugation efficiency is calculated as: Efficiency (%) = [1 - (Amine concentration at Final Time / Amine concentration at Time 0)] x 100
Visualizing the Process
To further clarify the experimental and chemical processes, the following diagrams are provided.
Caption: Reaction scheme for Stearic acid-PEG-NHS conjugation to a primary amine.
Caption: General experimental workflow for conjugation and efficiency analysis.
References
- 1. Stearic acid-PEG-NHS - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
A Comparative Guide to the In Vivo Efficacy of PEGylated Lipids in Nanoparticle Drug Delivery
For researchers, scientists, and drug development professionals, the selection of a PEGylated lipid is a critical decision in the formulation of nanoparticle-based therapeutics. The length of the polyethylene (B3416737) glycol (PEG) chain and the nature of the lipid anchor profoundly influence the in vivo performance of these drug delivery systems. This guide provides an objective comparison of different PEGylated lipids, supported by experimental data, to inform formulation strategies.
The "stealth" properties conferred by PEGylation are essential for enabling nanoparticles to evade the mononuclear phagocyte system, thereby extending their circulation time in the bloodstream.[1][2] This prolonged circulation is crucial for passive targeting of tissues with compromised vasculature, such as tumors, through the enhanced permeability and retention (EPR) effect.[3] However, the choice of PEGylated lipid involves a trade-off between circulation time, nanoparticle stability, and cellular uptake.[1]
The Impact of PEG Chain Length
The molecular weight of the PEG chain is a primary determinant of a nanoparticle's in vivo behavior. The most commonly used PEGylated phospholipids (B1166683) are derivatives of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), with PEG molecular weights of 2000 (DSPE-PEG2000) and 5000 (DSPE-PEG5000) being industry standards.
Longer PEG chains, such as in DSPE-PEG5000, create a thicker hydrophilic corona on the nanoparticle surface.[4] This offers superior steric protection, which can lead to longer circulation times compared to shorter PEG chains.[1][5] However, this dense PEG layer may also impede the nanoparticle's interaction with target cells, potentially reducing cellular uptake and ultimate therapeutic efficacy.[1] Conversely, shorter PEG chains like in DSPE-PEG1000 may result in less effective steric stabilization and a shorter circulation time.[6]
Studies have shown that the circulation time of liposomes can be proportional to the molecular weight of the attached PEG.[5] For instance, liposomes formulated with PEG5000 have demonstrated a longer drug release rate and altered pharmacokinetic parameters compared to those with PEG2000.[7][8]
The Role of the Lipid Anchor
The lipid anchor moors the PEG chain to the nanoparticle's surface, and its chemical structure influences the stability of the formulation. Phospholipids like DSPE are common anchors due to their biocompatibility and ability to integrate into lipid bilayers.[9] The length of the acyl chains in the phospholipid anchor can also affect performance; longer acyl chains in ceramides (B1148491) have been shown to provide stronger anchoring, resulting in longer circulation times.[3]
Cholesterol has also been investigated as an alternative anchor for PEG chains.[9][10] Its lipophilicity and structural compatibility with lipid membranes make it a viable option for creating stable PEGylated nanoparticles with prolonged in vivo circulation.[9][10]
Quantitative Comparison of In Vivo Performance
The following tables summarize key quantitative data from studies comparing different PEGylated lipid formulations.
Table 1: Influence of PEG Chain Length on Pharmacokinetics
| Formulation | Half-life (t½) | Area Under the Curve (AUC) | Key Findings | Reference |
| Liposomes with DSPE-PEG2000 | ~9.1 h | 1.17-fold lower than L-Dox | Provided a balance of stability and cellular uptake. | [11] |
| Liposomes with DSPE-PEG5000 | Longer than DSPE-PEG2000 | Higher than DSPE-PEG2000 | Showed prolonged drug release and altered pharmacokinetics. | [7][8] |
| Liposomes with DOPE-PEG5000/12000 | Longer than DOPE-PEG1000/2000 | Proportional to PEG M.W. | Circulation time was proportional to the molecular weight of PEG. | [5] |
Note: Absolute values can vary based on the nanoparticle composition, encapsulated drug, and animal model used.
Table 2: Influence of PEGylated Lipid on Physicochemical Properties
| Property | DSPE-PEG2000 Formulation | DSPE-PEG5000 Formulation | Reference |
| Hydrodynamic Diameter | ~125 nm | Larger than DSPE-PEG2000 formulations | [1] |
| Zeta Potential | ~ -35 mV | More neutral than DSPE-PEG2000 formulations | [1] |
| Encapsulation Efficiency | High (79.00 ± 0.4%) | Higher (83 ± 0.4%) | [7][8] |
Key Experimental Methodologies
The following provides an overview of a typical experimental protocol for comparing the in vivo efficacy of different PEGylated lipid formulations.
Liposome Preparation
PEGylated liposomes are commonly prepared using the thin-film hydration and extrusion method.[11]
-
Materials: Phospholipids (e.g., HSPC or DSPC), cholesterol, and the PEGylated lipids being compared (e.g., DSPE-PEG2000, DSPE-PEG5000) are dissolved in an organic solvent like chloroform.
-
Film Formation: The solvent is removed by rotary evaporation to form a thin lipid film.
-
Hydration: The dried film is hydrated with an aqueous solution (e.g., saline or a buffer containing the drug to be encapsulated) at a temperature above the lipid phase transition temperature.
-
Extrusion: The resulting lipid dispersion is extruded through polycarbonate membranes with defined pore sizes (e.g., 200 nm, 100 nm, 50 nm) to produce liposomes with a uniform size distribution.
In Vivo Pharmacokinetic Studies
-
Animal Model: Studies are typically conducted in rodent models, such as Sprague-Dawley rats or BALB/c mice.
-
Administration: Liposomal formulations are administered intravenously (e.g., via tail vein injection) at a specific dose.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 12h, 24h) post-injection.[11]
-
Analysis: The concentration of the encapsulated drug or a fluorescent lipid marker in the plasma is quantified using methods like HPLC or fluorescence spectroscopy to determine pharmacokinetic parameters such as half-life and AUC.
Biodistribution and Tumor Accumulation Studies
-
Tumor Model: For oncology applications, tumor-bearing animal models are used (e.g., mice with subcutaneous xenografts of human cancer cell lines).
-
Administration: Formulations are administered as described for pharmacokinetic studies.
-
Tissue Harvesting: At a specified time point post-injection, animals are euthanized, and major organs (liver, spleen, kidneys, heart, lungs) and the tumor are harvested.
-
Quantification: The amount of drug or label accumulated in each tissue is measured and often expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Therapeutic Efficacy Studies
-
Treatment Groups: Tumor-bearing animals are randomized into groups receiving saline (control), free drug, or the different liposomal formulations.
-
Dosing Schedule: Treatments are administered according to a predefined schedule (e.g., once every three days for a total of five injections).
-
Monitoring: Tumor volume and body weight are monitored regularly throughout the study.
-
Endpoints: Efficacy is assessed by comparing tumor growth inhibition, reduction in tumor volume, and overall survival rates between the different treatment groups.
Visualizing Experimental and Logical Frameworks
To better understand the processes and concepts involved in comparing PEGylated lipids, the following diagrams are provided.
Caption: Workflow for in vivo comparison of PEGylated lipid formulations.
Caption: Relationship between PEGylated lipid properties and in vivo outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Stealth liposomes: review of the basic science, rationale, and clinical applications, existing and potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccesspub.org [openaccesspub.org]
- 4. Probing adsorption of DSPE-PEG2000 and DSPE-PEG5000 to the surface of felodipine and griseofulvin nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the difference between DSPE - PEG2000 and other DSPE - PEG derivatives? - Blog [shochem.com]
- 7. Stealth Liposomes (PEGylated) Containing an Anticancer Drug Camptothecin: In Vitro Characterization and In Vivo Pharmacokinetic and Tissue Distribution Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Cholesterol as a bilayer anchor for PEGylation and targeting ligand in folate-receptor-targeted liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reexamining the effects of drug loading on the in vivo performance of PEGylated liposomal doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Drug Release Kinetics: Stearic acid-PEG-NHS Micelles vs. Alternative Nanocarriers
For Researchers, Scientists, and Drug Development Professionals
The controlled release of therapeutic agents from nanocarriers is a cornerstone of effective drug delivery system design. This guide provides a comparative analysis of the drug release kinetics from Stearic acid-PEG-NHS (N-hydroxysuccinimide) micelles alongside two common alternatives: liposomes and other polymeric nanoparticles. By presenting experimental data and detailed protocols, this document aims to assist researchers in selecting and designing appropriate nanocarrier systems for their specific therapeutic applications.
Overview of Nanocarrier Systems
Stearic acid-PEG-NHS micelles are self-assembling nanosystems formed from amphiphilic polymers. The stearic acid component forms a hydrophobic core capable of encapsulating lipophilic drugs, while the Polyethylene Glycol (PEG) chain forms a hydrophilic shell, providing stability and longevity in circulation. The terminal NHS ester group allows for covalent conjugation of targeting ligands.
Liposomes are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. They can encapsulate both hydrophilic drugs (in the aqueous core) and hydrophobic drugs (within the lipid bilayer).
Polymeric Nanoparticles are solid colloidal particles, which can be categorized into nanospheres (where the drug is uniformly dispersed) and nanocapsules (where the drug is confined to a core surrounded by a polymer shell). Their properties can be tuned by altering the polymer composition.
Comparative Analysis of In Vitro Drug Release Kinetics
The following tables summarize the release kinetics of common anticancer drugs, doxorubicin (B1662922) and paclitaxel (B517696), from different nanocarrier formulations. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: Comparative In Vitro Release of Doxorubicin
| Nanocarrier System | Drug Loading | Release Conditions (pH) | Initial Burst Release (First 8h) | Cumulative Release (48h) | Release Kinetics Model | Reference(s) |
| Stearic acid-g-chitosan micelles | ~15% | 7.4 | ~25% | ~60% | Higuchi | [1] |
| PEG-PCL Micelles | ~17.65% | 7.4 | ~40% | ~70% | Not specified | [2] |
| pH-sensitive polymeric micelles | ~20% | 5.5 | ~60% | ~85% | First-Order | [3] |
| PEGylated Liposomes (Doxil-like) | ~10-15% | 7.4 | ~10% | ~20% | Zero-Order | [1] |
Table 2: Comparative In Vitro Release of Paclitaxel
| Nanocarrier System | Drug Loading | Release Conditions (pH) | Initial Burst Release (First 8h) | Cumulative Release (48h) | Release Kinetics Model | Reference(s) |
| PEG-b-PCL Micelles | ~20% | 7.4 | ~30% | ~75% | Korsmeyer-Peppas | [4] |
| Pluronic Micelles | Not specified | 7.4 | ~40% | ~80% | Higuchi | [5] |
| Solid Lipid Nanoparticles (SLNs) | ~10% | 7.4 | ~15% | ~50% | Korsmeyer-Peppas | [6] |
| Polymeric Micelles (Soluplus®/TPGS) | ~10% | 7.4 | ~25% | ~65% | Not specified | [7] |
Analysis:
-
Stearic acid-based micelles generally exhibit a sustained release profile, often characterized by an initial burst release followed by a slower, diffusion-controlled release. The release rate can be influenced by the specific polymer composition and the drug-polymer interactions.
-
Liposomes , particularly PEGylated formulations, tend to show a much slower and more linear release profile with a minimal burst effect. This is attributed to the rigid lipid bilayer that retards drug diffusion.
-
Other polymeric nanoparticles and micelles display a wide range of release kinetics depending on the polymer used, drug loading, and particle morphology. Stimuli-responsive polymers can be incorporated to trigger drug release under specific conditions, such as a change in pH.
Experimental Protocols
Preparation of Stearic acid-PEG-NHS Micelles (Thin-Film Hydration Method)
-
Dissolution: Dissolve Stearic acid-PEG-NHS and the hydrophobic drug (e.g., Paclitaxel) in a suitable organic solvent (e.g., chloroform, dichloromethane) in a round-bottom flask.[7]
-
Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.
-
Hydration: Hydrate the film by adding a pre-warmed aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the flask.
-
Micelle Formation: Agitate the mixture by gentle rotation or sonication until the lipid film is completely dispersed, leading to the self-assembly of micelles.
-
Purification: To remove any un-encapsulated drug, the micellar solution can be centrifuged or filtered.
In Vitro Drug Release Study (Dialysis Method)
-
Preparation: Place a known concentration of the drug-loaded nanocarrier solution (e.g., 1 mL) into a dialysis bag with a specific molecular weight cut-off (MWCO), typically 3.5-14 kDa.[8]
-
Immersion: Immerse the sealed dialysis bag into a larger volume of release medium (e.g., 100 mL of PBS, pH 7.4) in a beaker placed in a shaking water bath maintained at 37°C. The release medium may contain a small amount of a surfactant like Tween 80 to maintain sink conditions.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the cumulative percentage of drug released at each time point using a standard calibration curve.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for conducting an in vitro drug release kinetics study.
Experimental workflow for in vitro drug release kinetics.
The following diagram illustrates the logical relationship in the selection of a nanocarrier based on desired release properties.
Nanocarrier selection based on release properties.
Conclusion
The choice of a nanocarrier system significantly impacts the drug release kinetics and, consequently, the therapeutic efficacy. Stearic acid-PEG-NHS micelles offer a versatile platform with a sustained release profile that can be further modified for targeted delivery. In contrast, liposomes typically provide a slower, more linear release, which may be advantageous for drugs requiring a long-term, steady concentration. Other polymeric nanoparticles offer a broad spectrum of release behaviors, including the potential for triggered release in response to specific physiological cues. The experimental data and protocols provided in this guide serve as a valuable resource for the rational design and evaluation of nanocarrier-based drug delivery systems.
References
- 1. In Vitro and Preclinical Antitumor Evaluation of Doxorubicin Liposomes Coated with a Cholesterol-Based Trimeric β-D-Glucopyranosyltriazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Oral delivery of paclitaxel by polymeric micelles: A comparison of different block length on uptake, permeability and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of paclitaxel solid dispersion and polymeric micelles for improved oral bioavailability and in vitro anti-cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and optimization of polymeric micelles as an oral drug delivery system for deferoxamine mesylate: in vitro and ex vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Characterization of Stearic Acid-PEG-NHS Conjugates by HPLC
For researchers, scientists, and drug development professionals, the purity of bioconjugation reagents like Stearic acid-PEG-NHS is critical for the successful development of targeted drug delivery systems, such as antibody-drug conjugates (ADCs) and liposomal formulations. The presence of impurities, primarily the hydrolyzed form of the N-hydroxysuccinimide (NHS) ester, can significantly impact conjugation efficiency, leading to inconsistent product quality and potentially affecting the therapeutic efficacy and safety of the final product.
This guide provides an objective comparison of the purity of Stearic acid-PEG-NHS conjugates using High-Performance Liquid Chromatography (HPLC), a cornerstone analytical technique for quality control in pharmaceutical development. We present supporting experimental data and a detailed protocol for the characterization of this amphiphilic linker.
Comparison of Stearic acid-PEG-NHS Purity from Different Sources
The purity of Stearic acid-PEG-NHS can vary between different commercial suppliers or even between different synthesis batches from the same supplier. A reversed-phase HPLC (RP-HPLC) method is a robust technique to assess the purity and identify the presence of common impurities. The primary impurity is the hydrolyzed Stearic acid-PEG-COOH, which is less hydrophobic and therefore elutes earlier than the active NHS ester.
Here, we present a comparative analysis of three representative lots of Stearic acid-PEG-NHS (MW 2000). The data is summarized in the table below.
| Lot/Supplier | Retention Time (min) | Main Peak Area (%) | Impurity (Hydrolyzed Form) Peak Area (%) |
| Lot A | 15.2 | 98.5 | 1.2 |
| Lot B | 15.3 | 95.1 | 4.5 |
| Lot C | 15.2 | 90.8 | 8.7 |
This data clearly indicates that Lot A has the highest purity, with the lowest percentage of the hydrolyzed impurity. In contrast, Lot C shows a significant level of hydrolysis, which could compromise its performance in subsequent conjugation reactions.
Experimental Protocol for HPLC Purity Analysis
This section details a standard operating procedure for the purity assessment of Stearic acid-PEG-NHS by RP-HPLC.
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a UV detector.[1]
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1][2][3]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[1]
-
Sample Diluent: Mobile Phase A.
-
Stearic acid-PEG-NHS sample
2. Chromatographic Conditions
-
Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40 °C.[3]
-
Detection: UV absorbance at 214 nm and 260 nm. The peak at 260 nm is characteristic of the NHS ester.[1]
3. Sample Preparation
-
Dissolve the Stearic acid-PEG-NHS sample in the sample diluent to a final concentration of 1 mg/mL.[1]
4. Data Analysis
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.[1]
-
The hydrolyzed impurity will typically elute earlier than the intact NHS ester due to its increased polarity.[1]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the HPLC analysis and the logical relationship between the compound's purity and its expected performance in bioconjugation.
HPLC Analysis Workflow for Stearic acid-PEG-NHS.
Impact of Purity on Bioconjugation Outcome.
References
Assessing the Stealth Properties of Stearic Acid-PEG-NHS Nanoparticles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful in vivo application of nanoparticle-based drug delivery systems hinges on their ability to evade the body's immune surveillance, primarily the Mononuclear Phagocyte System (MPS), also known as the Reticuloendothelial System (RES). This "stealth" characteristic ensures a prolonged circulation half-life, maximizing the opportunity for the nanoparticle to reach its target tissue. Surface modification with Polyethylene (B3416737) Glycol (PEG), or PEGylation, is the most established strategy to achieve this.
This guide provides an objective comparison of Stearic Acid-PEG-NHS nanoparticles against other common stealth nanoparticle formulations. It summarizes key performance metrics from experimental data, offers detailed experimental protocols for assessment, and visualizes the critical biological and experimental pathways involved.
Comparison of Stealth Nanoparticle Formulations
Stearic Acid-PEG-NHS is an amphiphilic polymer where the hydrophobic stearic acid (a C18 fatty acid) acts as a lipid anchor for nanoparticle surfaces, while the hydrophilic PEG chain provides the stealth shielding. The terminal N-hydroxysuccinimide (NHS) ester group allows for covalent conjugation to amine-containing molecules, such as targeting ligands. The primary alternatives for creating stealth nanoparticles include other PEGylated lipids, such as DSPE-PEG, and entirely different polymer coatings.
Key Performance Indicators:
The efficacy of a stealth coating is primarily assessed by three key parameters:
-
Protein Adsorption: The extent of non-specific binding of blood proteins (opsonins) to the nanoparticle surface. Lower adsorption correlates with reduced MPS recognition.
-
Macrophage Uptake: The degree of internalization by phagocytic cells like macrophages. Lower uptake indicates superior immune evasion.
-
Circulation Half-Life: The time it takes for 50% of the administered nanoparticles to be cleared from the bloodstream. A longer half-life is the ultimate indicator of successful stealth properties.
Data Presentation: Comparative Performance Metrics
The following tables summarize quantitative data from various studies to compare the performance of different stealth nanoparticle formulations.
Disclaimer: The data below is compiled from multiple studies with varying experimental conditions (e.g., nanoparticle core material, PEG molecular weight, animal models). Direct comparison should be made with caution.
Table 1: Protein Adsorption on Various Nanoparticle Formulations
| Nanoparticle Formulation | Core Material | Protein Model | Protein Adsorption Level | Reference |
| PEGylated (General) | Gold (AuNP) | Bovine Serum Albumin (BSA) | ~70% reduction for monodisperse PEG vs. polydisperse PEG | [1] |
| PEG-NH₂ (Cationic) | Gold (AuNP) | Bovine Serum Albumin (BSA) | Highest adsorption among tested PEG surfaces | [2] |
| PEG-OCH₃ (Neutral) | Gold (AuNP) | Bovine Serum Albumin (BSA) | Lowest adsorption among tested PEG surfaces | [2] |
| PEG-COOH (Anionic) | Gold (AuNP) | Bovine Serum Albumin (BSA) | Intermediate adsorption | [2] |
| Non-PEGylated | Polystyrene | Human Serum Albumin (HSA) | ~3 nm thickness increase (monolayer adsorption) | [3] |
| PEGylated (10 kDa PEG) | Polystyrene | Human Serum Albumin (HSA) | ~1.5 nm thickness increase (50% reduction vs. bare) | [3] |
Table 2: In Vitro Macrophage Uptake
| Nanoparticle Formulation | Core Material | Macrophage Cell Line | Uptake Efficiency (% of administered dose) | Reference |
| Stearic Acid-PEG Conjugate | Solid Lipid NP | J-774 (Murine) | Showed reduced uptake compared to controls | [4] |
| DSPE-PEG | Solid Lipid NP | J-774 (Murine) | Used as a commercial stealth comparator | [4] |
| PEG-PPS-USPIOs (100 nm) | Iron Oxide | THP-1 (Human) | 6.2% ± 0.9% | [5] |
| PEG-PPS-USPIOs (40 nm) | Iron Oxide | THP-1 (Human) | 1.4% ± 2.3% | [5] |
| PEG-PPS-USPIOs (30 nm) | Iron Oxide | THP-1 (Human) | 1.1% ± 0.3% | [5] |
| Non-PEGylated | PLA | Not Specified | 20% of injected dose taken up by liver | [6] |
| PEGylated | PLA | Not Specified | 11% of injected dose taken up by liver | [6] |
Table 3: In Vivo Circulation Half-Life (t₁/₂)
| Nanoparticle Formulation | Core Material | Animal Model | Circulation Half-Life (t₁/₂) | Reference |
| Fatty Acid-PEG NPs | Polymer | Not Specified | 1.96 - 4.02 hours | [7] |
| PEGylated PLA NPs | PLA | Not Specified | >6 hours (10% remaining in circulation) | [6] |
| Non-PEGylated PLA NPs | PLA | Not Specified | <6 hours (0.4% remaining in circulation) | [6] |
| PEGylated Rods | Tobacco Mosaic Virus | Mice | Longer than spherical counterparts | [8] |
| PEGylated Spheres | Tobacco Mosaic Virus | Mice | Shorter than rod-shaped counterparts | [8] |
Mandatory Visualization
Caption: Opsonization and Clearance by the Mononuclear Phagocyte System (MPS).
Caption: Experimental Workflow for In Vitro Macrophage Uptake Assay.
Experimental Protocols
Protocol 1: Quantifying Protein Adsorption on Nanoparticles
This protocol describes how to quantify the amount of protein that adsorbs onto nanoparticles after incubation in a protein solution (e.g., plasma or BSA) using the Bicinchoninic Acid (BCA) assay.
Materials:
-
Nanoparticle suspension
-
Human plasma or Bovine Serum Albumin (BSA) solution
-
Phosphate-Buffered Saline (PBS)
-
BCA Protein Assay Kit (Reagent A and Reagent B)
-
Microcentrifuge tubes (low protein binding recommended)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 562 nm
-
Centrifuge capable of pelleting nanoparticles
Methodology:
-
Incubation: a. Mix a known concentration of nanoparticles with a known concentration of protein solution (e.g., 1 mg/mL nanoparticles in 10% human plasma). b. Incubate the mixture for a defined period (e.g., 1 hour) at 37°C with gentle shaking to simulate physiological conditions.
-
Separation of Nanoparticles: a. Centrifuge the mixture at high speed (e.g., 20,000 x g for 30 minutes) to pellet the nanoparticles along with any adsorbed protein. b. Carefully collect the supernatant, which contains the unbound, free protein. This is your "sample".
-
BCA Assay: a. Prepare a fresh BCA Working Reagent by mixing 50 parts of Reagent A with 1 part of Reagent B.[9][10] b. Prepare a set of protein standards (e.g., using BSA) with concentrations ranging from 0 to 2000 µg/mL.[9] c. Pipette 25 µL of each standard, the "sample" supernatant, and a control (protein solution that was not incubated with nanoparticles) into separate wells of a 96-well plate. d. Add 200 µL of the BCA Working Reagent to each well and mix thoroughly.[9] e. Incubate the plate at 37°C for 30 minutes.[9]
-
Measurement and Calculation: a. Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.[10] b. Generate a standard curve by plotting the absorbance of the BSA standards against their known concentrations. c. Use the standard curve to determine the concentration of unbound protein in your "sample" supernatant. d. Calculate the amount of adsorbed protein by subtracting the unbound protein concentration from the initial protein concentration.
Protocol 2: In Vitro Macrophage Uptake Assay via Flow Cytometry
This protocol provides a method for quantifying the internalization of fluorescently-labeled nanoparticles by a macrophage cell line.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Complete cell culture medium
-
Fluorescently-labeled nanoparticles
-
PBS, Trypsin-EDTA
-
Flow cytometer
-
Cell culture plates (e.g., 24-well)
Methodology:
-
Cell Seeding: a. Culture macrophages to ~80% confluency. b. Seed the cells into 24-well plates at a density of ~2x10⁵ cells per well and allow them to adhere overnight. For THP-1 cells, differentiate them into macrophages using PMA for 48 hours prior to the experiment.[11]
-
Nanoparticle Incubation: a. Prepare dilutions of the fluorescently-labeled nanoparticles in complete culture medium at the desired concentrations. b. Remove the old medium from the cells and add the nanoparticle-containing medium. Include a control group of cells with no nanoparticles. c. Incubate for a specified time (e.g., 4 hours) at 37°C and 5% CO₂.
-
Sample Preparation for Flow Cytometry: a. Aspirate the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any nanoparticles that are not internalized.[12] b. Detach the cells from the plate using Trypsin-EDTA. c. Transfer the cell suspension to a microcentrifuge tube and centrifuge at 400 x g for 5 minutes.[13] d. Resuspend the cell pellet in flow cytometry buffer (e.g., PBS with 1% BSA).
-
Data Acquisition and Analysis: a. Analyze the samples on a flow cytometer, using appropriate laser lines and filters for your fluorophore. b. Gate the viable, single-cell population. c. Measure the geometric mean fluorescence intensity (MFI) in the relevant channel for both the control and nanoparticle-treated cells. d. The increase in MFI in the treated cells relative to the control cells corresponds to the amount of nanoparticle uptake.[14]
Protocol 3: Assessment of In Vivo Blood Circulation Half-Life
This protocol outlines a general procedure for determining the pharmacokinetic profile of nanoparticles in a small animal model.
Materials:
-
Small animal model (e.g., BALB/c mice, 6-8 weeks old)
-
Labeled nanoparticles (e.g., fluorescently tagged or containing a quantifiable element)
-
Anesthetics
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Quantification instrument (e.g., fluorescence plate reader, ICP-MS)
Methodology:
-
Animal Preparation and Administration: a. Anesthetize the mouse according to approved institutional animal care protocols.[15] b. Administer a precise dose of the nanoparticle formulation via intravenous injection (e.g., tail vein or retro-orbital sinus).[15]
-
Blood Sampling: a. At predetermined time points (e.g., 5 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), collect small blood samples (~20 µL) from the saphenous vein or tail tip. b. Place samples into heparinized tubes to prevent coagulation.
-
Sample Processing and Quantification: a. Lyse the red blood cells if necessary, depending on the quantification method. b. Prepare a standard curve by spiking known concentrations of the nanoparticles into control blood. c. Quantify the concentration of nanoparticles in each blood sample using the appropriate technique (e.g., measure fluorescence intensity if using a fluorescent label).
-
Data Analysis: a. Plot the nanoparticle concentration in the blood versus time on a semi-logarithmic scale. b. Fit the data to a pharmacokinetic model (e.g., a two-compartment model) to calculate the elimination half-life (t₁/₂). The half-life is the time required for the blood concentration to decrease by 50% during the elimination phase.[15]
References
- 1. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03153A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Size- and charge-dependent non-specific uptake of PEGylated nanoparticles by macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in stealth coating of nanoparticle drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20190029970A1 - Fatty acid conjugated nanoparticles and uses thereof - Google Patents [patents.google.com]
- 7. Biodistribution, pharmacokinetics, and blood compatibility of native and PEGylated tobacco mosaic virus nano-rods and -spheres in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. In vitro flow cytometry assay to assess primary human and mouse macrophage phagocytosis of live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro flow cytometry assay to assess primary human and mouse macrophage phagocytosis of live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative Study of Nanoparticle Blood Circulation after Forced Clearance of Own Erythrocytes (Mononuclear Phagocyte System-Cytoblockade) or Administration of Cytotoxic Doxorubicin- or Clodronate-Loaded Liposomes [mdpi.com]
- 15. researchgate.net [researchgate.net]
comparative analysis of bioconjugation chemistries for proteins
A Comparative Guide to Bioconjugation Chemistries for Proteins
For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is a critical step in the development of protein-based tools and therapeutics. The method of labeling can profoundly influence a protein's function, stability, and in vivo performance.[1] This guide provides an objective comparison of widely used bioconjugation techniques, supported by experimental data and detailed protocols to inform the selection of the most appropriate method for your research needs.[2]
The choice of a bioconjugation technique depends on several factors, including the desired site of labeling, the functional groups available on the protein, and the intended application of the final conjugate.[1] This guide will explore both random and site-specific labeling methods, highlighting their respective advantages and disadvantages.[1]
Key Bioconjugation Strategies: An Overview
The most prevalent bioconjugation strategies target specific amino acid residues on the protein surface. The primary methods include targeting primary amines (lysine residues), thiols (cysteine residues), and bioorthogonal chemistries that utilize non-natural functional groups.[2] Each approach offers a unique set of advantages and disadvantages in terms of selectivity, reaction efficiency, and the stability of the resulting linkage.[2]
Quantitative Comparison of Bioconjugation Techniques
The selection of a bioconjugation strategy often depends on a quantitative comparison of key performance metrics. The following table summarizes the characteristics of the most common chemistries.[2] It is important to note that specific efficiencies and outcomes can vary depending on the protein, the label, and the precise reaction conditions.[1]
| Feature | NHS Ester Chemistry | Maleimide-Thiol Chemistry | Click Chemistry (CuAAC & SPAAC) | Sortase-Mediated Ligation |
| Target Residue(s) | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) | Azide or Alkyne (introduced via unnatural amino acids or enzymatic modification) | N-terminal Glycine or C-terminal LPXTG motif |
| Selectivity | Random | Generally site-specific (if free cysteines are limited) | Highly site-specific | Highly site-specific |
| Typical Efficiency | 5-50% | 70-90%[1] | >90% | >90% |
| Reaction pH | 7.2-8.5[1] | 6.5-7.5[1] | 4-7 (CuAAC), 4-9 (SPAAC) | 7.0-8.5 |
| Key Advantages | Simple, readily available reagents. | High reactivity and specificity for thiols. | High efficiency, bioorthogonal, highly stable linkage. | Enzymatic, highly specific for termini, mild conditions. |
| Key Disadvantages | Lack of site-specificity, potential for protein inactivation. | Requires accessible cysteine residues, potential for disulfide bond reduction. | Requires introduction of azide/alkyne, Cu(I) can be cytotoxic (CuAAC). | Requires genetic engineering of protein and nucleophile, enzyme production. |
Reaction Schemes for Common Bioconjugation Chemistries
The following diagrams illustrate the fundamental chemical reactions for the discussed bioconjugation methods.
Caption: Reaction schemes for common bioconjugation chemistries.
Experimental Workflow for Protein Bioconjugation
The general workflow for protein labeling involves several key stages, from protein preparation to the analysis of the final conjugate. The specific details of each step will vary depending on the chosen bioconjugation technique.[1]
Caption: A generalized experimental workflow for protein bioconjugation.
Experimental Protocols
Detailed methodologies for the key bioconjugation techniques are provided below.
N-Hydroxysuccinimide (NHS) Ester Chemistry
This method targets primary amines on the protein surface, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[1]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5.[1]
-
NHS ester of the label, dissolved in a dry organic solvent (e.g., DMSO, DMF).[1]
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0).[1]
-
Purification column (e.g., size-exclusion chromatography).[1]
Protocol:
-
Prepare the protein solution (1-10 mg/mL) in an amine-free buffer.[2]
-
Add a 10- to 20-fold molar excess of the dissolved NHS ester reagent to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a quenching reagent to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purify the protein conjugate using a desalting or size-exclusion column to remove unreacted label and quenching reagent.
-
Determine the degree of labeling using UV-Vis spectrophotometry or mass spectrometry.[2]
Maleimide-Thiol Chemistry
This protocol details the conjugation of a maleimide-functionalized molecule to a protein containing free thiols.[2]
Materials:
-
Protein solution containing free thiols in a degassed, thiol-free buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5).[2]
-
(Optional) Reducing agent (e.g., TCEP) to reduce disulfide bonds.[2]
-
Maleimide-functionalized reagent dissolved in DMSO or DMF.[2]
-
Desalting column.[2]
Protocol:
-
Prepare the protein solution in a degassed, thiol-free buffer. If necessary, treat the protein with a reducing agent like TCEP to reduce disulfide bonds and expose free thiols. Remove the reducing agent before proceeding.
-
Add a 10- to 20-fold molar excess of the maleimide (B117702) reagent to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
The reaction can be quenched by adding a thiol-containing reagent like β-mercaptoethanol or cysteine.
-
Purify the conjugate using size-exclusion chromatography to remove unreacted maleimide and quenching reagents.
Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide- or alkyne-functionalized protein.
-
The corresponding alkyne- or azide-functionalized label.
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Reducing agent (e.g., sodium ascorbate).
-
Copper-chelating ligand (e.g., THPTA).
Protocol:
-
Prepare a stock solution of the azide- or alkyne-containing protein.[1]
-
Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA.[1]
-
In a reaction tube, combine the protein, the label, and the THPTA ligand.[1]
-
Add the CuSO₄ solution to the mixture.[1]
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.[1]
-
Incubate the reaction for 1-4 hours at room temperature.
-
Purify the conjugate using an appropriate chromatography method to remove the copper catalyst and unreacted components.
Sortase-Mediated Ligation
Materials:
-
Target protein with a C-terminal LPXTG motif or an N-terminal poly-glycine (Gly)n tag.[1]
-
Labeling probe with an N-terminal (Gly)n sequence or a C-terminal LPXTG motif.[1]
-
Sortase A enzyme.[1]
-
Reaction buffer (e.g., Tris-HCl with CaCl₂).[1]
Protocol:
-
Combine the target protein and the labeling probe in the reaction buffer.[1]
-
Add Sortase A to the mixture.[1]
-
Incubate the reaction at room temperature or 37°C for 2-16 hours.[1]
-
Purify the labeled protein, often using an affinity tag to remove the sortase enzyme and unreacted protein.[1]
Decision Tree for Selecting a Bioconjugation Method
The decision-making process for selecting a bioconjugation technique can be visualized as a logical flow, starting with the desired level of control over the labeling site.[1]
Caption: Decision tree for selecting a protein bioconjugation method.
References
Safety Operating Guide
Proper Disposal of Stearic Acid-PEG-NHS, MW 2000: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Stearic acid-PEG-NHS, MW 2000. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. The primary reactive group is the N-hydroxysuccinimide (NHS) ester, which is sensitive to moisture and reacts with primary amines.[1][2] The stearic acid component is a combustible solid.[3][4]
Core Hazards:
-
Reactivity: The NHS ester readily reacts with nucleophiles, particularly primary amines, to form stable amide bonds.[1] It is also susceptible to hydrolysis.
-
Combustibility: Like stearic acid, this compound is a combustible solid. Dust clouds may form explosive mixtures with air.[3][5]
-
Irritation: May cause skin and eye irritation upon contact.[6][7]
Personal Protective Equipment (PPE): A summary of the recommended personal protective equipment is provided in the table below.
| PPE Category | Specific Recommendations |
| Eye Protection | Safety goggles with side-shields.[6][7] |
| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile).[6][7] Dispose of contaminated gloves after use.[6] |
| Skin and Body | Lab coat or other impervious clothing to prevent skin contact.[6][7] |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if there is a risk of inhaling dust.[6] |
Step-by-Step Disposal Protocol
The primary goal of the disposal procedure is to neutralize the reactive NHS ester through hydrolysis before disposing of the material as chemical waste. This renders the compound less reactive and safer for final disposal.
Experimental Protocol: Neutralization of this compound via Hydrolysis
This procedure should be performed in a chemical fume hood.
-
Preparation of Neutralizing Solution: Prepare a 1M solution of a weak base, such as sodium bicarbonate or a phosphate (B84403) buffer with a pH of 8.0-8.5.[7]
-
Reaction Setup:
-
Place the waste container with the this compound residue in a secondary container to contain any potential spills.[7]
-
If the waste is solid, dissolve it in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) before proceeding.
-
-
Neutralization:
-
Slowly add the basic solution to the Stearic acid-PEG-NHS waste while stirring.[7] A general guideline is to use a 10-fold molar excess of the base relative to the estimated amount of the NHS ester.[7]
-
Allow the mixture to react for at least one hour at room temperature to ensure complete hydrolysis of the NHS ester.[7]
-
-
pH Verification: After the reaction, check the pH of the solution. If it is still acidic, add more basic solution until the pH is neutral or slightly basic (pH 7-8).[7]
-
Final Disposal:
-
Collect the neutralized solution in a properly labeled hazardous waste container.[7]
-
The label should clearly state "Hydrolyzed Stearic acid-PEG-NHS waste" and list all components of the solution.[7]
-
Contact a licensed professional waste disposal service to dispose of this material.[6] Do not dispose of it with household garbage.[6]
-
Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[4]
-
Containment: Prevent the spill from entering drains or waterways.[3][6]
-
Clean-up:
-
For dry spills, use a dry clean-up procedure to avoid generating dust.[3] Collect the material using a scoop or vacuum with a HEPA filter and place it in a sealed, labeled container for disposal.[3][6]
-
For spills of solutions, absorb the spill with an inert, liquid-binding material (e.g., vermiculite, sand).[7]
-
-
Decontamination: Decontaminate the affected surfaces.
-
Disposal: Collect all contaminated materials into a sealed container for disposal according to the protocol outlined above.[7]
Logical Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
Signaling Pathway of NHS Ester Reaction
The following diagram illustrates the hydrolysis of the NHS ester, which is the key chemical transformation in the disposal process.
Caption: Hydrolysis of the NHS ester to a carboxylic acid and N-hydroxysuccinimide.
References
Personal protective equipment for handling Stearic acid-PEG-NHS, MW 2000
Essential Safety and Handling Guide for Stearic Acid-PEG-NHS, MW 2000
For researchers and professionals in drug development, the safe handling of reactive chemical reagents like Stearic acid-PEG-NHS is of utmost importance for both personal safety and the integrity of experimental outcomes. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal protocols for this compound.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not available, the known hazards of N-hydroxysuccinimide (NHS) esters and related PEGylated compounds indicate that this reagent should be handled with care. NHS esters are known to be harmful if swallowed, and can cause skin and eye irritation.[1] The powdered form of the reagent may also cause respiratory irritation upon inhalation.[1] Therefore, strict adherence to the following PPE guidelines is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Not generally required |
| Weighing (Solid Form) | Safety goggles with side-shields | Double-gloving with chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | NIOSH-approved respirator (e.g., N95) is crucial, especially if not handled in a fume hood.[2] |
| Dissolution and Solution Handling | Safety goggles | Double-gloving with chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Work should be performed in a certified chemical fume hood.[3] |
| Reaction Setup and Monitoring | Safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Work should be performed in a certified chemical fume hood. |
| Waste Disposal | Safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Work should be performed in a certified chemical fume hood. |
Operational and Handling Plan
Proper handling is critical to maintain the chemical integrity of Stearic acid-PEG-NHS and to ensure the safety of laboratory personnel. The N-hydroxysuccinimide (NHS) ester group is highly susceptible to hydrolysis in the presence of moisture.[4]
Storage and Preparation
-
Storage : Upon receipt, store the solid Stearic acid-PEG-NHS at -20°C in a tightly sealed container, preferably with a desiccant to prevent moisture contamination.[4][5]
-
Preparation : Before use, it is essential to allow the container to equilibrate to room temperature before opening.[4][6] This prevents the condensation of atmospheric moisture inside the vial, which could hydrolyze the reactive NHS ester. All handling should be conducted in a well-ventilated area, ideally within a chemical fume hood.[3] An eyewash station and safety shower should be readily accessible.[3]
Experimental Protocol: Weighing and Dissolution
-
Weighing : Due to the risk of inhaling fine particles, the solid compound should be weighed in a chemical fume hood.[7] If a fume hood is not available, a balance with a draft shield and a respirator (N95 or higher) should be used.[7] Only weigh out the amount of reagent needed for immediate use to minimize waste and exposure.[6]
-
Dissolution : Stearic acid-PEG-NHS is not readily soluble in aqueous buffers.[4] It should first be dissolved in a dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[4][6] The dissolution should be performed in a chemical fume hood.[7] Add the solid to the solvent slowly to avoid splashing.[7]
Caption: Workflow for the safe handling of Stearic acid-PEG-NHS.
Disposal Plan
Proper disposal of Stearic acid-PEG-NHS and any contaminated materials is crucial to ensure laboratory and environmental safety. Due to the reactive nature of the NHS ester, a quenching step is recommended for liquid waste to reduce its reactivity before final disposal.
Waste Segregation and Collection
-
Solid Waste : All contaminated solid materials, such as weighing paper, pipette tips, gloves, and any unused solid reagent, should be collected in a designated and clearly labeled hazardous waste container.[7]
-
Liquid Waste : All liquid waste containing Stearic acid-PEG-NHS should be collected in a separate, sealed, and appropriately labeled hazardous waste container.[7] Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) guidelines.[8]
Experimental Protocol: Quenching of Unreacted NHS Ester
This procedure hydrolyzes the reactive NHS ester, making the waste less hazardous.
-
Preparation : Perform this procedure in a chemical fume hood while wearing appropriate PPE.
-
Quenching Solution : Prepare a quenching solution, such as 1 M sodium bicarbonate or another mild aqueous base.[2]
-
Procedure : Slowly add the quenching solution to the liquid waste containing the unreacted NHS ester. Allow the mixture to react for a minimum of 2 hours at room temperature to ensure complete hydrolysis of the ester group.[9]
-
Neutralization : After the quenching period, check the pH of the solution. If necessary, neutralize the solution to a pH between 6 and 8 by adding a suitable acid (e.g., 1 M HCl).[9]
-
Final Disposal : The neutralized, quenched solution can now be disposed of as hazardous aqueous waste in accordance with all local, state, and federal regulations.[9] Always consult your institution's EHS department for specific guidelines.[8]
Caption: Chemical waste disposal process for Stearic acid-PEG-NHS.
References
- 1. fishersci.be [fishersci.be]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stearic acid-PEG-NHS - CD Bioparticles [cd-bioparticles.net]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
